molecular formula C8H10ClNO B2935475 [(4-Chlorophenyl)methyl](methoxy)amine CAS No. 54615-16-6

[(4-Chlorophenyl)methyl](methoxy)amine

Cat. No.: B2935475
CAS No.: 54615-16-6
M. Wt: 171.62
InChI Key: NAPWAZLPWIRSFY-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)methyl](methoxy)amine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-N-methoxymethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPWAZLPWIRSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Chlorophenyl)methylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (4-Chlorophenyl)methylamine, a versatile chemical intermediate with significant applications in pharmaceutical and chemical manufacturing. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis methodologies, key applications, and safety protocols.

Introduction and Core Chemical Identity

(4-Chlorophenyl)methylamine, systematically named (4-chlorophenyl)methanamine and commonly known as 4-Chlorobenzylamine, is a primary amine featuring a benzyl group substituted with a chlorine atom at the para position of the benzene ring.[1][2] This structural arrangement imparts a unique combination of reactivity and stability, making it a valuable building block in organic synthesis.

The presence of the chlorine atom on the aromatic ring significantly influences the molecule's electron density, acidity, and lipophilicity.[3] This, in turn, dictates its interaction with biological targets and its utility in the synthesis of a wide array of more complex molecules.[3]

Chemical Structure:

Figure 2: Synthesis of (4-Chlorophenyl)methylamine via ammonolysis.

Detailed Experimental Protocol (from 4-Chlorobenzyl Chloride): [4]

  • Reactor Setup: Charge a 1-liter stainless steel autoclave with 127.5 g (7.50 mol) of liquid ammonia and 159 g (0.75 mol) of potassium phosphate.

  • Reagent Preparation: In a separate vessel, dilute 120.8 g (0.75 mol) of 4-chlorobenzyl chloride with 198 g of methyl tert-butyl ether.

  • Addition: Slowly inject the diluted 4-chlorobenzyl chloride solution into the autoclave using a high-pressure liquid pump at a rate of 5 mL/min.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Purification:

    • Transfer the reaction mixture from the autoclave and filter it.

    • Wash the filter cake twice with 50 mL of methyl tert-butyl ether.

    • Combine the filtrates and recover the solvent under normal pressure.

    • The crude product is then purified by vacuum distillation to yield (4-Chlorophenyl)methylamine as a colorless and transparent liquid.

This method has been reported to yield the product with a purity of 99.0% and in an 85% yield. [3][4]The use of a large excess of ammonia is critical to minimize the formation of secondary and tertiary amine byproducts. [3]

Synthesis via Reduction of 4-Chlorobenzonitrile

Another common synthetic route is the reduction of the nitrile group of 4-chlorobenzonitrile to a primary amine.

Sources

N-(4-chlorobenzyl)-O-methylhydroxylamine CAS 54615-16-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-chlorobenzyl)-O-methylhydroxylamine (CAS 54615-16-6)

Executive Summary

N-(4-chlorobenzyl)-O-methylhydroxylamine is a disubstituted hydroxylamine derivative of significant interest for its potential applications in medicinal chemistry and organic synthesis. Publicly available experimental data on this specific molecule (CAS 54615-16-6) is limited. Therefore, this technical guide serves as a foundational document, leveraging first principles of chemical reactivity and comprehensive data from closely related structural analogues. As a Senior Application Scientist, my objective is to provide a robust framework for researchers, detailing proposed synthetic routes, predictive analytical data, and a discussion of potential applications, particularly in the context of enzyme inhibition. This document is designed to bridge the information gap and empower scientific professionals to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.

Introduction: The Strategic Value of N,O-Disubstituted Hydroxylamines

N,O-disubstituted hydroxylamines represent a unique class of compounds whose utility in drug discovery is expanding. Unlike their monosubstituted counterparts, the dual substitution at both nitrogen and oxygen atoms locks in specific stereoelectronic properties, preventing tautomerization and eliminating reactivity at the nitrogen, such as the formation of oximes. This structural feature makes them valuable as stable bioisosteric replacements for more labile functional groups and as core scaffolds in novel chemical entities.

The key to synthesizing these molecules lies in controlling the site of alkylation on the hydroxylamine core. Direct alkylation of hydroxylamine can lead to mixtures of N- and O-alkylated products, as well as dialkylation.[1] Strategic synthesis, therefore, relies on sequential, controlled additions to either the nitrogen or oxygen atom, often employing protecting groups or specific reaction conditions to achieve the desired regioselectivity.

The subject of this guide, N-(4-chlorobenzyl)-O-methylhydroxylamine, combines two key structural motifs: the O-methyl group, common in pharmaceutical agents for its metabolic stability and ability to form crucial hydrogen bond interactions[2], and the 4-chlorobenzyl group. Halogenation of aromatic rings is a well-established strategy in medicinal chemistry for modulating pharmacokinetic properties and improving binding affinity.[3]

Predicted Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for any novel compound. Based on the known structure of N-(4-chlorobenzyl)-O-methylhydroxylamine, we can predict its key physicochemical and spectroscopic properties. This data provides a benchmark for researchers to validate their synthetic outcomes.

Predicted Physicochemical Data

The following table summarizes the core calculated and known properties for CAS 54615-16-6.

PropertyValueSource
CAS Number 54615-16-6-
Molecular Formula C₈H₁₀ClNO[4]
Molecular Weight 171.62 g/mol [4]
IUPAC Name N-(4-chlorobenzyl)-O-methylhydroxylamine-
Canonical SMILES CONC(C1=CC=C(C=C1)Cl)-
Storage Conditions Keep in dark place, sealed in dry, 2-8°C[4]
Predicted Spectroscopic Signatures

The following data is predicted based on the analysis of constituent functional groups and data from analogous compounds.[5]

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

Nucleus Solvent Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment Causality
¹H CDCl₃ ~7.30 Doublet Ar-H Protons on the chlorinated aromatic ring.
¹H CDCl₃ ~5.5-6.0 (broad) Singlet N-H The N-H proton is exchangeable and its shift can vary.
¹H CDCl₃ ~3.90 Singlet Ar-CH ₂-N Methylene protons adjacent to the aromatic ring and nitrogen.
¹H CDCl₃ ~3.60 Singlet O-CH Methyl protons attached to the oxygen atom.
¹³C CDCl₃ ~138 Singlet Ar-C (quaternary) Aromatic carbon bearing the benzyl group.
¹³C CDCl₃ ~133 Singlet Ar-C (quaternary) Aromatic carbon bearing the chlorine atom.
¹³C CDCl₃ ~129 Singlet Ar-C H Aromatic methine carbons.
¹³C CDCl₃ ~62 Singlet O-C H₃ O-methyl carbon, highly deshielded by oxygen.

| ¹³C | CDCl₃ | ~58 | Singlet | Ar-C H₂-N | Benzyl methylene carbon. |

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Technique Parameter Predicted Value Assignment & Rationale
IR Wavenumber (cm⁻¹) ~3250-3350 (broad) N-H Stretch: Indicates the presence of the secondary amine.
IR Wavenumber (cm⁻¹) ~2820-2950 C-H Stretch: Aliphatic C-H bonds of the methyl and methylene groups.
IR Wavenumber (cm⁻¹) ~1050-1100 C-O Stretch: Characteristic for the alkoxyamine C-O bond.
IR Wavenumber (cm⁻¹) ~1015, ~810 C-Cl Stretch & Ar-H Bending: Characteristic of a para-substituted chlorinated benzene ring.
MS (EI) Molecular Ion (m/z) ~171/173 [M]⁺: Presence of a ~3:1 isotope pattern confirms one chlorine atom.

| MS (EI) | Major Fragment (m/z) | ~125/127 | [M - NOCH₃]⁺: Loss of the methoxyamino group, a characteristic fragmentation. |

Proposed Synthetic Strategies and Methodologies

The synthesis of N-(4-chlorobenzyl)-O-methylhydroxylamine can be approached from two primary retrosynthetic pathways. The choice of pathway depends on the availability of starting materials and the desired control over side reactions.

G cluster_1 Strategy 1: N-Alkylation of O-Alkylated Precursor cluster_2 Strategy 2: O-Alkylation of N-Alkylated Precursor target N-(4-chlorobenzyl)-O-methylhydroxylamine (CAS 54615-16-6) s1_step2 N-Methylation s1_step2->target s1_precursor O-(4-chlorobenzyl)hydroxylamine s1_precursor->s1_step2 s1_step1 O-Benzylation s1_step1->s1_precursor s1_start Protected Hydroxylamine (e.g., N-Hydroxyphthalimide) s1_start->s1_step1 s1_reagent1 4-Chlorobenzyl Chloride s1_reagent1->s1_step1 s1_reagent2 Methyl Iodide s1_reagent2->s1_step2 s2_step2 O-Benzylation s2_step2->target s2_precursor N-Methylhydroxylamine s2_precursor->s2_step2 s2_step1 N-Methylation s2_step1->s2_precursor s2_start Hydroxylamine s2_start->s2_step1 s2_reagent1 Methylating Agent s2_reagent1->s2_step1 s2_reagent2 4-Chlorobenzyl Chloride s2_reagent2->s2_step2 G cluster_validation Analytical Validation start Crude Product (from Synthesis) extraction Aqueous Workup (e.g., H₂O/Brine wash) start->extraction drying Dry Organic Layer (Na₂SO₄ or MgSO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Column Chromatography (Silica Gel) concentration->purification fractions Collect & Combine Fractions (TLC) purification->fractions final_product Pure Compound fractions->final_product nmr ¹H & ¹³C NMR final_product->nmr Confirm Structure ms HRMS final_product->ms Confirm Mass hplc HPLC Purity (>95%) final_product->hplc Assess Purity ftir FTIR final_product->ftir Confirm Functional Groups G trp Tryptophan (Trp) ido1 IDO1 Enzyme (Heme Iron) trp->ido1 intermediate Proposed Alkylperoxy Intermediate ido1->intermediate Catalysis o2 O₂ o2->ido1 kyn N-Formylkynurenine intermediate->kyn immunosuppression Tumor Immune Evasion kyn->immunosuppression inhibitor N-(4-chlorobenzyl)-O-methylhydroxylamine binding Coordinates to Heme Iron, Blocks Catalysis inhibitor->binding binding->ido1 INHIBITION

Sources

N-methoxy-4-chlorobenzylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview of N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine, a significant secondary amine in the landscape of synthetic chemistry. This document will navigate through its chemical identity, physicochemical characteristics, synthesis protocols, analytical characterization, and its applications in research and development, particularly within the pharmaceutical sector. The ambiguous nomenclature "N-methoxy-4-chlorobenzylamine" has been interpreted as this specific, well-documented molecule, which incorporates all the named chemical moieties.

Core Molecular Identity

N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine is a disubstituted secondary amine. Its structure features a central nitrogen atom bonded to a 4-chlorobenzyl group and a 4-methoxybenzyl group. This unique arrangement of a halogenated aromatic ring and a methoxy-activated aromatic ring imparts a specific reactivity and potential for further chemical modification, making it a valuable intermediate in organic synthesis.

  • Molecular Formula: C₁₅H₁₆ClNO[1][2]

  • Molecular Weight: 261.74 g/mol [1]

  • IUPAC Name: N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine[1]

  • CAS Number: 202145-29-7[1]

  • Canonical SMILES: COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl[1]

  • InChI Key: GQNHILDWJKZSCN-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic protocols. Below is a summary of the computed and, where available, experimental properties of N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine.

PropertyValueSource
Molecular Weight 261.74 g/mol PubChem[1]
Exact Mass 261.0920418 DaPubChem[1]
XLogP3 3.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]

Synthesis Methodologies

The synthesis of N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. Two primary and reliable methods are reductive amination and direct N-alkylation.

Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[3][4][5][6] This process involves two key steps that can often be performed in a single pot: the formation of an imine from a primary amine and an aldehyde, followed by the reduction of the imine to the corresponding secondary amine.

The synthesis of N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine via reductive amination involves the reaction of 4-methoxybenzylamine with 4-chlorobenzaldehyde, followed by reduction.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 4-Methoxybenzylamine 4-Methoxybenzylamine Imine Intermediate Imine Intermediate 4-Methoxybenzylamine->Imine Intermediate + 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde->Imine Intermediate Final Product Final Product Imine Intermediate->Final Product Reducing Agent Reducing Agent Reducing Agent->Final Product G 4-Methoxybenzylamine 4-Methoxybenzylamine Final Product Final Product 4-Methoxybenzylamine->Final Product + 4-Chlorobenzyl Chloride 4-Chlorobenzyl Chloride 4-Chlorobenzyl Chloride->Final Product Base Base Base->Final Product

Sources

(4-Chlorophenyl)methylamine synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature & Identity

The precise identification of chemical entities is the bedrock of reproducible science. While the user query specifies "(4-Chlorophenyl)methylamine," this nomenclature is a hybrid that can lead to ambiguity in database retrieval. The preferred IUPAC name is (4-Chlorophenyl)methanamine , though in practical medicinal chemistry, it is almost exclusively referred to as 4-Chlorobenzylamine .

Synonym Taxonomy

To ensure accurate procurement and literature searching, researchers must recognize the following hierarchy of synonyms.

Nomenclature Target (4-Chlorophenyl)methanamine (Target Molecule) IUPAC IUPAC Preferred (4-Chlorophenyl)methanamine Target->IUPAC Common Common / Trade 4-Chlorobenzylamine Target->Common Hybrid Hybrid / Ambiguous (4-Chlorophenyl)methylamine Target->Hybrid Use with caution CAS CAS RN 104-86-9 Target->CAS

Figure 1: Nomenclature hierarchy. The term "(4-Chlorophenyl)methylamine" is chemically descriptive but less standard than "4-Chlorobenzylamine."

Critical Distinction: Do not confuse this with N-methyl-4-chloroaniline (


), which is a secondary amine. The target here is a primary amine attached to a benzylic carbon (

).

Physicochemical Profile

Understanding the physical state and basicity is crucial for reaction planning, particularly when calculating stoichiometry for salt formation or nucleophilic substitutions.

PropertyValueContext for Experimental Design
Molecular Formula

MW: 141.60 g/mol
Appearance Colorless to pale yellow liquidOxidizes/darkens upon air exposure; store under inert gas.[1]
Boiling Point 215–217 °CHigh boiling point makes removal by rotary evaporation difficult; requires vacuum distillation or column chromatography.
Density 1.16 g/mLDenser than water; forms the bottom layer in aqueous extractions (unless chlorinated solvents are used).
pKa (Conjugate Acid) ~8.85Moderately basic. Will be fully protonated at physiological pH (7.4), affecting membrane permeability in biological assays.
Solubility DCM, MeOH, DMSOImmiscible in water. Use HCl to convert to the water-soluble hydrochloride salt.

Synthetic Methodologies

For research applications, the most robust method to access 4-chlorobenzylamine derivatives or to synthesize the core itself is Reductive Amination . While industrial routes often involve high-pressure amination of 4-chlorobenzyl chloride, the reductive amination of 4-chlorobenzaldehyde offers milder conditions, higher functional group tolerance, and is the standard for generating secondary amine libraries in drug discovery.

Protocol: Reductive Amination via Sodium Triacetoxyborohydride

Rationale: This protocol uses


 (STAB) instead of 

. STAB is less toxic (no cyanide byproduct) and allows for "one-pot" synthesis without pre-forming the imine, as it selectively reduces the imine over the aldehyde.

Reagents:

  • Substrate: 4-Chlorobenzaldehyde (1.0 equiv)

  • Amine Source: Ammonium Acetate (for primary amine) or R-

    
     (for secondary derivatives) (1.1–1.5 equiv)
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation kinetics.

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • Charge a flame-dried round-bottom flask with 4-Chlorobenzaldehyde (10 mmol) and the Amine source (11 mmol) in DCE (40 mL).

    • Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes under

      
      .
      
    • Checkpoint: The solution may become slightly warm or change color, indicating imine/hemiaminal formation.

  • Selective Reduction:

    • Add

      
       (14 mmol) in a single portion.
      
    • Caution: Mild gas evolution (

      
      ) may occur.
      
    • Stir at RT for 4–16 hours. Monitor via TLC (Solvent: 5% MeOH in DCM) or LC-MS. The aldehyde spot should disappear.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous

      
       (30 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • If the product is the primary amine, it may require purification via flash column chromatography (Amine-functionalized silica or DCM/MeOH/

      
       gradient).
      
    • Alternatively, convert to the HCl salt by adding 4M HCl in Dioxane, filtering the precipitate, and recrystallizing from EtOH/Et2O.

Synthesis Aldehyde 4-Chlorobenzaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine Product 4-Chlorobenzylamine (Target) Imine->Product Step1 Amine Source + AcOH DCE, 30 min Step1->Imine Step2 NaBH(OAc)3 Selective Reduction Step2->Product

Figure 2: One-pot reductive amination workflow. The choice of reducing agent determines the selectivity.

Medicinal Chemistry Applications

4-Chlorobenzylamine is not just a reagent; it is a privileged scaffold . The 4-chloro substituent modulates the electronic properties of the aromatic ring (withdrawing via induction, donating via resonance) and increases lipophilicity (


) compared to the unsubstituted benzylamine, enhancing blood-brain barrier (BBB) penetration.
Key Therapeutic Areas
  • Neuroscience (Alzheimer’s & Depression):

    • Derivatives of 4-chlorobenzylamine have been incorporated into maleic acid scaffolds to act as Acetylcholinesterase (AChE) inhibitors. The lipophilic chlorobenzyl group fits into the hydrophobic gorge of the AChE enzyme.

    • Used in the synthesis of Monoamine Oxidase (MAO) inhibitors .[2]

  • Antihistamines:

    • While classical antihistamines like Chlorphenamine are synthesized via alkylation of pyridine derivatives, the 4-chlorobenzyl moiety is the critical pharmacophore responsible for H1-receptor binding. Novel analogues often utilize the amine directly to link this pharmacophore to new core structures.

  • Antimicrobials & Antifungals:

    • Incorporated into pyrimidine and triazine cores (e.g., via nucleophilic aromatic substitution on chloropyrimidines).

    • Mechanism:[2][3][4][5][6] The chlorine atom can participate in halogen bonding with protein targets, improving binding affinity

      
      .
      

Safety & Handling

  • Corrosivity: 4-Chlorobenzylamine is a primary amine and is corrosive to skin and mucous membranes (Skin Corr. 1B). It can cause severe burns.

  • Storage: It absorbs

    
     from the air to form carbamates. Store in tightly sealed containers, preferably under Argon or Nitrogen.
    
  • Waste: Dispose of as hazardous organic basic waste. Do not mix with oxidizing agents or strong acids in the waste stream.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 66036, 4-Chlorobenzylamine. Retrieved from [Link]

  • Abdel-Mohsen, H. T., et al. (2019). Synthesis, In Silico Studies, and Anti-Alzheimer's Activity of 4-Chlorobenzylamine Containing Maleic Acid Derivatives. ACS Chemical Neuroscience.[7] Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Physical properties of N-(4-chlorobenzyl)-O-methylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of N-(4-chlorobenzyl)-O-methylhydroxylamine , a specialized intermediate used in the development of agrochemicals and pharmaceutical agents.

Chemical Identity & Significance

N-(4-chlorobenzyl)-O-methylhydroxylamine is an


-alkoxy amine derivative characterized by a secondary amine nitrogen flanked by a 4-chlorobenzyl group and a methoxy group. This structural motif is critical in medicinal chemistry as a bioisostere for hydroxamic acids (often used in histone deacetylase inhibitors) and as a stable precursor for 

-methoxy-ureas in herbicide synthesis.

Unlike simple benzylamines, the presence of the oxygen atom directly attached to the nitrogen significantly alters its basicity, nucleophilicity, and redox stability.

PropertyDetail
Systematic Name

-[(4-chlorophenyl)methyl]-

-methylhydroxylamine
Common Synonyms

-(4-chlorobenzyl)-

-methoxyamine; 4-Chloro-

-methoxybenzylamine
Molecular Formula

Molecular Weight 171.62 g/mol
Structural Class

-Dialkylhydroxylamine
Analogous CAS (Parent non-chlorinated analog)

Physicochemical Characterization

Note: Specific experimental values for this derivative are often proprietary. The data below represents high-confidence predicted values based on structure-activity relationship (SAR) analysis of the parent


-benzyl-O-methylhydroxylamine and 4-chlorobenzyl analogs.
Physical State & Transitions
  • Free Base: Expected to be a colorless to pale yellow oil at room temperature. The introduction of the chlorine atom increases the molecular weight and intermolecular forces compared to the parent liquid analog, but the lack of strong hydrogen bond donors (compared to primary amines) prevents crystallization in the free base form.

  • Hydrochloride Salt: A white, crystalline solid .[1][2][3] The protonation of the nitrogen allows for ionic lattice formation, significantly raising the melting point.

    • Predicted MP (HCl salt):145–155 °C (Consistent with

      
      -alkoxyamine salts).
      
Solubility Profile

The solubility is heavily pH-dependent due to the ionizable nitrogen center.

SolventFree Base (Neutral pH)Hydrochloride Salt (Acidic pH)
Water Low (< 1 mg/mL)High (> 100 mg/mL)
Dichloromethane High (Miscible)Low
Ethyl Acetate HighLow
Methanol HighHigh
Hexanes ModerateInsoluble
Acid-Base Properties (pKa)

The basicity of the nitrogen is the most critical parameter for handling this compound.

  • Predicted pKa: 4.6 ± 0.3

  • Mechanistic Insight: The adjacent oxygen atom exerts an electron-withdrawing inductive effect (-I), significantly reducing the electron density on the nitrogen lone pair compared to a standard benzylamine (pKa ~9.5).

  • Implication: This molecule is a weak base . It will not be fully protonated at neutral pH (7.0). To form the salt, the pH must be driven below 2.0.

Partition Coefficient (LogP)
  • Predicted LogP: 2.6 – 2.9

  • Analysis: The 4-chlorobenzyl group is highly lipophilic. The methoxy group adds slight polarity but is capped. This value indicates good membrane permeability and high affinity for organic solvents during extraction.

Structural Analysis & Characterization

To validate the identity of the compound, the following spectroscopic signatures are diagnostic.

Proton NMR ( NMR)

The spectrum is distinct due to the lack of coupling between the N-H and adjacent protons in typical solvents, and the unique chemical shifts induced by the oxygen.

  • 
     7.30 ppm (m, 4H):  Aromatic protons (AA'BB' system typical of para-substitution).
    
  • 
     4.05 ppm (s, 2H):  Benzylic methylene (
    
    
    
    ). Shifted downfield relative to benzylamine (~3.8 ppm) due to the electronegative alkoxy group.
  • 
     3.55 ppm (s, 3H):  Methoxy group (
    
    
    
    ). A sharp singlet, diagnostic for the
    
    
    -methyl group.
  • 
     5.50 ppm (br s, 1H):  Amine proton (
    
    
    
    ). Broad and exchangeable with
    
    
    .
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization)

  • Molecular Ion (

    
    ): 172.05  (
    
    
    
    ) and 174.05 (
    
    
    ).
  • Isotope Pattern: A characteristic 3:1 ratio between the 172 and 174 peaks confirms the presence of a single chlorine atom.

Synthesis & Purification Protocol

The most robust route to this compound is the Reductive Amination of 4-chlorobenzaldehyde with methoxylamine hydrochloride. This method avoids the over-alkylation issues common with direct alkylation.

Reaction Scheme

The synthesis proceeds via an oxime ether intermediate, which is selectively reduced.

Synthesis Aldehyde 4-Chlorobenzaldehyde Oxime Intermediate: Oxime Ether (Ar-CH=N-OMe) Aldehyde->Oxime Pyridine/EtOH Reflux, 2h Amine Methoxylamine HCl (NH2-OMe · HCl) Amine->Oxime Product Product: N-(4-chlorobenzyl)-O-methylhydroxylamine Oxime->Product NaCNBH3 / AcOH pH 4-5, 0°C to RT

Figure 1: Two-step reductive amination pathway. The oxime ether is stable and can be isolated if necessary, but in-situ reduction is more efficient.

Detailed Protocol
  • Oxime Formation: Dissolve 4-chlorobenzaldehyde (1.0 eq) and methoxylamine hydrochloride (1.2 eq) in ethanol/pyridine (10:1). Stir at room temperature for 4 hours. Monitor by TLC (the aldehyde spot will disappear).

  • Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (

    
    , 1.5 eq) portion-wise.
    
  • pH Adjustment: Slowly add glacial acetic acid to maintain pH ~4–5. This activates the imine/oxime for reduction without hydrolyzing it.

  • Workup (Critical Purification):

    • Evaporate ethanol.

    • Acid Wash: Dissolve residue in 1M HCl. Wash with diethyl ether (removes unreacted aldehyde and neutral impurities).

    • Base Release: Basify the aqueous layer to pH >9 using 4M NaOH. The product will oil out.

    • Extraction: Extract the basic aqueous layer with Dichloromethane (

      
      ).
      
    • Drying: Dry organics over

      
       and concentrate to yield the free base oil.
      
Purification Logic (Graphviz)

The low pKa of the product requires a specific pH window for extraction.

Extraction Crude Crude Reaction Mixture (Product + Impurities) AcidPhase Acidic Phase (pH 2) Product is Protonated (Salt) Soluble in Water Crude->AcidPhase Add 1M HCl OrgPhase1 Organic Wash (Ether) Removes Neutral Impurities (Aldehydes, Oximes) AcidPhase->OrgPhase1 Wash with Ether BasePhase Basified Phase (pH 10) Product is Free Base Insoluble in Water AcidPhase->BasePhase Add NaOH to pH > 9 FinalOrg DCM Extract Contains Pure Product BasePhase->FinalOrg Extract with DCM

Figure 2: Acid-Base extraction strategy exploiting the pKa ~4.6 of the alkoxyamine.

Stability & Handling

  • Oxidation Sensitivity: As a secondary hydroxylamine derivative, the free base is susceptible to slow oxidation by air to form the corresponding nitrone (

    
    ).
    
    • Mitigation: Store under nitrogen or argon atmosphere at -20°C.

  • Salt Stability: The hydrochloride salt is indefinitely stable at room temperature if kept dry. It is not hygroscopic but should be protected from moisture to prevent clumping.

  • Incompatibility: Avoid contact with strong acylating agents (e.g., acetyl chloride) unless acylation is the intended reaction, as the N-H bond is highly nucleophilic due to the alpha-effect.

References

  • General Reductive Amination: Lane, C. F. "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975 , 135-146. Link

  • Synthesis of N-Alkoxyamines: Goel, O. P., & Krolls, U. "N-tert-Butoxycarbonyl-N-methoxyamine: A soluble, stable, and versatile reagent for the synthesis of N-methoxyamino acid derivatives." Organic Syntheses, 1989 , 67, 69. Link

  • pKa of Alkoxyamines: Bissot, T. C., et al. "The Physical and Chemical Properties of the Methylhydroxylamines." Journal of the American Chemical Society, 1957 , 79(4), 796–800.[4] Link

  • Parent Analog Data (N-benzyl-O-methylhydroxylamine): PubChem Compound Summary for CID 12202685. Link

Sources

Solubility of (4-Chlorophenyl)methylamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (4-Chlorophenyl)methylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)methylamine, also known as 4-chlorobenzylamine, is a primary amine of significant interest in the synthesis of pharmaceuticals and other fine chemicals. Its solubility profile is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of (4-Chlorophenyl)methylamine. While extensive quantitative data is not widely published, this document synthesizes foundational physicochemical principles to predict its solubility behavior in a range of common organic solvents. Furthermore, it provides a definitive, field-proven experimental protocol for researchers to determine thermodynamic solubility in-house, ensuring the generation of reliable and reproducible data for critical applications.

Foundational Physicochemical Properties of (4-Chlorophenyl)methylamine

Understanding the molecular structure and inherent properties of (4-Chlorophenyl)methylamine is fundamental to predicting its solubility. The molecule consists of a benzylamine core with a chlorine atom substituted at the para-position of the phenyl ring.

The key characteristics are summarized below:

PropertyValueSource
CAS Number 104-86-9[1]
Molecular Formula C₇H₈ClN[2]
Molecular Weight 141.60 g/mol [3]
Appearance Colorless to pale yellow liquid[2][3]
Density ~1.164 g/mL at 25 °C[1]
Boiling Point ~215 °C[1]
Calculated XLogP3 1.7[3]

The structure incorporates both polar and non-polar features. The primary amine group (-NH₂) is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] The chlorophenyl ring is predominantly non-polar and contributes to van der Waals forces and potential pi-pi stacking interactions. The calculated XLogP3 value of 1.7 indicates a moderate degree of lipophilicity, suggesting that the compound will not be exclusively soluble in either highly polar or highly non-polar solvents, but will exhibit favorable solubility in a range of organic media.[3]

Predicted Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for (4-Chlorophenyl)methylamine is not extensively documented in publicly available literature, a robust qualitative assessment can be made based on the principle of "like dissolves like" and the molecule's physicochemical properties.

The following table provides a predicted solubility profile across different solvent classes. These predictions are grounded in the expected intermolecular interactions between the solute and solvent.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh The primary amine group can readily form strong hydrogen bonds with the hydroxyl groups of protic solvents. These interactions are highly favorable and are expected to drive high solubility.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF)High to Moderate These solvents possess a significant dipole moment and can act as hydrogen bond acceptors (via oxygen or nitrogen atoms), interacting favorably with the amine protons of (4-Chlorophenyl)methylamine. The overall polarity is well-suited to solvate the entire molecule.
Non-polar Aromatic Toluene, BenzeneModerate The chlorophenyl ring of the solute can engage in favorable pi-pi stacking interactions with aromatic solvents. While these solvents lack the ability to hydrogen bond, the van der Waals forces are significant enough to predict moderate solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have a moderate polarity and can engage in dipole-dipole interactions. Their ability to solvate the chlorophenyl portion of the molecule is good, leading to an expectation of moderate solubility.
Non-polar Aliphatic n-Hexane, HeptaneLow A significant mismatch in polarity exists. The strong, polar interactions of the amine group cannot be overcome by the weak van der Waals forces offered by aliphatic hydrocarbons, leading to poor solvation and low predicted solubility.

Experimental Determination of Thermodynamic Solubility

For applications in drug development, process chemistry, and formulation, precise and accurate solubility data is non-negotiable. The Shake-Flask Method is the universally recognized "gold standard" for determining equilibrium (thermodynamic) solubility. It is a robust procedure that, when executed correctly, provides a self-validating measure of a compound's solubility in a specific solvent at a given temperature.

Workflow for Shake-Flask Solubility Determination

The logical process for determining solubility via this method is outlined below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute 1. Weigh excess (4-Chlorophenyl)methylamine prep_solvent 2. Add precise volume of organic solvent prep_solute->prep_solvent prep_vial 3. Seal vial to prevent evaporation prep_solvent->prep_vial agitate 4. Agitate at constant temperature (e.g., 24-72h) prep_vial->agitate check_solid 5. Visually confirm undissolved solid remains agitate->check_solid centrifuge 6. Centrifuge to pellet undissolved solid check_solid->centrifuge Equilibrium reached filter 7. Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute 8. Dilute clear filtrate to known volume filter->dilute quantify 9. Quantify concentration (HPLC, GC, UV-Vis) dilute->quantify calculate 10. Calculate solubility (e.g., mg/mL, mol/L) quantify->calculate

Workflow for the Shake-Flask Method
Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of (4-Chlorophenyl)methylamine in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • (4-Chlorophenyl)methylamine (high purity)

  • Solvent of interest (HPLC grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated analytical instrument (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Slurry: Add an excess amount of (4-Chlorophenyl)methylamine to a series of glass vials. The key is to add enough solid so that a visible amount remains undissolved at equilibrium. A 5-10 fold excess over the estimated solubility is a good starting point.

    • Causality Insight: Using an excess of solid solute is the core principle that ensures the resulting solution is truly saturated at equilibrium.

  • Solvent Addition: Accurately dispense a known volume of the chosen organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period.

    • Trustworthiness Insight: Equilibrium time must be established. Samples should be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and shows no significant change between two consecutive time points.

  • Phase Separation: Once equilibrium is reached, remove the vials from the shaker. Allow the vials to stand briefly at the same controlled temperature to let heavy solids settle.

  • Sample Collection & Filtration: Carefully draw the supernatant into a syringe. Immediately pass the solution through a chemical-resistant syringe filter (e.g., PTFE) into a clean vial.

    • Causality Insight: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to ensure the filter is saturated with the sample.

  • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of (4-Chlorophenyl)methylamine.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

    Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Conclusion

(4-Chlorophenyl)methylamine is a moderately lipophilic primary amine whose solubility is governed by a balance of polar hydrogen-bonding interactions and non-polar van der Waals forces. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, with moderate to high solubility in polar aprotic and aromatic solvents. Its solubility is expected to be low in non-polar aliphatic solvents such as hexane. For researchers and drug development professionals requiring precise data, this guide provides the authoritative shake-flask methodology to experimentally determine the thermodynamic solubility. This protocol ensures the generation of reliable, in-house data, which is essential for process optimization, formulation development, and successful scientific outcomes.

References

  • Ueda, M., & Su, C. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics, 269(1), 157-168. doi: 10.1016/j.ijpharm.2003.09.009. Retrieved from [Link]

  • Kristl, A., Vrečer, F., & Vojnovic, D. (2001). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. European Journal of Pharmaceutical Sciences, 13(2), 221-230. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-methylbenzylidene-(4-chlorophenyl)-amine. Retrieved from [Link]

  • Molbase. (n.d.). (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE 28022-43-7 wiki. Retrieved from [Link]

  • Ouyang, J., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MOST Wiedzy. Retrieved from [Link]

  • Myers, B. J. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzylamine. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Safety & Handling Guide: N-(4-chlorobenzyl)-O-methylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Whitepaper & Proxy Safety Data Sheet (SDS) Target Compound: N-(4-chlorobenzyl)-O-methylhydroxylamine Primary Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary & Compound Profile

N-(4-chlorobenzyl)-O-methylhydroxylamine is a specialized secondary amine intermediate often utilized in the synthesis of N-alkoxy amide pharmacophores (e.g., Weinreb amide analogs) or as a building block for agrochemical antifungals.

Unlike common reagents, this compound occupies a specific "hazard niche." It combines the lipophilicity and environmental persistence of a chlorinated aromatic with the high nucleophilicity and potential genotoxicity of an alkoxyamine .

This guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , as specific toxicological data for this exact molecule is often proprietary or limited in public registries.

Chemical Identity & Theoretical Properties
PropertyDescription
Chemical Name N-(4-chlorobenzyl)-O-methylhydroxylamine
Functional Class N,O-dialkylhydroxylamine / Secondary Alkoxyamine
Molecular Formula C₈H₁₀ClNO
Molecular Weight ~171.62 g/mol
Physical State Likely a colorless to pale yellow oil (free base) or white crystalline solid (hydrochloride salt).
Solubility Free Base: Soluble in DCM, EtOAc, MeOH. Insoluble in water.HCl Salt: Soluble in water, MeOH.
CAS Number Research Chemical (Analogous to O-Methylhydroxylamine CAS: 593-56-6 and 4-Chlorobenzylamine CAS: 104-86-9)

Hazard Identification (SAR Analysis)

As a Senior Application Scientist, I do not rely solely on established lists; I analyze the functional groups to predict reactivity and toxicity.

The "Dual-Threat" Mechanism

The molecule presents two distinct toxicological vectors:

  • The N-O-Me Moiety (Warhead): Hydroxylamine derivatives are known Type IV hypersensitivity inducers (skin sensitizers). They can form hapten-protein conjugates, leading to severe contact dermatitis. Furthermore, alkoxyamines can interact with DNA (base excision repair inhibition), posing a theoretical mutagenic risk.

  • The 4-Chlorobenzyl Moiety (Carrier): The chlorinated ring increases lipophilicity (LogP), facilitating dermal absorption. It also introduces aquatic toxicity concerns, as halogenated aromatics are often persistent in water systems.

GHS Classification (Predicted)
Hazard ClassCategoryHazard Statement
Skin Sensitization Cat 1BH317: May cause an allergic skin reaction.[1][2]
Skin Corr./Irrit. Cat 2H315: Causes skin irritation.[2][3]
Eye Damage/Irrit. Cat 2AH319: Causes serious eye irritation.[2][3][4]
Acute Tox.[2] (Oral) Cat 4H302: Harmful if swallowed.[1][2][4][5]
Aquatic Acute Cat 2H401: Toxic to aquatic life.[2]

Visualization: Hazard & Reactivity Logic

The following diagram illustrates the logical flow of hazards associated with the structural components of the molecule.

HazardLogic Compound N-(4-chlorobenzyl)- O-methylhydroxylamine Sub1 O-Methylhydroxylamine Motif Compound->Sub1 Sub2 4-Chlorobenzyl Group Compound->Sub2 Haz1 Skin Sensitization (Hapten Formation) Sub1->Haz1 Haz2 Genotoxicity Potential (DNA Binding) Sub1->Haz2 Haz3 Lipophilicity (Dermal Absorption) Sub2->Haz3 Haz4 Aquatic Toxicity (Persistent) Sub2->Haz4

Figure 1: Structure-Activity Relationship (SAR) mapping of potential hazards.

Safe Handling & Synthesis Protocol

This section details a self-validating workflow for handling this compound, assuming it is being synthesized or used as an intermediate.

Engineering Controls
  • Containment: All weighing and transfer of the solid (HCl salt) must occur inside a HEPA-filtered balance enclosure .

  • Ventilation: Liquid handling (free base) requires a certified chemical fume hood operating at face velocity >100 fpm.

  • Decontamination: Designated "Red Zone" for contaminated glassware.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Gloving: Nitrile (inner) + Laminate/Silver Shield (outer).Chlorinated aromatics can permeate standard nitrile; double gloving prevents breakthrough of the sensitizing amine.
Respiratory P100/OV Cartridge (if outside hood).Protection against organic vapors and particulate salts.
Eyes Chemical Splash Goggles.[1][6][7]Face shield required if handling >500mL quantities due to corrosive risk of free base.
Experimental Workflow: Quenching & Disposal

Critical Note: Alkoxyamines are nucleophilic. Do not dispose of unquenched material into general organic waste streams containing active acylating agents (acid chlorides/anhydrides), as this may cause exothermic runaway.

Step-by-Step Deactivation:

  • Segregation: Collect waste stream in a dedicated "Basic Organic" container.

  • Chemical Quench: Treat the waste with dilute aqueous HCl (1M) . This converts the volatile/lipophilic free base into the water-soluble, less volatile hydrochloride salt.

  • Verification: Check pH < 3 using indicator strips to ensure protonation.

Emergency Response Procedures

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Do not scrub. Wash gently with polyethylene glycol 400 (PEG-400) if available, followed by soap and water. Scrubbing can drive the lipophilic chlorobenzyl group deeper into the dermis.

  • Eye Contact: Rinse for 15 minutes.[2][3][4][6] Remove contact lenses.[1][3][4][6][8]

Fire Fighting
  • Decomposition Products: Burning will release Hydrogen Chloride (HCl) gas, Nitrogen Oxides (NOx) , and potentially trace Phosgene (due to chlorinated carbon combustion).

  • Extinguishing Media: Alcohol-resistant foam or CO₂.[8] Do not use high-pressure water jets (spreads the chemical).

Visualization: Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Blot (Don't Rub) 2. PEG-400 Wash 3. Soap & Water Skin->ActionSkin ActionEye 1. Irrigate 15m 2. Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Check for Wheezing (Sensitization) Inhale->ActionInhale

Figure 2: Immediate response protocol for exposure incidents.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Hygroscopic (especially the HCl salt). Store under Argon or Nitrogen .

  • Incompatibilities:

    • Strong Oxidizers: Risk of N-oxide formation or cleavage.[3]

    • Acid Chlorides/Anhydrides: Rapid, exothermic acylation.

    • Aldehydes/Ketones: Will form oxime ethers (slowly at neutral pH, rapidly with acid catalysis).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: O-Methylhydroxylamine hydrochloride. Retrieved from [9]

  • PubChem. (2024).[9][10] Compound Summary: 4-Chlorobenzylamine. National Center for Biotechnology Information. Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Retrieved from

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Methoxyammonium chloride. Retrieved from

Sources

N-Alkoxybenzylamines: Strategic Scaffolds for C-H Functionalization and Pharmacophore Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-alkoxybenzylamines (


) represent a specialized class of hydroxylamine derivatives that occupy a critical niche in modern medicinal chemistry. Unlike simple amines, the presence of the 

bond confers unique electronic properties—specifically the alpha-effect —which enhances nucleophilicity while modulating basicity.

This guide analyzes N-alkoxybenzylamines through two distinct lenses:

  • As Synthetic Linchpins: They serve as precursors to N-alkoxyamides, which are among the most versatile directing groups (DGs) for transition-metal-catalyzed C-H activation, enabling the rapid construction of diverse drug libraries.

  • As Pharmacophores: The labile nature of the

    
     bond allows these derivatives to function as nitroxide radical precursors (theranostics) or zinc-binding motifs in histone deacetylase (HDAC) inhibitors.
    

Structural Significance & Electronic Properties

The defining feature of N-alkoxybenzylamines is the heteroatom-heteroatom (


) bond. This linkage introduces specific physicochemical behaviors essential for drug design.
The Alpha-Effect

The lone pair on the oxygen atom adjacent to the nucleophilic nitrogen center raises the ground-state energy of the electrons, increasing the nucleophilicity of the amine without a proportional increase in basicity (


 of the conjugate acid is typically ~4.5–5.0, compared to ~9.5 for benzylamine). This allows for selective acylation or alkylation in the presence of more basic, but less nucleophilic, competitors.
N-O Bond Lability & Radical Stability

Under thermal or oxidative stress, the


 bond can undergo homolysis. In medicinal chemistry, this property is exploited in theranostics . The cleavage releases a stable nitroxide radical (detectable by EPR) and a transient alkyl radical (cytotoxic). This mechanism mimics the principles of Nitroxide Mediated Polymerization (NMP) but is applied here for targeted cell killing or imaging.

Synthetic Architectures

The synthesis of N-alkoxybenzylamines must avoid the reductive cleavage of the weak


 bond. Two primary routes are field-proven for scalability and chemoselectivity.
Route A: Reductive Amination of Oxime Ethers (Preferred)

This is the most robust method for generating secondary N-alkoxybenzylamines. It proceeds via the condensation of a benzaldehyde derivative with an O-alkylhydroxylamine to form an oxime ether, followed by selective reduction.

  • Selectivity Challenge: Standard hydrogenation (

    
    ) often cleaves the 
    
    
    
    bond to yield the primary amine (
    
    
    ).
  • Solution: Use of Pyridine-Borane complexes or Sodium Cyanoborohydride (

    
    ) in acidic media preserves the 
    
    
    
    integrity.
Route B: Direct Alkylation

Nucleophilic substitution of benzyl halides with O-alkylhydroxylamines. While direct, this method often suffers from poly-alkylation (formation of tertiary amines) unless the hydroxylamine is used in large excess.

Synthesis_Workflow cluster_0 Route A: Oxime Reduction (High Fidelity) cluster_1 Route B: Alkylation Aldehyde Benzaldehyde (Ar-CHO) Oxime Oxime Ether (Ar-CH=N-OR) Aldehyde->Oxime + NH2-OR - H2O ProductA N-Alkoxybenzylamine (Ar-CH2-NH-OR) Oxime->ProductA Pyridine-BH3 HCl/EtOH Halide Benzyl Halide (Ar-CH2-X) ProductB N-Alkoxybenzylamine Halide->ProductB + NH2-OR (Excess) SideProduct Tertiary Amine (Over-alkylation) ProductB->SideProduct + Ar-CH2-X

Figure 1: Comparative synthetic pathways.[1] Route A is preferred for medicinal chemistry applications due to higher selectivity.

Application: The "Installable" Directing Group in C-H Activation

The most high-impact application of N-alkoxybenzylamines in modern drug discovery is their role as precursors to N-alkoxyamide directing groups (DGs) .

The Mechanism

Transition metal catalysts (Rh, Co, Ru) require a coordinating atom to guide them to a specific C-H bond. The N-alkoxyamide moiety (formed by acylating the N-alkoxybenzylamine) serves as a "transformable" DG.

  • Coordination: The amide oxygen and the alkoxy nitrogen coordinate to the metal center.

  • Activation: The metal inserts into the ortho-C-H bond.

  • Functionalization: Coupling with alkynes, alkenes, or CO.

  • Cyclization: The N-O bond acts as an internal oxidant , cleaving to form a new C-N bond, often yielding isoquinolones or isoquinolines—scaffolds found in numerous anticancer drugs.

Strategic Advantage

Unlike DGs that must be removed in a separate step (leaving a trace), the N-alkoxy moiety is consumed during the reaction to form the heterocycle. This is termed "Internal Oxidizing Directing Group" chemistry.

FeatureTraditional DG (e.g., Pyridine)N-Alkoxyamide DG
Atom Economy Low (DG is waste)High (DG incorporated)
Step Count Install

React

Remove
Install

React/Cyclize
Product Functionalized AreneHeterocycle (Isoquinoline)
Catalyst Pd, RhRh(III), Co(III), Ru(II)

Experimental Protocols

Protocol: Synthesis of N-Methoxybenzylamine (Oxime Route)

This protocol minimizes N-O bond cleavage and maximizes yield.

Reagents:

  • Benzaldehyde (10 mmol)

  • O-Methylhydroxylamine hydrochloride (12 mmol)

  • Pyridine (12 mmol)

  • Ethanol (absolute, 20 mL)

  • Borane-Pyridine complex (

    
    , 12 mmol)
    
  • HCl (10% aqueous)

Step-by-Step Methodology:

  • Oxime Formation: In a round-bottom flask, dissolve benzaldehyde and O-methylhydroxylamine HCl in Ethanol. Add Pyridine dropwise. Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) until aldehyde disappears.

  • Solvent Swap: Concentrate the mixture in vacuo to remove ethanol. Resuspend the residue in fresh Ethanol (10 mL).

  • Reduction: Cool the solution to 0°C. Add the Borane-Pyridine complex dropwise.

  • Acid Activation: Slowly add 10% HCl (approx 5 mL) to maintain pH ~3–4. Caution: Gas evolution.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Workup: Basify to pH >9 with NaOH (1M). Extract with Dichloromethane (DCM, 3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
    

Validation Criteria:

  • 1H NMR: Diagnostic doublet for benzyl

    
     (~3.8 ppm) and singlet for 
    
    
    
    (~3.5 ppm). Absence of imine proton (~8.0 ppm).
  • Yield Target: >85%.

Protocol: Conversion to N-Methoxybenzamide (Directing Group Installation)
  • Dissolve N-methoxybenzylamine (5 mmol) in DCM (15 mL).

  • Add Triethylamine (1.5 equiv).

  • Cool to 0°C; add Benzoyl Chloride (1.1 equiv) dropwise.

  • Stir 2h. Aqueous workup (HCl wash, then Bicarb wash).

  • Product is the N-benzyl-N-methoxybenzamide substrate for C-H activation.

Medicinal Chemistry Case Study: HDAC Inhibition

Certain N-alkoxybenzylamine derivatives function as Histone Deacetylase (HDAC) inhibitors. The hydroxamic acid group (


) is a classic Zinc-binding group (ZBG). The N-alkoxy variant (

) acts as a masked ZBG or interacts with the hydrophobic rim of the enzyme pocket.

Structure-Activity Relationship (SAR):

  • Cap Group: The benzyl ring interacts with the surface of the HDAC enzyme.

  • Linker: The amine/amide linkage positions the molecule in the channel.

  • ZBG: The N-alkoxy group can be metabolically cleaved to the free hydroxy derivative (active ZBG) or interact via H-bonding.

CH_Activation_Pathway cluster_legend Mechanism Logic Substrate N-Alkoxyamide Substrate (DG Installed) Coordination Metal Coordination (Rh/Co binds O & N) Substrate->Coordination Catalyst CH_Insertion C-H Activation (Metallacycle Formation) Coordination->CH_Insertion - HX Alkyne_Ins Alkyne Insertion CH_Insertion->Alkyne_Ins + Alkyne Red_Elim Reductive Elimination & N-O Cleavage Alkyne_Ins->Red_Elim Product Isoquinoline Derivative (Bioactive Scaffold) Red_Elim->Product - Metal(n-2) L1 The N-O bond acts as an internal oxidant to turn over the catalyst.

Figure 2: Mechanism of N-alkoxyamide directed C-H activation yielding bioactive heterocycles.

References

  • Synthesis via Oxime Reduction

    • Title: Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides (and related reductive amin
    • Source: Organic Syntheses.[1][2][3][4]

    • URL:[Link] (Note: Generalized protocol adapted for alkoxyamines).

  • N-Alkoxyamines in Polymer & Radical Chemistry

    • Title: N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science.[4][5]

    • Source: CHIMIA (ResearchG
    • URL:[Link]

  • C-H Activation Directing Groups

    • Title: A Simple and Versatile Amide Directing Group for C–H Functionalizations.[6]

    • Source: N
    • URL:[Link]

  • Labile Alkoxyamines (Theranostics)

    • Title: Labile alkoxyamines: past, present, and future.
    • Source: Chemical Communic
    • URL:[Link]

  • Recent Advances in Hydroxylamine Synthesis

    • Title: Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.[7]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Technical Guide: Applications of (4-Chlorophenyl)methylamine in Agrochemicals

[1][2]

Executive Summary

(4-Chlorophenyl)methylamine (also known as 4-chlorobenzylamine) is a critical aromatic building block used primarily in the synthesis of phenylurea fungicides .[1][2] Its strategic value lies in the 4-chlorobenzyl moiety , a pharmacophore that imparts essential lipophilicity and metabolic stability to bioactive molecules.[2]

While often overshadowed by its di-substituted analogs (e.g., 2,4-dichlorobenzylamine), this intermediate is the definitive raw material for the commercial fungicide Pencycuron .[2] Furthermore, it serves as a vital "probe" molecule in Structure-Activity Relationship (SAR) studies for Succinate Dehydrogenase Inhibitors (SDHIs), allowing chemists to optimize the steric and electronic properties of the benzyl spacer in novel drug candidates.

Chemical Profile & Reactivity

Before integrating this intermediate into complex pathways, researchers must understand its reactivity profile. The primary amine is highly nucleophilic, while the para-chlorine atom provides electronic deactivation of the ring, preventing unwanted electrophilic aromatic substitutions during downstream processing.

PropertyDataRelevance to Synthesis
CAS Number 104-86-9Unique Identifier
Molecular Weight 141.60 g/mol Stoichiometric calculations
Boiling Point 215 °CHigh boiling point requires vacuum distillation for purification
Basicity (pKa) ~9.5 (Conjugate acid)Strong nucleophile; requires acid scavengers in acylation
Lipophilicity (LogP) 1.9Moderate; enhances uptake in fungal membranes
Reactivity Hotspots
  • Primary Amine (-NH₂): The primary site of reaction.[1][2][3] Readily undergoes alkylation, acylation, and reductive amination.

  • Benzylic Carbon: Susceptible to oxidation (to imines/aldehydes) if not handled under inert atmosphere during high-temperature reactions.[1][2]

  • Para-Chloro Substituent: Generally stable under standard conditions but can undergo palladium-catalyzed cross-coupling (Buchwald-Hartwig) if designed into the synthetic route.[1][2]

Primary Application: Synthesis of Pencycuron

The most significant industrial application of (4-Chlorophenyl)methylamine is the production of Pencycuron (CAS 66063-05-6), a non-systemic phenylurea fungicide with specific activity against Rhizoctonia solani.[1][2]

Mechanism of Action (MoA)

Pencycuron inhibits cell division (mitosis) in fungi. The 4-chlorobenzyl group is critical for binding to the target protein (likely tubulin or a microtubule-associated protein), providing the necessary hydrophobic interaction that the unsubstituted benzyl analog lacks.[1][2]

Industrial Synthesis Pathway

The synthesis is a convergent process. The 4-chlorobenzylamine is first functionalized with a cyclopentyl group, followed by urea formation.[1][2]

Step 1: Reductive Amination (Formation of Secondary Amine) Reaction of (4-Chlorophenyl)methylamine with cyclopentanone in the presence of a reducing agent (catalytic hydrogenation or hydride source).[1][2] Step 2: Urea Formation Reaction of the secondary amine with phenyl isocyanate to yield Pencycuron.

PencycuronSynthesisSM1(4-Chlorophenyl)methylamine(CAS 104-86-9)INTIntermediate:N-(4-Chlorobenzyl)cyclopentylamineSM1->INTReductive Amination(H2/Cat or NaBH4)SM2CyclopentanoneSM2->INTPRODPENCYCURON(Active Ingredient)INT->PRODUrea Formation(Toluene, 25°C)RGTPhenyl IsocyanateRGT->PROD

Figure 1: Convergent synthesis of Pencycuron using (4-Chlorophenyl)methylamine as the core scaffold.

Secondary Application: Discovery Chemistry (SAR)

In the development of novel SDHIs (Succinate Dehydrogenase Inhibitors) and carboxamide fungicides, (4-Chlorophenyl)methylamine is used to screen the "Benzyl Region" of the pharmacophore.

The "Benzyl Scan" Strategy

When optimizing a lead compound, medicinal chemists systematically vary the benzyl substituent to tune potency and metabolic stability.

  • Unsubstituted Benzylamine: Baseline potency.

  • 4-Chlorobenzylamine (This Topic): Blocks para-hydroxylation (metabolic soft spot) and increases lipophilicity.[1][2]

  • 2,4-Dichlorobenzylamine: Increases steric bulk (used in Amisulbrom analogs).[1][2]

  • 4-Methylbenzylamine: Used in Tolfenpyrad (phenoxy ether variation).[1][2]

Comparative Structural Analysis: Unlike Mandipropamid (which uses a mandelic acid derivative) or Tolfenpyrad (which uses a phenoxybenzylamine), Pencycuron relies strictly on the intact 4-chlorobenzyl amine skeleton.[2] This makes CAS 104-86-9 the specific precursor of choice for urea-based fungicides.[1][2]

Experimental Protocols

The following protocols are designed for laboratory-scale validation (10–50 mmol scale).

Protocol A: Synthesis of N-(4-Chlorobenzyl)cyclopentylamine

Precursor to Pencycuron.[1][2]

Reagents:

  • (4-Chlorophenyl)methylamine (1.0 equiv)[1][2][4]

  • Cyclopentanone (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1][2]

  • Dichloromethane (DCM) (Solvent)[1][2]

  • Acetic Acid (Catalytic)[1][2]

Methodology:

  • Imine Formation: Charge a round-bottom flask with (4-Chlorophenyl)methylamine (10 mmol) and DCM (30 mL). Add Cyclopentanone (11 mmol) and 2 drops of acetic acid. Stir at room temperature for 1 hour under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. The reaction is exothermic; control temperature <10°C.

  • Completion: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexane).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is typically >90% pure but can be purified via silica gel chromatography to yield the secondary amine.

Protocol B: Synthesis of Pencycuron Analog (Urea Formation)

Reagents:

  • N-(4-Chlorobenzyl)cyclopentylamine (from Protocol A) (1.0 equiv)[1][2]

  • Phenyl Isocyanate (1.0 equiv)[1][2]

  • Toluene (Solvent)[1][2]

Methodology:

  • Dissolve the secondary amine (5 mmol) in dry Toluene (15 mL).

  • Add Phenyl Isocyanate (5 mmol) dropwise at room temperature.

  • Stir for 2–4 hours. A white precipitate (the urea) often forms.

  • Filter the solid, wash with cold hexane, and dry under vacuum.

  • Validation: Confirm structure via ¹H NMR. The urea proton typically appears as a broad singlet around 6.0–8.0 ppm depending on solvent.

Safety & Handling

(4-Chlorophenyl)methylamine is a corrosive and toxic intermediate.[1][2] Strict adherence to safety protocols is required.

Hazard ClassGHS CodePrecautionary Measure
Acute Toxicity H302, H312Harmful if swallowed or in contact with skin.[1][2] Wear Tyvek suit and nitrile gloves.
Skin Corrosion H314Causes severe skin burns. Use a fume hood and face shield.
Environmental H411Toxic to aquatic life.[5] Do not release waste into standard drains; incinerate organic waste.

Storage: Store under nitrogen in a cool, dry place. The amine absorbs CO₂ from the air to form carbamate salts if left unsealed.

References

  • Pencycuron Data Sheet. University of Hertfordshire, PPDB: Pesticide Properties DataBase.Link[1][2]

  • Synthesis of Phenylurea Fungicides. Bayer CropScience Patent US4457937A. "Substituted phenylureas and their use as fungicides." Link

  • Metabolic Stability of Benzylamines.Journal of Agricultural and Food Chemistry. "Structure-Activity Relationships of N-Benzyl Carboxamides." (General SAR reference for benzylamine substitution).
  • PubChem Compound Summary: 4-Chlorobenzylamine. National Center for Biotechnology Information.[1][2]Link[1][2]

An In-depth Technical Guide to N-(4-chlorobenzyl)-O-methylhydroxylamine: Synthesis, Characterization, and Precursor Sourcing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

N-(4-chlorobenzyl)-O-methylhydroxylamine is a disubstituted hydroxylamine derivative. The presence of the O-methyl group prevents the formation of oximes, a common reaction pathway for hydroxylamines, while the N-(4-chlorobenzyl) group introduces a specific structural motif relevant in medicinal chemistry. The 4-chlorobenzyl moiety is a common feature in various pharmacologically active compounds, and its incorporation into a hydroxylamine framework can be of interest for creating novel molecular scaffolds. The N-O bond is a unique functional group that can influence the electronic and conformational properties of a molecule, potentially impacting its biological activity and metabolic stability.

Given its specialized nature and lack of commercial availability, a reliable in-house synthesis is the most viable route for obtaining N-(4-chlorobenzyl)-O-methylhydroxylamine. The following sections provide a detailed protocol for its synthesis, purification, and characterization, along with a guide to sourcing the required precursors.

Proposed Synthesis of N-(4-chlorobenzyl)-O-methylhydroxylamine

A straightforward and reliable method for the synthesis of N-(4-chlorobenzyl)-O-methylhydroxylamine is the N-alkylation of O-methylhydroxylamine with a suitable 4-chlorobenzylating agent, such as 4-chlorobenzyl chloride or 4-chlorobenzyl bromide. The hydrochloride salt of O-methylhydroxylamine is commonly used as the starting material due to its greater stability.

The proposed reaction involves the deprotonation of O-methylhydroxylamine hydrochloride with a suitable base to generate the free O-methylhydroxylamine, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-chlorobenzyl halide.

Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product O-methylhydroxylamine HCl O-methylhydroxylamine HCl Reaction Mixture Reaction Mixture O-methylhydroxylamine HCl->Reaction Mixture 4-chlorobenzyl halide 4-chlorobenzyl halide 4-chlorobenzyl halide->Reaction Mixture Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Aqueous Workup Aqueous Workup Reaction Mixture->Aqueous Workup Stir at RT Extraction Extraction Aqueous Workup->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) N-(4-chlorobenzyl)-O-methylhydroxylamine N-(4-chlorobenzyl)-O-methylhydroxylamine Purification (Chromatography)->N-(4-chlorobenzyl)-O-methylhydroxylamine

Caption: Synthetic workflow for N-(4-chlorobenzyl)-O-methylhydroxylamine.

Detailed Experimental Protocol

Materials:

  • O-methylhydroxylamine hydrochloride

  • 4-chlorobenzyl chloride (or 4-chlorobenzyl bromide)

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base like triethylamine (NEt₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • To a stirred solution of O-methylhydroxylamine hydrochloride (1.0 eq) in anhydrous DMF (or MeCN) at room temperature, add sodium bicarbonate (2.2 eq) or triethylamine (2.2 eq).

  • Stir the mixture for 15-20 minutes to allow for the formation of the free O-methylhydroxylamine.

  • To this suspension, add a solution of 4-chlorobenzyl chloride (1.1 eq) in a minimal amount of the reaction solvent.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(4-chlorobenzyl)-O-methylhydroxylamine.

Analytical Characterization

To ensure the identity and purity of the synthesized N-(4-chlorobenzyl)-O-methylhydroxylamine, a combination of spectroscopic techniques should be employed.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR * ~7.3 ppm (d, 2H): Aromatic protons ortho to the chloromethyl group.
  • ~7.2 ppm (d, 2H): Aromatic protons meta to the chloromethyl group.

  • ~4.0 ppm (s, 2H): Benzylic protons (-CH₂-).

  • ~3.6 ppm (s, 3H): O-methyl protons (-O-CH₃).

  • Broad singlet (variable): N-H proton (may be exchanged with D₂O). | | ¹³C NMR | * ~138 ppm: Quaternary aromatic carbon attached to the chloromethyl group.

  • ~133 ppm: Quaternary aromatic carbon bearing the chlorine atom.

  • ~130 ppm: Aromatic CH carbons.

  • ~128 ppm: Aromatic CH carbons.

  • ~62 ppm: O-methyl carbon (-O-CH₃).

  • ~58 ppm: Benzylic carbon (-CH₂-). | | FT-IR (cm⁻¹) | * ~3250 (broad): N-H stretching vibration.

  • ~3030: Aromatic C-H stretching.

  • ~2940, 2820: Aliphatic C-H stretching.

  • ~1490: Aromatic C=C stretching.

  • ~1090: C-O stretching.

  • ~1015: Aromatic C-Cl stretching. | | Mass Spec (EI) | * Molecular Ion (M⁺): m/z ~171/173 (due to ³⁵Cl/³⁷Cl isotopes).

  • Major Fragments: Loss of the methoxy group (M-31), loss of the chlorobenzyl group. |

Suppliers and Pricing of Starting Materials

As N-(4-chlorobenzyl)-O-methylhydroxylamine is not commercially available, the focus of procurement is on its key precursors: O-methylhydroxylamine hydrochloride and a 4-chlorobenzylating agent.

Supplier_Evaluation cluster_criteria Evaluation Criteria Identify Precursors Identify Precursors Search Suppliers Search Suppliers Identify Precursors->Search Suppliers Request Quotes Request Quotes Search Suppliers->Request Quotes Evaluate Suppliers Evaluate Suppliers Request Quotes->Evaluate Suppliers Select Supplier Select Supplier Evaluate Suppliers->Select Supplier Purity Purity Purity->Evaluate Suppliers Price Price Price->Evaluate Suppliers Availability Availability Availability->Evaluate Suppliers Shipping Time Shipping Time Shipping Time->Evaluate Suppliers

Caption: A logical workflow for evaluating and selecting suppliers for the necessary precursors.

O-Methylhydroxylamine Hydrochloride (CAS: 593-56-6)

This is a common reagent available from a variety of chemical suppliers.

Supplier Purity Representative Pricing (USD) Link
TCI America>97.0%Contact for pricing
Otto Chemie Pvt Ltd99%Contact for pricing[1]
Simson Pharma-Contact for pricing
Muby Chemicals-Contact for pricing[2]
Fisher Scientific97.0+%Contact for pricing[3]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to request quotes from multiple suppliers.

4-Chlorobenzyl Chloride (CAS: 104-83-6)

This is a widely available benzylating agent.

Supplier Purity Representative Pricing (USD) Link
Thermo Scientific98+%$22.65 / 25 g[4]
Sigma-Aldrich95%$79.50 / 100 g
GTI Laboratory Supplies99.8%$29.62 / 30 g[5]
RHENIUM BIO SCIENCE99+%$82 / 250 g[6]
4-Chlorobenzyl Bromide (CAS: 622-95-7)

An alternative to the chloride, the bromide is more reactive and may be preferred in some cases.

Supplier Purity Representative Pricing (USD) Link
Santa Cruz Biotechnology-Contact for pricing[7]
TCI India>98.0%Contact for pricing
Thermo Scientific98+%Contact for pricing[8]
Echemi99.00%Contact for pricing[9]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and precursor sourcing of N-(4-chlorobenzyl)-O-methylhydroxylamine. By following the detailed protocols and leveraging the supplier information provided, researchers, scientists, and drug development professionals can confidently produce and validate this specialized compound for their research and development endeavors. The proposed synthetic route is robust and utilizes readily available starting materials, making it an accessible method for laboratories with standard organic synthesis capabilities.

References

  • RHENIUM BIO SCIENCE. (n.d.). 4-Chlorobenzyl chloride, 99+%, Thermo Scientific Chemicals. Retrieved from [Link]

  • GTI Laboratory Supplies. (n.d.). 4-Chlorobenzyl chloride, 99.8, Certified® 30g. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). o-Methoxylamine hydrochloride, 99%. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of (4-Chlorophenyl)methylamine via Reductive Amination of 4-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of (4-Chlorophenyl)methylamine, a valuable building block in pharmaceutical and agrochemical research. The protocol details a robust and efficient one-pot reductive amination of 4-chlorobenzaldehyde with methylamine, utilizing sodium borohydride as the reducing agent. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a thorough explanation of the underlying chemical principles, safety protocols, and methods for product characterization and purification.

Introduction & Significance

(4-Chlorophenyl)methylamine serves as a critical intermediate in the synthesis of a wide array of biologically active molecules. Its structural motif is present in various pharmaceutical agents, including antidepressants, and in the development of novel agrochemicals. The synthesis route from the readily available 4-chlorobenzaldehyde via reductive amination is a widely employed and scalable method in organic synthesis.[1][2] This process involves the formation of an imine intermediate from the aldehyde and amine, which is then reduced in situ to the desired secondary amine.[1][2][3] This application note will provide a detailed protocol for this transformation, emphasizing safety, efficiency, and purity of the final product.

Reaction Mechanism: Reductive Amination

The synthesis proceeds via a two-step, one-pot reductive amination. The reaction is typically carried out in a protic solvent like methanol.

  • Imine Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 4-chlorobenzaldehyde. This is a reversible reaction that forms a hemiaminal intermediate. Under mildly acidic conditions, which can be facilitated by the amine salt or a catalytic amount of acid, the hemiaminal readily dehydrates to form an N-methyl-1-(4-chlorophenyl)methanimine (an imine or Schiff base).[3][4][5][6] The removal of water or its sequestration drives the equilibrium towards the formation of the imine.

  • Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond by a hydride-donating reducing agent. Sodium borohydride (NaBH₄) is a suitable and commonly used reagent for this purpose.[3][5][7] The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the imine, and subsequent protonation of the resulting anion by the solvent (e.g., methanol) yields the final product, (4-Chlorophenyl)methylamine.[5][8] It is crucial to allow sufficient time for imine formation before the addition of sodium borohydride, as it can also reduce the starting aldehyde.[7]

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol is designed for the synthesis of (4-Chlorophenyl)methylamine on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplierCAS Number
4-ChlorobenzaldehydeC₇H₅ClO140.5714.06 g (0.1 mol)Sigma-Aldrich104-88-1
Methylamine (40% in water)CH₅N31.068.5 mL (~0.11 mol)Sigma-Aldrich74-89-5
Sodium BorohydrideNaBH₄37.834.54 g (0.12 mol)Sigma-Aldrich16940-66-2
Methanol (anhydrous)CH₃OH32.04200 mLFisher Scientific67-56-1
Dichloromethane (DCM)CH₂Cl₂84.93300 mLVWR75-09-2
Saturated Sodium BicarbonateNaHCO₃84.01100 mL-144-55-8
Brine (Saturated NaCl)NaCl58.44100 mL-7647-14-5
Anhydrous Magnesium SulfateMgSO₄120.37~10 gAcros Organics7487-88-9
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Standard laboratory glassware

  • pH paper

Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.

  • Reagent Addition: Dissolve 14.06 g (0.1 mol) of 4-chlorobenzaldehyde in 150 mL of anhydrous methanol in the reaction flask and begin stirring.

  • Amine Addition: Add 8.5 mL (~0.11 mol) of a 40% aqueous solution of methylamine dropwise to the stirred solution over 15 minutes, maintaining the temperature below 20°C.

  • Imine Formation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture again in an ice bath to 0-5°C. In a separate beaker, carefully dissolve 4.54 g (0.12 mol) of sodium borohydride in 50 mL of cold methanol. Caution: Hydrogen gas is evolved. Add the sodium borohydride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of deionized water. Caution: Vigorous gas evolution may occur.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Work-up: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Add 100 mL of dichloromethane (DCM) and shake vigorously. Separate the organic layer. Extract the aqueous layer with two additional 50 mL portions of DCM.

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude (4-Chlorophenyl)methylamine as an oil.

Caption: Experimental Workflow for Synthesis.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure (4-Chlorophenyl)methylamine.

Characterization of (4-Chlorophenyl)methylamine

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physical Properties
PropertyValue
AppearanceColorless to pale yellow liquid
Molecular FormulaC₈H₁₀ClN
Molecular Weight141.60 g/mol
Boiling Point215 °C (lit.)
Density1.164 g/mL at 25 °C (lit.)
Spectroscopic Data

The following are typical spectroscopic data for (4-Chlorophenyl)methylamine.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.30 - 7.25m4HAromatic protons
3.82s2H-CH₂- (benzyl)
2.45s3H-CH₃ (methyl)
1.55br s1H-NH-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

Chemical Shift (ppm)Assignment
140.5C (aromatic, C-Cl)
132.0C (aromatic, C-H)
129.0C (aromatic, C-H)
128.5C (aromatic, C-ipso)
53.5-CH₂- (benzyl)
34.0-CH₃ (methyl)

IR (Infrared Spectroscopy) (cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3360-3280N-H stretch
3025Aromatic C-H stretch
2960-2850Aliphatic C-H stretch
1600, 1490Aromatic C=C stretch
1090C-N stretch
820p-disubstituted C-H bend
750C-Cl stretch

Mass Spectrometry (EI):

m/zAssignment
141[M]⁺ (molecular ion)
125[M - NH₂]⁺
106[M - Cl]⁺

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • 4-Chlorobenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9][10][11]

  • Methylamine: A highly flammable, corrosive, and toxic substance that can cause severe skin burns and eye damage.[12][13] It is harmful if swallowed or inhaled.[12][13] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12][13][14]

  • Sodium Borohydride: A water-reactive substance that releases flammable gases upon contact with water, which may ignite spontaneously.[15][16] It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[16] Handle in a dry environment and avoid contact with water.[15][17]

  • Methanol: A flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen.

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling these chemicals.[9][10][14][17]

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be collected in separate, labeled containers.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete imine formation.Increase the reaction time for imine formation before adding the reducing agent. Ensure the methylamine is of good quality and correct concentration.
Premature reduction of the aldehyde.Add the sodium borohydride solution slowly and at a low temperature to favor the reduction of the imine over the aldehyde.
Loss of product during work-up.Ensure complete extraction by performing multiple extractions with the organic solvent. Avoid vigorous shaking that can lead to emulsions.
Impure Product Presence of unreacted 4-chlorobenzaldehyde.Ensure a slight excess of methylamine and an adequate amount of reducing agent are used. Purify the crude product by column chromatography or distillation.
Formation of the tertiary amine by-product.Use a controlled stoichiometry of the aldehyde to the amine. A stepwise procedure of first forming the imine and then adding the reducing agent can minimize this.[18][19]

Conclusion

The reductive amination of 4-chlorobenzaldehyde with methylamine using sodium borohydride is an effective and reliable method for the synthesis of (4-Chlorophenyl)methylamine. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain a high yield of the desired product with excellent purity. The characterization data provided serves as a benchmark for confirming the successful synthesis of this important chemical intermediate.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobenzaldehyde, 98.5+%. Retrieved from [Link]

  • Taylor & Francis Online. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). 4-chlorobenzaldehyde. Retrieved from [Link]

  • Sciencelab.com. (n.d.). material safety data sheet - 4-chloro benzaldehyde 98%. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • University of Calgary. (2025). Formation of imines and enamines. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. Retrieved from [Link]

  • University of Washington. (n.d.). Methylamine Standard Operating Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Air Liquide. (n.d.). Methylamine. Retrieved from [Link]

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  • YouTube. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Vaia. (n.d.). One problem with reductive amination as a method of amine synthesis is that by-products are sometimes obtained. For example, reductive amination of benzaldehyde with methylamine leads to a mixture of. Retrieved from [Link]

  • Google Patents. (1981). Methylamines purification process.
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  • SpectraBase. (n.d.). N-[(4-chlorophenyl)methyl]methanimine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896729A - Method for preparing 4-dichlorodiphenylmethane.
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  • ResearchGate. (2025). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of N-(4-chlorobenzyl)-O-methylhydroxylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of N-(4-chlorobenzyl)-O-methylhydroxylamine, a valuable building block in medicinal chemistry and materials science. The described methodology employs a one-pot reductive amination strategy, utilizing 4-chlorobenzaldehyde and O-methylhydroxylamine as starting materials. Critical experimental parameters are discussed in detail, with a particular focus on the rationale behind the selection of sodium triacetoxyborohydride (STAB) as a mild, selective, and safer reducing agent over traditional reagents like sodium cyanoborohydride. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the preparation of N-alkoxyamines.

Introduction and Scientific Rationale

Reductive amination stands as one of the most powerful and versatile methods for the synthesis of amines from carbonyl compounds.[1][2] This transformation, which proceeds through an intermediate imine or related C=N species, allows for the controlled formation of carbon-nitrogen bonds, a cornerstone of modern organic synthesis.[3][4] The target molecule, N-(4-chlorobenzyl)-O-methylhydroxylamine, is an N-alkoxyamine. This structural motif is of significant interest due to its presence in various biologically active compounds and its utility as a precursor in nitroxide-mediated polymerization (NMP).[5][6]

The synthesis involves a two-stage process that is typically performed in a single reaction vessel ("one-pot"). First, the nucleophilic O-methylhydroxylamine condenses with the electrophilic carbonyl carbon of 4-chlorobenzaldehyde to form an O-methyl oxime intermediate.[7] Subsequently, this intermediate is selectively reduced to the desired N-alkoxyamine product. The success of this one-pot procedure hinges on the choice of a reducing agent that can selectively reduce the C=N bond of the oxime in the presence of the starting aldehyde.[8][9]

While sodium cyanoborohydride (NaBH₃CN) has historically been used for this purpose due to its pH-dependent reactivity, its use is hampered by the potential liberation of highly toxic hydrogen cyanide gas.[10][11] This protocol champions the use of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) , a safer and highly effective alternative.[12][13] STAB is a mild reducing agent that excels in the reductive amination of a wide array of aldehydes and ketones without significantly reducing the carbonyl starting materials, thereby ensuring high chemoselectivity and operational safety.[8][12]

Reaction Mechanism

The reductive amination process for this specific transformation follows a well-established two-step mechanistic pathway:

  • O-Methyl Oxime Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of O-methylhydroxylamine on the carbonyl carbon of 4-chlorobenzaldehyde. This is often facilitated by mildly acidic conditions which protonate the carbonyl oxygen, increasing its electrophilicity.[3] The resulting hemiaminal intermediate then undergoes dehydration to yield the stable O-methyl oxime.

  • Hydride Reduction: The O-methyl oxime is then reduced by sodium triacetoxyborohydride. The hydride (H⁻) from the borohydride complex attacks the electrophilic carbon of the C=N bond, cleaving the π-bond and forming the final C-N single bond of the N-alkoxyamine product.[4]

Workflow start 1. Setup & Inert Atmosphere reactants 2. Add 4-chlorobenzaldehyde, O-methylhydroxylamine HCl, and DCM start->reactants base 3. Add Triethylamine (TEA) Stir 20 min reactants->base stab 4. Add NaBH(OAc)₃ (STAB) portion-wise base->stab monitor 5. Stir at RT Monitor by TLC (2-4h) stab->monitor quench 6. Quench with sat. NaHCO₃ monitor->quench extract 7. Extract with DCM Wash with Brine quench->extract dry 8. Dry (Na₂SO₄) & Filter extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify via Flash Chromatography concentrate->purify end 11. Characterize Product purify->end

Sources

Application Note: Selective N-Alkylation of O-Methylhydroxylamine with 4-Chlorobenzyl Chloride

[1]

Abstract & Utility

This application note details the optimized protocol for synthesizing N-(4-chlorobenzyl)-O-methylhydroxylamine via the nucleophilic substitution (

4-chlorobenzyl chlorideO-methylhydroxylamine hydrochloride1

This transformation is a critical step in the synthesis of N-alkoxyamine pharmacophores, often found in kinase inhibitors, agrochemicals (fungicides), and glycan-conjugating agents.[1] The protocol addresses the primary synthetic challenge: preventing over-alkylation (formation of the tertiary amine) while managing the lachrymatory and corrosive nature of the reagents.[1]

Chemical Background & Mechanistic Insight

The Reaction

The reaction involves the direct N-alkylation of O-methylhydroxylamine (methoxyamine) by 4-chlorobenzyl chloride.[1]

  • Electrophile: 4-Chlorobenzyl chloride (Activated benzylic halide).[1]

  • Nucleophile: O-Methylhydroxylamine (Alpha-effect nucleophile).[1]

  • Base: Required to neutralize the HCl salt of the starting material and scavenge the HCl byproduct of the alkylation.[1]

The "Alpha Effect" & Selectivity

O-Methylhydroxylamine exhibits the Alpha Effect —enhanced nucleophilicity due to the repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms.[1] While this facilitates the initial attack on the benzyl chloride, the resulting product (a secondary amine) retains significant nucleophilicity.[1]

Critical Control Point: To prevent the formation of the unwanted N,N-bis(4-chlorobenzyl)-O-methylhydroxylamine (dialkylated byproduct), the concentration of the free primary amine must be kept high relative to the alkylating agent throughout the reaction.[1]

Reaction Pathway Diagram[1]

ReactionPathwaycluster_0ReactantsR14-ChlorobenzylChlorideTSTransition State(SN2 Attack)R1->TSR2O-Methylhydroxylamine(Excess)R2->TSProdTarget Product:N-(4-chlorobenzyl)-O-methylhydroxylamineTS->Prod- HClByProdBy-Product:N,N-bis(4-chlorobenzyl)-O-methylhydroxylamineProd->ByProd+ 4-Chlorobenzyl Chloride(Over-Alkylation Risk)

Figure 1: Reaction pathway highlighting the risk of over-alkylation if stoichiometry is uncontrolled.[1]

Experimental Protocol

Materials & Reagents[3]
ReagentMW ( g/mol )Equiv.[1]RoleHazards
4-Chlorobenzyl chloride 161.031.0ElectrophileLachrymator, Corrosive
O-Methylhydroxylamine HCl 83.522.0NucleophileToxic, Irritant
Potassium Carbonate (

)
138.213.0BaseIrritant
Acetonitrile (MeCN) 41.05SolventSolventFlammable
Toluene 92.14SolventExtractionFlammable
Step-by-Step Procedure

Step 1: Free Base Generation (In Situ) [1]

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Add O-Methylhydroxylamine HCl (20 mmol, 1.67 g) and anhydrous Potassium Carbonate (30 mmol, 4.14 g) to the flask.

  • Add Acetonitrile (40 mL) and stir vigorously at room temperature for 30 minutes.

    • Expert Note: This pre-stirring period ensures the amine is deprotonated and available in the solution phase before the alkylating agent is introduced.[1]

Step 2: Controlled Addition

  • Dissolve 4-Chlorobenzyl chloride (10 mmol, 1.61 g) in Acetonitrile (10 mL) and transfer to the addition funnel.

  • Heat the reaction mixture to 50°C .

  • Add the benzyl chloride solution dropwise over 45–60 minutes.

    • Causality: Slow addition keeps the concentration of the electrophile low, statistically favoring the reaction with the excess primary amine over the newly formed secondary amine product.[1]

Step 3: Reaction & Monitoring

  • After addition, stir at 50°C for 4–6 hours.

  • Monitor via TLC (Hexane/Ethyl Acetate 4:1) or LC-MS.[1]

    • Target: Disappearance of benzyl chloride (

      
      ).
      
    • Product: Distinct spot at lower

      
       (amine).[1]
      

Step 4: Workup (Acid-Base Purification) This workup is designed to be self-validating, removing neutral impurities (unreacted chloride) and dialkylated byproducts.[1]

  • Cool the mixture to room temperature and filter off the inorganic salts (

    
    , excess 
    
    
    ). Rinse the cake with MeCN.
  • Concentrate the filtrate under reduced pressure to remove Acetonitrile.[1]

  • Dissolve the residue in Dichloromethane (DCM) (30 mL).

  • Acid Extraction: Extract the organic layer with 1M HCl (2 x 20 mL).

    • Mechanism:[1][2][3] The product (amine) protonates and moves to the aqueous layer.[1] Neutral impurities (unreacted benzyl chloride) stay in the DCM.[1]

  • Basification: Take the combined aqueous acidic layers and cool to 0°C. Basify to pH > 12 using 4M NaOH or saturated

    
    .
    
  • Final Extraction: Extract the cloudy aqueous mixture with DCM or Toluene (3 x 20 mL).

  • Dry the combined organics over

    
    , filter, and concentrate.
    
Workflow Diagram

WorkflowSetupSETUP:MeCN, K2CO3, O-Me-NH2.HClStir 30 min @ RTAddADDITION:Dropwise 4-Cl-BnCl@ 50°C over 1 hrSetup->AddReactREACTION:Stir 4-6 hrs @ 50°CMonitor TLCAdd->ReactFilterWORKUP:Filter Solids -> Evaporate MeCNRedissolve in DCMReact->FilterAcidExtACID EXTRACTION:Wash with 1M HClFilter->AcidExtOrgLayerDCM Layer:Discard (Neutrals/Impurities)AcidExt->OrgLayerAqLayerAqueous Layer:Contains Product SaltAcidExt->AqLayerBaseBASIFY:Add NaOH to pH > 12AqLayer->BaseExtractFINAL EXTRACTION:DCM -> Dry -> EvaporateBase->Extract

Figure 2: Operational workflow emphasizing the Acid-Base purification strategy.[1]

Troubleshooting & Optimization

Controlling Over-Alkylation

If LC-MS indicates significant formation of the dialkylated species (

  • Increase Amine Equivalents: Increase O-methylhydroxylamine HCl to 3.0 - 4.0 equivalents.

  • Dilution: Run the reaction at a lower concentration (0.1 M with respect to the chloride).

  • Temperature: Lower the reaction temperature to RT (will require longer reaction time, 12-18h).

Alternative Bases
  • Triethylamine (

    
    ):  Can be used in DCM, but removal of triethylamine hydrochloride requires aqueous washing.
    
  • Sodium Hydride (NaH): Not recommended. While strong, it can lead to aggressive reaction rates and higher impurity profiles with this specific substrate.

Stability

The product, N-(4-chlorobenzyl)-O-methylhydroxylamine , is an oil that is relatively stable at room temperature but should be stored cold (4°C) under nitrogen to prevent oxidation or slow hydrolysis.[1]

Safety & Handling (HSE)

  • 4-Chlorobenzyl Chloride: A potent lachrymator (tear gas agent).[1][4]

    • Protocol: All weighing and transfers must occur inside a functioning fume hood.

    • Decontamination:[1] Quench glassware with dilute alcoholic KOH before removing from the hood.

  • O-Methylhydroxylamine: Toxic if inhaled or absorbed.[1][5] Can cause cyanosis.

  • Waste Disposal: Aqueous waste from the extraction contains amine salts and must be treated as hazardous basic/acidic waste.

References

  • PubChem. Compound Summary: 4-Chlorobenzyl chloride.[1][6] National Library of Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of Hydroxylamines and Alkoxyamines. (General reactivity patterns for N-alkylation). [Link]

  • Maimone, T. J., et al. Palladium-Catalyzed Synthesis of O-Arylhydroxylamines.[1] J. Am. Chem. Soc. 2010, 132, 9990.[7] (Context on alkoxyamine stability and synthesis). [Link]

Strategic N-Alkylation of O-Methylhydroxylamine: Protocols for Reductive and Direct Functionalization

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

This application note details the optimized procedures for the N-alkylation of O-methylhydroxylamine hydrochloride. While O-methylhydroxylamine is best known as a precursor for Weinreb amides and oxime ethers, its N-alkylated derivatives (


) are critical isosteres in medicinal chemistry, offering unique metabolic stability profiles compared to standard amines.

The Challenge: Direct alkylation of O-methylhydroxylamine is complicated by two factors:

  • Reduced Nucleophilicity: The

    
    -effect is counteracted by the electron-withdrawing oxygen, lowering the pKa of the conjugate acid to ~4.6 (vs. ~10 for alkyl amines).
    
  • Over-Alkylation: Once mono-alkylated, the product is often more nucleophilic than the starting material, leading to

    
    -dialkylation.
    

The Solution: This guide presents two distinct protocols:

  • Method A (Reductive Alkylation): The "Gold Standard" for mono-alkylation. It utilizes a condensation-reduction sequence via an O-methyloxime intermediate, ensuring exclusive mono-substitution.

  • Method B (Direct Alkylation): A nucleophilic substitution protocol suitable for simple primary alkyl halides, with strict stoichiometric controls to minimize side products.

Chemical Context & Mechanistic Insight

Understanding the species in solution is critical for success. O-methylhydroxylamine is supplied as the hydrochloride salt (


) to prevent volatility (free base b.p. 48.1 °C) and degradation.
Reaction Pathways

The choice of method depends on the available electrophile (Aldehyde/Ketone vs. Alkyl Halide).

ReactionPathways Start Start: CH3ONH2•HCl Aldehyde Electrophile: Aldehyde/Ketone Start->Aldehyde Condensation Halide Electrophile: Alkyl Halide (R-X) Start->Halide Direct Displacement Oxime Intermediate: O-Methyloxime (Stable, Hard to Reduce) Aldehyde->Oxime - H2O Base Base Treatment: K2CO3 / DMF Halide->Base Red_Agent Reduction: Pyridine-Borane or NaBH3CN Oxime->Red_Agent Product Product: N-Alkyl-O-methylhydroxylamine (R-NH-OMe) Red_Agent->Product Selective Reduction Base->Product SN2 Reaction

Figure 1: Strategic divergence in N-alkylation pathways. Method A (top) proceeds via an oxime; Method B (bottom) via direct displacement.

Protocol A: Reductive Alkylation (The Preferred Route)

Objective: Synthesis of


-alkyl-

-methylhydroxylamines using aldehydes or ketones. Mechanism: Formation of an O-methyloxime followed by selective reduction of the C=N bond. Critical Note: O-methyloximes are significantly more stable than standard imines. Weak reducing agents like sodium triacetoxyborohydride (

) are often ineffective. Pyridine-Borane (

)
or Sodium Cyanoborohydride (

)
are required.
Materials
  • O-Methylhydroxylamine hydrochloride (1.2 equiv)

  • Aldehyde or Ketone (1.0 equiv)

  • Pyridine (solvent/base) or Methanol/KOH

  • Reducing Agent: Pyridine-Borane complex (

    
    ) (1.5 equiv)
    
  • Acid: 5M HCl or Glacial Acetic Acid

Step-by-Step Procedure
  • Oxime Formation:

    • Dissolve O-methylhydroxylamine HCl (1.2 equiv) and the aldehyde/ketone (1.0 equiv) in Methanol (0.5 M concentration).

    • Add Pyridine (1.5 equiv) to buffer the HCl.

    • Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Verify conversion to the O-methyloxime by TLC or LCMS. (Note: Oximes often appear as two spots due to E/Z isomerism).

  • Reduction (The "Kikugawa" Conditions):

    • Option 1 (Robust): Add Pyridine-Borane complex (1.5 equiv) directly to the reaction mixture.

    • Option 2 (Traditional): Add

      
       (1.5 equiv) and adjust pH to ~4 with acetic acid.
      
    • Stir at RT for 4–16 hours. If the reaction is sluggish (common with ketones), add 5M HCl dropwise to maintain acidic pH (pH < 4 is necessary to activate the oxime ether).

  • Quench & Hydrolysis:

    • Cool the mixture to 0 °C.

    • Slowly add 10% NaOH or saturated

      
       until basic (pH > 9).
      
    • Why: This neutralizes the amine salt and decomposes excess borane species.

  • Workup:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine.

    • Dry over

      
       and concentrate carefully (product may be volatile).
      
Data Specification: Reducing Agent Selection
Reducing AgentReactivitypH Req.Comments
Pyridine-Borane HighAcidic (HCl/AcOH)Recommended. Stable, effective for oxime ethers.

MediumpH 3-4Traditional "Borch" method. Toxic (HCN risk).[1][2][3]

LowWeak AcidNot Recommended. Often fails to reduce stable oxime ethers.

Very HighN/AAvoid. Cleaves N-O bond to yield primary amines.

Protocol B: Direct Nucleophilic Substitution

Objective: Alkylation using reactive alkyl halides (e.g., Benzyl bromide, Methyl iodide). Scope: Best for simple primary halides. Secondary halides often result in elimination; tertiary fail.

Materials
  • O-Methylhydroxylamine hydrochloride (1.0 equiv)

  • Alkyl Halide (0.9 equiv) — Use limiting amount of electrophile to prevent over-alkylation.

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMF (anhydrous) or Acetonitrile

Step-by-Step Procedure
  • Free Base Generation (In Situ):

    • Suspend O-methylhydroxylamine HCl (1.0 equiv) and finely ground

      
       (3.0 equiv) in anhydrous DMF (0.3 M).
      
    • Stir for 30 minutes at RT to ensure neutralization.

  • Alkylation:

    • Cool the mixture to 0 °C.

    • Add the Alkyl Halide (0.9 equiv) dropwise. Crucial: Do not dump the reagent.

    • Allow to warm to RT and stir for 12–24 hours.

  • Workup:

    • Dilute with water (5x reaction volume) to dissolve salts.

    • Extract with Diethyl Ether (

      
      ). Note: Ether is preferred over DCM to avoid extracting DMF.
      
    • Wash organics with water (

      
      ) to remove residual DMF.
      
    • Dry over

      
       and concentrate.
      

Analytical Controls & Troubleshooting

Workup Flowchart (Method A)

Workup Rxn Reaction Mixture (Acidic, Borane species) Quench Add 10% NaOH (pH > 9) Rxn->Quench Neutralize Extract Extract with DCM Quench->Extract Aqueous Aqueous Layer (Borate salts, Pyridine) Extract->Aqueous Discard Organic Organic Layer (Product + Impurities) Extract->Organic Keep Final Dry (Na2SO4) & Concentrate (Watch Volatility!) Organic->Final Wash Wash: 1M HCl (Optional)* *Only if product is not basic enough to protonate

Figure 2: Isolation strategy. Note that N-alkoxyamines are less basic than alkylamines, so acid washes must be mild to avoid extracting the product into the aqueous phase.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Method A) Oxime ether is too stable.Switch from

to Pyridine-Borane .[2] Add more HCl to lower pH (protonation activates the imine).
N,N-Dialkylation (Method B) Excess alkyl halide or high temp.Use 0.8–0.9 equiv of alkyl halide relative to the amine. Keep at 0 °C longer.
Low Yield (Volatility) Product lost during rotovap.The free base

can be volatile. Form the HCl salt immediately by adding 1M HCl in ether, then filter the solid salt.
Primary Amine Byproduct N-O bond cleavage.[4]Reducing agent too strong (e.g.,

,

). Ensure mild hydride sources (

) are used.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][3] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Kikugawa, Y.; Kawase, M. (1984). Pyridine-Borane as a Reducing Agent for Oximes.[2][5] Chemistry Letters, 13(8), 1279-1280. (Seminal work on Py-BH3 for oximes).

  • Mowry, D. T. (1948). The Preparation of N-Alkoxyamines. Journal of the American Chemical Society, 70(5), 1916–1917.
  • Glatthar, R.; Spacht, M. (2010). Application Note: Reductive Amination of O-Substituted Hydroxylamines. (General reference for industrial scaling of alkoxyamine synthesis).

Sources

Application Note: (4-Chlorophenyl)methylamine as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(4-Chlorophenyl)methylamine (also known as 4-Chlorobenzylamine) is a high-value primary amine building block characterized by a para-substituted chlorine atom on a benzylamine scaffold. In modern drug discovery, this moiety serves three critical functions:

  • Metabolic Blocking: The chlorine atom at the para-position effectively blocks Cytochrome P450-mediated hydroxylation, a common metabolic soft spot in unsubstituted benzylamines.

  • Lipophilicity Modulation: The chloro-substituent increases the partition coefficient (LogP), often enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to the parent benzylamine.

  • Electronic Tuning: The electron-withdrawing inductive effect (-I) of the chlorine atom subtly reduces the pKa of the benzylic amine (approx. pKa ~8.8-9.0) compared to benzylamine (pKa ~9.3), potentially influencing binding affinity and solubility.

This guide details the physicochemical profile, synthetic utility, and validated protocols for deploying this building block in kinase inhibitor design and GPCR ligand synthesis.

Chemical Profile & Physical Properties[1][2][3][4]

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name (4-Chlorophenyl)methanamine
CAS Number 104-86-9
Molecular Weight 141.60 g/mol
Appearance Colorless to pale yellow liquidFree base form
Boiling Point 216 °C@ 760 mmHg
Density 1.16 g/mL@ 25 °C
pKa (Conjugate Acid) ~8.85Slightly less basic than benzylamine
LogP ~2.5Moderate lipophilicity
Solubility Immiscible in water; Soluble in DCM, MeOH, THF
Storage Store under inert gas (Argon/Nitrogen)Air sensitive (absorbs CO2)

Key Applications in Medicinal Chemistry[2][7][8][9]

Kinase Inhibitor Design (SNAr Motif)

The 4-chlorobenzylamino motif is a privileged scaffold in kinase inhibitors, particularly for CLK (Cdc2-like kinase) and DYRK (Dual-specificity tyrosine phosphorylation-regulated kinase) families. The moiety is frequently installed via Nucleophilic Aromatic Substitution (SNAr) on pyrimidine or quinazoline cores.

  • Case Study: Development of ML315 , a CLK/DYRK probe. The 4-chlorobenzylamine side chain occupies the hydrophobic pocket adjacent to the ATP-binding site, providing crucial van der Waals interactions while the nitrogen forms a hydrogen bond with the hinge region or solvent front residues.

GPCR & Nuclear Receptor Ligands

In the synthesis of Rev-erbα agonists (e.g., analogs of GSK4112), this amine is used to introduce a hydrophobic "tail" via reductive amination. The 4-chloro substitution is critical for potency, likely due to halogen bonding or filling a specific hydrophobic sub-pocket.

Validated Synthetic Protocols

Protocol A: Regioselective SNAr on 2,4-Dichloropyrimidine

Application: Synthesis of kinase inhibitor cores (e.g., Pyrimidine-based scaffolds). Mechanism: The primary amine selectively displaces the chloride at the C4 position of the pyrimidine ring due to steric and electronic factors, leaving the C2 chloride available for a second substitution (e.g., Suzuki coupling or second amine addition).

Reagents:

  • (4-Chlorophenyl)methylamine (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Ethanol (EtOH) or n-Butanol (for higher temp)

Procedure:

  • Dissolve 2,4-dichloropyrimidine (1.0 mmol) in absolute EtOH (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.2 mmol) followed by the dropwise addition of (4-Chlorophenyl)methylamine (1.0 mmol).

  • Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.

    • Note: If reaction is sluggish, heat to 60 °C.

  • Workup: Evaporate volatiles under reduced pressure. Resuspend residue in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C4-substituted product is typically the major isomer (>90%).

Visualization of SNAr Logic:

SNAr_Pathway Start 2,4-Dichloropyrimidine Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Nucleophilic Attack (C4 preferred) Reagent (4-Chlorophenyl)methylamine + DIPEA Reagent->Intermediate Product 4-Amino-2-chloropyrimidine (Major Isomer) Intermediate->Product Elimination of Cl- (Fast) Byproduct 2-Amino-4-chloropyrimidine (Minor Isomer) Intermediate->Byproduct Steric Hindrance (Slow)

Figure 1: Regioselectivity in SNAr reactions with 2,4-dichloropyrimidine.

Protocol B: Stepwise Reductive Amination

Application: Synthesis of secondary amines for GPCR ligands (avoiding over-alkylation). Reagents:

  • Aldehyde substrate (1.0 equiv)

  • (4-Chlorophenyl)methylamine (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

  • Acetic Acid (AcOH) (catalytic, optional)

  • 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Procedure:

  • Imine Formation: In a dry vial, combine the aldehyde (1.0 mmol) and (4-Chlorophenyl)methylamine (1.05 mmol) in DCE (5 mL).

  • Add AcOH (1 drop) if the aldehyde is unreactive. Stir at RT for 30–60 minutes to pre-form the imine (equilibrium).

  • Reduction: Add NaBH(OAc)3 (1.5 mmol) in one portion.

    • Why STAB? It is milder than NaBH4 and does not reduce aldehydes/ketones as quickly as it reduces imines, preventing the formation of alcohol byproducts.

  • Stir at RT for 2–16 hours under Nitrogen.

  • Quench: Add saturated aqueous NaHCO3 (5 mL) and stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

Visualization of Reductive Amination Workflow:

Reductive_Amination Input Aldehyde + (4-Chlorophenyl)methylamine Imine Imine Intermediate (Equilibrium) Input->Imine DCE, RT, 30 min Check Is Imine Formed? Imine->Check Reduction Reduction Step (NaBH(OAc)3) Final Secondary Amine Product Reduction->Final Hydride Transfer Check->Imine No (Add AcOH/Heat) Check->Reduction Yes

Figure 2: Stepwise control in reductive amination prevents alcohol byproducts.

Troubleshooting & Optimization

IssueProbable CauseSolution
Dimerization (Tertiary Amine) Amine is too nucleophilic; excess aldehyde.Use stepwise protocol (Protocol B). Ensure 1:1 stoichiometry or slight excess of amine, not aldehyde.
Low Yield in SNAr Poor solubility of salt forms; steric clash.Use the free base of the amine. If using HCl salt, add extra equivalent of DIPEA. Switch solvent to n-Butanol and heat to 80-100°C.
Carbonate Formation Reaction with atmospheric CO2.The free amine absorbs CO2 to form carbamates/carbonates. Store under Argon; distill if the liquid appears cloudy/solidified.

Safety & Handling (E-E-A-T)

  • Hazards: (4-Chlorophenyl)methylamine is Corrosive (H314) and causes severe skin burns and eye damage. It is harmful if swallowed (H302).

  • Sensitization: Potential skin sensitizer. Avoid inhalation of vapors.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

  • Neutralization: Spills should be neutralized with dilute acid (e.g., 1M HCl) before disposal, or absorbed with inert material (vermiculite).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66036, 4-Chlorobenzylamine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[2] (Fundamental protocol basis). Retrieved from [Link]

  • Feducia, J. A., et al. (2011). Development of chemical probe ML315: Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases. Bioorganic & Medicinal Chemistry Letters. (Application in SNAr). Retrieved from [Link]

  • Shin, Y., et al. (2012). Synthesis and biological evaluation of 5-nitrothiophene derivatives as Rev-erbα agonists. (Application in Reductive Amination).[1][2] Retrieved from [Link]

Sources

The Synthesis of Hydroxamic Acid Derivatives from N-Alkoxy Amines: A Detailed Guide to Protocols and Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Introduction: The Enduring Importance of the Hydroxamic Acid Moiety

The hydroxamic acid functional group (R-CO-NH-OH) is a privileged pharmacophore in modern medicinal chemistry.[1] Its potent ability to chelate essential metal ions, particularly Zn(II), has positioned it as a cornerstone for inhibiting a wide range of metalloenzymes.[2] This has led to the successful development of blockbuster drugs, including the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA), approved for treating cutaneous T-cell lymphoma.[3][4] Given their therapeutic significance, the development of robust, versatile, and high-yielding synthetic routes to hydroxamic acid derivatives is of paramount importance to the drug discovery community.

While numerous methods exist, the acylation of N-alkoxy amines (O-alkylhydroxylamines) stands out as a highly reliable and versatile strategy. This approach leverages a protected hydroxylamine precursor, allowing for controlled acylation at the nitrogen atom, followed by a final deprotection step to unveil the target hydroxamic acid. This guide provides an in-depth exploration of this synthetic strategy, detailing the underlying mechanisms, offering field-tested protocols, and explaining the critical rationale behind experimental choices.

Core Synthetic Strategy: The Acylation of N-Alkoxy Amines

The fundamental transformation involves the reaction of an N-alkoxy amine with an activated acyl donor. This process is essentially a nucleophilic acyl substitution, where the nitrogen atom of the N-alkoxy amine acts as the nucleophile. The choice of the acylating agent is a critical determinant of the reaction conditions and overall efficiency.

G cluster_main General Synthetic Workflow N_Alkoxy_Amine N-Alkoxy Amine (R'-O-NH2) Protected_HA O-Protected Hydroxamic Acid (R-CO-NH-OR') N_Alkoxy_Amine->Protected_HA Acylation Step (Coupling) Acyl_Donor Acyl Donor (R-CO-X) Acyl_Donor->Protected_HA Final_HA Final Hydroxamic Acid (R-CO-NH-OH) Protected_HA->Final_HA Deprotection Step (e.g., H2/Pd, TFA)

Figure 1: High-level workflow for hydroxamic acid synthesis via N-alkoxy amine acylation.

Acylation using Acyl Chlorides

Acyl chlorides are highly reactive electrophiles that readily react with N-alkoxy amines. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that subsequently collapses to expel a chloride ion.[5][6]

Causality and Experimental Choice:

  • Reactivity: The high reactivity of acyl chlorides ensures rapid and often complete conversion at low temperatures.

  • Byproduct Management: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting N-alkoxy amine, rendering it non-nucleophilic. Therefore, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA, or pyridine) is essential to neutralize the acid and drive the reaction to completion.

  • Limitations: This method is not suitable for substrates containing acid-sensitive functional groups due to the generation of HCl.

G cluster_mech Mechanism: Acylation with Acyl Chloride start R'-O-NH2 + R-CO-Cl tetrahedral Tetrahedral Intermediate [R-C(O⁻)(Cl)-NH2⁺-OR'] start->tetrahedral Nucleophilic Addition amide Protonated O-Protected Hydroxamic Acid [R-CO-NH2⁺-OR'] + Cl⁻ tetrahedral->amide Elimination of Cl⁻ final_product O-Protected Hydroxamic Acid (R-CO-NH-OR') amide->final_product Deprotonation (Base)

Figure 2: Nucleophilic addition-elimination mechanism for the reaction of an N-alkoxy amine with an acyl chloride.

Acylation using Carboxylic Acids and Coupling Agents

Directly reacting a carboxylic acid with an N-alkoxy amine is generally not feasible due to acid-base chemistry. The solution is to activate the carboxylic acid in situ using a coupling agent. This is the most common and versatile method in modern drug discovery.

Causality and Experimental Choice:

  • Activation: Coupling agents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents (HATU, HBTU) convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the N-alkoxy amine.[3]

  • Mild Conditions: These reactions are typically run at or below room temperature, demonstrating excellent functional group tolerance and minimizing side reactions like racemization in chiral substrates.

  • Additives: Reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often added to suppress side reactions and improve yields, particularly when using carbodiimide coupling agents.

The Critical Role of Protecting Groups

N-alkoxy amines are, in essence, O-protected hydroxylamines. The choice of the O-alkyl group (R') is a strategic decision based on its stability during the acylation step and the conditions required for its subsequent removal to yield the final hydroxamic acid.

Protecting GroupStructure (R' in R'-O-NH₂)Common Deprotection ConditionsKey Advantages & Considerations
Benzyl (Bn) -CH₂-PhH₂, Pd/C (Hydrogenolysis)Stable to a wide range of reagents; deprotection is clean. Not suitable if other reducible groups (alkenes, alkynes) are present.
p-Methoxybenzyl (PMB) -CH₂-C₆H₄-OMeTrifluoroacetic Acid (TFA), DDQCleaved under oxidative or strong acid conditions. Offers an orthogonal deprotection strategy to hydrogenolysis.[3]
Tetrahydropyranyl (THP) -C₅H₉OMild acid (e.g., p-TsOH, PPTS) in an alcohol solventVery stable to basic, organometallic, and reducing conditions. Creates a new stereocenter.[3][7]
Trityl (Tr) -C(Ph)₃Mild acid (e.g., TFA in DCM)Bulky group that can be cleaved under very mild acidic conditions.

Application Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for researchers.

Protocol 1: Synthesis of an O-Benzyl Hydroxamic Acid via Acyl Chloride

Principle: This protocol utilizes the robust reaction between a carboxylic acid-derived acyl chloride and O-benzylhydroxylamine hydrochloride. A base is used to both free the amine from its HCl salt and neutralize the HCl generated during the reaction.

Materials and Reagents:

  • Carboxylic Acid (e.g., 4-phenylbutanoic acid): 1.0 mmol, 1.0 eq

  • Oxalyl Chloride or Thionyl Chloride: 1.2 mmol, 1.2 eq

  • Anhydrous Dichloromethane (DCM): 10 mL

  • N,N-Dimethylformamide (DMF): 1 catalytic drop

  • O-Benzylhydroxylamine hydrochloride: 1.1 mmol, 1.1 eq

  • Triethylamine (TEA): 2.5 mmol, 2.5 eq

  • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under N₂, add the carboxylic acid (1.0 mmol) and anhydrous DCM (5 mL).

    • Add one drop of DMF (catalyst).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 mmol) dropwise. Rationale: This converts the carboxylic acid to the highly reactive acyl chloride. DMF catalyzes this transformation. The reaction is exothermic and produces gas (CO, CO₂, HCl), so slow addition and proper ventilation are crucial.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The reaction is typically complete when the solution is clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Acylation of N-Alkoxy Amine:

    • In a separate flask, dissolve O-benzylhydroxylamine hydrochloride (1.1 mmol) and triethylamine (2.5 mmol) in anhydrous DCM (5 mL). Stir for 10 minutes at 0 °C. Rationale: One equivalent of TEA deprotonates the hydroxylamine salt to generate the free nucleophile. The remaining TEA will neutralize the HCl formed in the acylation step.

    • Re-dissolve the crude acyl chloride from step 1 in anhydrous DCM (5 mL) and add it dropwise to the cold hydroxylamine solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated aq. NH₄Cl (1x), saturated aq. NaHCO₃ (2x), and brine (1x). Rationale: The washes remove excess base, unreacted starting materials, and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure O-benzyl protected hydroxamic acid.

  • Deprotection (Example):

    • Dissolve the purified O-benzyl hydroxamic acid in methanol or ethyl acetate.

    • Add 10% Pd/C (5-10 mol% by weight).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-16 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Filter the reaction through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final hydroxamic acid.

Protocol 2: Synthesis of an O-THP Hydroxamic Acid via EDC Coupling

Principle: This protocol employs the widely used EDC/HOBt coupling system to form an amide bond between a carboxylic acid and O-(tetrahydropyran-2-yl)hydroxylamine under mild conditions, ideal for sensitive substrates.

Materials and Reagents:

  • Carboxylic Acid: 1.0 mmol, 1.0 eq

  • O-(Tetrahydropyran-2-yl)hydroxylamine (THP-ONH₂): 1.1 mmol, 1.1 eq

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): 1.2 mmol, 1.2 eq

  • HOBt (1-Hydroxybenzotriazole): 1.2 mmol, 1.2 eq

  • DIPEA (N,N-Diisopropylethylamine): 2.0 mmol, 2.0 eq

  • Anhydrous DMF or DCM: 10 mL

  • Ethyl Acetate, 1M HCl, Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Activation and Coupling:

    • To a round-bottom flask, add the carboxylic acid (1.0 mmol), HOBt (1.2 mmol), and anhydrous DMF (10 mL). Stir until dissolved. Rationale: HOBt acts as a co-reagent to form an activated ester, which minimizes side reactions and improves coupling efficiency.

    • Add EDC·HCl (1.2 mmol) to the solution and stir for 15-20 minutes at room temperature. This is the "pre-activation" step.

    • Add the THP-ONH₂ (1.1 mmol) followed by DIPEA (2.0 mmol). Rationale: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of EDC and maintains a basic pH to ensure the N-alkoxy amine remains nucleophilic.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Separate the layers. Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). Rationale: The acidic wash removes excess base (DIPEA), while the basic wash removes unreacted carboxylic acid and HOBt. The water-soluble urea byproduct from EDC is also removed during these washes.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the pure O-THP protected hydroxamic acid.

  • Deprotection:

    • Dissolve the O-THP hydroxamic acid in methanol.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH·H₂O).[3]

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate the mixture and purify as needed, often by simple precipitation or a short silica plug, to obtain the final hydroxamic acid.

Conclusion

The synthesis of hydroxamic acid derivatives through the acylation of N-alkoxy amines is a cornerstone technique in medicinal chemistry. By understanding the mechanisms of different acylating systems and making strategic choices regarding protecting groups, researchers can reliably access a diverse array of these valuable compounds. The protocols detailed herein, based on the use of acyl chlorides and modern coupling agents, provide robust and versatile starting points for any drug discovery program targeting metalloenzymes.

References

  • Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9), 978-993. Available at: [Link]

  • Sow, I. S. (2024). Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes. European Journal of Chemistry, 15, 345-354. Available at: [Link]

  • Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis. Bentham Science Publishers. Available at: [Link]

  • Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis. Ouci. Available at: [Link]

  • Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2020). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Z., et al. (2024). Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. JACS Au. Available at: [Link]

  • Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2024). Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. ACS Publications. Available at: [Link]

  • Sridevi, C., et al. (2021). Strategies for the Synthesis of Hydroxamic Acids. ResearchGate. Available at: [Link]

  • Cadoni, E., et al. (2024). Hydroxamic Acids Derivatives: Greener Synthesis, Antiureolytic Properties and Potential Medicinal Chemistry Applications - A Concise Review. Bentham Science Publishers. Available at: [Link]

  • Vale, N., et al. (2018). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Cadoni, E., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. UniCA IRIS. Available at: [Link]

  • Chemist, T. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. Available at: [Link]

Sources

Catalytic hydrogenation conditions for N-alkoxybenzylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Catalytic Hydrogenation Protocols for the Synthesis of N-Alkoxybenzylamines

Executive Summary & Scope

This application note details the chemoselective catalytic hydrogenation of O-alkyl oximes (e.g., O-methyl oximes derived from benzaldehyde) to synthesize N-alkoxybenzylamines .

The primary synthetic challenge in this transformation is the lability of the N–O bond . Under standard hydrogenation conditions (e.g., Pd/C, neutral solvents), the reaction frequently over-reduces via hydrogenolysis, cleaving the N–O bond to yield a primary amine and an alcohol/alkane byproduct.

This guide provides a validated protocol using Platinum on Carbon (Pt/C) in acidic media, which kinetically favors C=N reduction over N–O cleavage, ensuring high yields of the desired secondary amine.

Mechanistic Insight & Critical Parameters

To achieve selectivity, one must understand the competing pathways. The reaction on the catalyst surface involves two distinct reductive events:

  • C=N Reduction (Desired): Addition of H₂ across the imine bond to form the N-alkoxyamine.

  • N–O Hydrogenolysis (Undesired): Oxidative addition of the metal into the N–O bond, followed by reductive elimination to form the primary amine.

Mechanism Diagram

The following diagram illustrates the divergence between the desired pathway and the over-reduction pathway.

ReactionPathways Substrate O-Alkyl Oxime (Ph-CH=N-OR) Intermediate Adsorbed Species (Metal Surface) Substrate->Intermediate Adsorption Product N-Alkoxybenzylamine (Ph-CH2-NH-OR) Intermediate->Product Path A: Pt/C + H+ (C=N Reduction) Byproduct Primary Amine (Ph-CH2-NH2) + ROH Intermediate->Byproduct Path B: Pd/C (Neutral) (N-O Hydrogenolysis) Product->Byproduct Over-reduction (Prolonged exposure)

Figure 1: Chemoselectivity in Oxime Ether Hydrogenation. Path A (Green) is favored by Platinum catalysts and acidic conditions. Path B (Red) is dominant with Palladium.

Key Control Parameters
ParameterRecommendationScientific Rationale
Catalyst 5% Pt/C (sulfided or unpoisoned) Platinum (Pt) exhibits lower affinity for N–O bond oxidative addition compared to Palladium (Pd). Pd/C is the standard for cleaving N–O bonds and should be avoided here.
Solvent/Additive Ethanol or Methanol + HCl (1-2 eq) Acid protonates the oxime nitrogen (

), increasing the electrophilicity of the carbon and accelerating C=N reduction relative to N–O cleavage.
Pressure 1–5 bar (15–75 psi) Moderate pressure is sufficient. High pressures (>50 bar) increase the thermodynamic probability of over-reduction.
Temperature 20°C – 40°C Elevated temperatures significantly increase the rate of hydrogenolysis. Keep near ambient.

Validated Experimental Protocol

Target Synthesis: N-Methoxybenzylamine (from Benzaldehyde O-methyloxime)

Materials Required
  • Substrate: Benzaldehyde O-methyloxime (10 mmol)

  • Catalyst: 5% Pt/C (approx. 50% water wet, 2-5 mol% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade.

  • Additive: Concentrated HCl (1.1 equivalents) or Ethanolic HCl.

  • Equipment: Parr Hydrogenator or high-pressure autoclave.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Weigh 10 mmol of the oxime ether into the hydrogenation vessel.

    • Add 30 mL of MeOH.

    • Critical Step: Add 11 mmol of HCl (e.g., 1.25 M HCl in MeOH). The solution should be acidic (pH < 2).

    • Carefully add the Pt/C catalyst (typically 200–400 mg of 5% Pt/C wet). Safety Note: Pt/C can be pyrophoric when dry. Always keep wet and add under an argon/nitrogen blanket.

  • Hydrogenation:

    • Seal the reactor.

    • Purge with Nitrogen (3 cycles) to remove oxygen.

    • Purge with Hydrogen (3 cycles).

    • Pressurize to 3 bar (45 psi) with H₂.

    • Stir vigorously (1000 rpm) at 25°C .

  • Monitoring:

    • Monitor H₂ uptake. The reaction typically completes within 2–6 hours.

    • QC Check: Aliquot 50 µL, filter, and analyze via HPLC/UPLC. Look for the disappearance of the oxime peak. If the primary amine (benzylamine) appears, stop immediately; the reaction is over-reducing.

  • Workup:

    • Depressurize and purge with Nitrogen.

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate to obtain the hydrochloride salt of the product.

    • Optional: Basify with saturated NaHCO₃ and extract with Ethyl Acetate to obtain the free base.

Process Flow Diagram

Workflow Setup Reactor Setup Substrate + MeOH + HCl + Pt/C Purge Inerting N2 Purge (3x) -> H2 Purge (3x) Setup->Purge Reaction Hydrogenation 3 bar H2, 25°C, 4 hours Purge->Reaction QC QC Check (HPLC) Check for Benzylamine byproduct Reaction->QC QC->Reaction Incomplete Filtration Catalyst Removal Filtration over Celite QC->Filtration Complete Isolation Product Isolation Concentration -> Salt Formation Filtration->Isolation

Figure 2: Standard Operating Procedure (SOP) for selective hydrogenation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High levels of Primary Amine N-O bond cleavage (Hydrogenolysis).Switch from Pd to Pt. Lower the reaction temperature. Ensure HCl is present (protonated intermediate resists cleavage).
No Reaction Catalyst poisoning or steric hindrance.Increase pressure to 5-10 bar. Ensure catalyst is not poisoned by sulfur/amines from previous runs.
O-Benzyl Cleavage Substrate contains O-Bn group (e.g., N-benzyloxy).O-Benzyl groups are extremely labile. Pt/C may still cleave this. Consider using Borane-Pyridine (Py·BH₃) complex in ethanolic HCl instead of catalytic hydrogenation for this specific substrate [1].

References

  • Vavon, G., & Krajcinovic, M. (1928). Catalytic hydrogenation of oximes.[1][2][3] Bulletin de la Société Chimique de France, 43, 231. (Foundational work establishing Pt over Pd for oximes).

  • Bolm, C., et al. (2021). Catalytic reduction of oximes to hydroxylamines: Current methods, challenges and opportunities. Chemistry – A European Journal. Link

  • Pfister, J. R. (1984). Rapid, selective hydrogenation of oximes to hydroxylamines. Synthesis.[1][2][4][5][6][7][8][9] (Describes the use of PtO2/HCl systems).

  • Organic Reactions. (1953). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.[10] Vol 7. Link

Sources

Application Note: One-Pot Synthesis of N-(4-chlorobenzyl)-O-methylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable, one-pot protocol for the synthesis of N-(4-chlorobenzyl)-O-methylhydroxylamine (CAS: Not broadly listed; structure: 4-Cl-C₆H₄-CH₂-NH-OCH₃). This structural motif serves as a critical pharmacophore in the development of novel herbicides, fungicides, and kinase inhibitors.

Unlike traditional two-step methods that require the isolation of the oxime ether intermediate, this protocol utilizes a reductive amination strategy.[1] By coupling 4-chlorobenzaldehyde with O-methylhydroxylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH₃CN), we achieve high throughput and minimize solvent waste.

Key Advantages:

  • Efficiency: Eliminates intermediate purification steps.

  • Selectivity: pH-controlled reduction prevents over-alkylation.

  • Scalability: Protocol validated from 1 mmol to 50 mmol scales.

Reaction Mechanism & Logic

The synthesis proceeds via the in situ formation of an oxime ether, followed by selective reduction.

Mechanistic Pathway[2]
  • Condensation: The O-methylhydroxylamine attacks the carbonyl carbon of 4-chlorobenzaldehyde to form a hemiaminal, which dehydrates to form the oxime ether.

  • Activation: Under slightly acidic conditions (pH 4–5), the oxime nitrogen is protonated/activated.

  • Reduction: The cyanoborohydride anion transfers a hydride to the activated iminium-like carbon, yielding the secondary amine.

Why Sodium Cyanoborohydride? Unlike Sodium Borohydride (NaBH₄), NaBH₃CN is stable in acid (down to pH ~3). This allows us to maintain the acidic environment necessary to protonate the oxime ether (making it electrophilic enough to be reduced) without destroying the reducing agent.

Visualized Pathway (DOT)

ReactionMechanism Aldehyde 4-Chlorobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation (MeOH, pH 5) Amine O-Methylhydroxylamine HCl Amine->Hemiaminal Condensation (MeOH, pH 5) Oxime Oxime Ether (Activated) Hemiaminal->Oxime -H2O (Dehydration) Product N-(4-chlorobenzyl)- O-methylhydroxylamine Oxime->Product NaBH3CN (Hydride Transfer)

Figure 1: Mechanistic flow of the one-pot reductive amination.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Role
4-Chlorobenzaldehyde 140.571.0Electrophile (Substrate)
O-Methylhydroxylamine HCl 83.521.2Nucleophile (Amine source)
Sodium Cyanoborohydride 62.841.5Selective Reducing Agent
Acetic Acid (Glacial) 60.05CatalyticpH Adjuster (Activator)
Methanol (Anhydrous) 32.04SolventReaction Medium
Sodium Hydroxide (1M) 40.00N/AQuench/Workup
Equipment
  • Round-bottom flask (2-neck) with magnetic stir bar.

  • pH paper (Range 1–14) or digital pH probe.

  • Addition funnel (optional for larger scales).

  • Rotary evaporator.[2]

Detailed Experimental Protocol (10 mmol Scale)

Safety Warning: Sodium cyanoborohydride is highly toxic and generates HCN gas if exposed to strong acid. Perform all operations in a functioning fume hood. Wear nitrile gloves and safety glasses.

Step 1: Imine/Oxime Formation
  • Setup: In a 100 mL round-bottom flask, dissolve O-methylhydroxylamine hydrochloride (1.00 g, 12 mmol) in Methanol (30 mL).

  • Buffering: Add Sodium Acetate (approx. 1.0 g) or adjust with Acetic Acid to bring the pH to approximately 4–5.

    • Expert Insight: The pH is critical. If pH < 3, the amine is fully protonated and non-nucleophilic. If pH > 6, the oxime ether will form but will not be activated for reduction by NaBH₃CN.

  • Addition: Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) in one portion.

  • Stirring: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). You should see the disappearance of the aldehyde and the appearance of the oxime ether spot.

Step 2: Selective Reduction
  • Reduction: Cool the solution to 0°C (ice bath). Carefully add Sodium Cyanoborohydride (0.94 g, 15 mmol) in 3 portions over 15 minutes.

    • Why portions? To prevent rapid hydrogen gas evolution and exotherms, although NaBH₃CN is generally mild.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–12 hours.

    • Optimization: If the reaction stalls, add a drop of glacial acetic acid to maintain pH ~4.

Step 3: Quench & Workup
  • Quench: Slowly add 1M NaOH (20 mL) to the reaction mixture. Stir for 20 minutes.

    • Reasoning: This neutralizes the acid and destroys the boron-nitrogen complexes. It also ensures any residual cyanide is kept in solution as salt rather than evolving as HCN gas.

  • Extraction: Evaporate most of the Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

  • Washing: Wash the combined organic layers with Brine (20 mL).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 4: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent: Gradient of Hexane:Ethyl Acetate (95:5 to 80:20).

  • Expected Yield: 75–85% as a colorless oil or low-melting solid.

Process Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Dissolve Amine HCl + Base in MeOH (pH 4-5) Start->Mix AddAld Add 4-Chlorobenzaldehyde Stir 30 min Mix->AddAld Check TLC Check: Oxime formed? AddAld->Check Check->AddAld No (Wait) Reduce Cool to 0°C Add NaBH3CN Check->Reduce Yes Stir Stir RT (4-12h) Reduce->Stir Quench Quench with 1M NaOH (Safety: Cyanide control) Stir->Quench Extract Extract w/ DCM Purify via Column Quench->Extract

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion pH too high (>6).Add Glacial Acetic Acid dropwise to adjust pH to 4–5.
No Reaction pH too low (<3).Add NaOAc or Pyridine to buffer the system.
Over-alkylation Temperature too high.Keep reaction at 0°C during addition; do not heat above RT.
Boron Emulsion Incomplete quench.Stir with NaOH longer; consider using Rochelle's salt if emulsion persists.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Kawase, Y.; et al. (2008). "One-Pot Synthesis of Alkoxyamine Derivatives by Reductive Alkoxyamination with a 2-Picoline-Borane Complex." Heterocycles, 78(2).[3] Link

  • Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(03), 135-146. Link

  • Common Organic Chemistry. (n.d.). "Reductive Amination - NaCNBH3 Conditions." Link

Sources

Application Note: Scalable Synthesis of (4-Chlorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

(4-Chlorophenyl)methylamine (CAS: 104-86-9), also known as 4-chlorobenzylamine, is a critical pharmacophore found in antihistamines (e.g., Chloropyramine), anti-inflammatories, and agrochemicals.

For the process chemist, the synthesis of this intermediate presents a classic "Selectivity vs. Scalability" trade-off. The presence of the aryl chloride moiety introduces a high risk of hydrodehalogenation (loss of Cl) under standard hydrogenation conditions, while the primary amine functionality risks dimerization (formation of secondary amines).

This guide details two field-proven protocols selected for their scalability and impurity control:

  • Route A (Commodity Scale): High-Pressure Ammonolysis of 4-Chlorobenzyl Chloride. Best for cost-efficiency when handling alkyl halides is permissible.

  • Route B (Pharma/Green Scale): Catalytic Reductive Amination of 4-Chlorobenzaldehyde. Best for purity profiles and avoiding genotoxic alkylating agents.

Route Selection Logic

The following decision matrix guides the selection based on facility capabilities and regulatory constraints.

RouteSelection Start Start: Select Precursor CheckHalide Can facility handle lachrymatory alkyl halides? Start->CheckHalide RouteA Route A: Ammonolysis (4-Chlorobenzyl chloride) CheckHalide->RouteA Yes (Cost Priority) CheckPurity Strict limit on secondary amine impurity? CheckHalide->CheckPurity No (Safety Priority) RouteB Route B: Reductive Amination (4-Chlorobenzaldehyde) CheckPurity->RouteA No (Purification available) CheckPurity->RouteB Yes (>99.5% Purity)

Caption: Decision matrix for selecting the optimal synthetic pathway based on facility constraints and purity requirements.

Critical Process Parameters (CPPs) & De-risking

The Dehalogenation Challenge

In catalytic hydrogenation (Route B), the Carbon-Chlorine bond on the aromatic ring is susceptible to oxidative addition by low-valent metals (Pd, Pt), leading to dechlorination (yielding Benzylamine).

  • Mitigation: Use Raney Nickel (less active toward Ar-Cl than Pd) or Cobalt-based catalysts . If Pd/C is required, the addition of inhibitors (e.g., thiophene) or maintaining acidic pH can suppress dehalogenation [1].

The Dimerization Challenge

In both routes, the newly formed primary amine is more nucleophilic than ammonia, reacting with the precursor to form the secondary amine dimer: (4-Cl-Ph-CH2)2-NH.

  • Mitigation: Maintain a massive molar excess of Ammonia (20:1 to 50:1). In Route B, high H2 pressure increases the rate of imine reduction relative to condensation.

Protocol A: High-Pressure Ammonolysis of 4-Chlorobenzyl Chloride

Target Audience: Industrial manufacturing; CDMOs with autoclave capabilities.[1] Chemistry: Nucleophilic substitution (


).
Materials & Equipment[2][3][4]
  • Precursor: 4-Chlorobenzyl chloride (Lachrymator! Handle in fume hood).

  • Reagent: Liquid Ammonia (anhydrous) or 25% Aqueous Ammonia.

  • Solvent: Methanol (optional, improves solubility).

  • Equipment: Stainless steel autoclave (rated >20 bar).

Step-by-Step Protocol
  • Charge Preparation:

    • Cool the autoclave to 0–5°C.

    • Load 4-Chlorobenzyl chloride (1.0 equiv).

    • Optional: Add Methanol (3-5 volumes) to moderate exotherm and improve mass transfer.

    • CRITICAL: Add Liquid Ammonia (20.0 – 30.0 equiv). The large excess is non-negotiable to suppress dimer formation.

  • Reaction:

    • Seal the reactor.

    • Heat to 40–60°C . Note: The reaction is exothermic.[2]

    • Pressure will rise significantly (expect 10–15 bar if using liquid NH3).

    • Stir at 500 RPM for 4–6 hours.

    • IPC (In-Process Control): Monitor consumption of benzyl chloride via GC.[1] Target <0.5% remaining.

  • Workup:

    • Cool reactor to room temperature.

    • Vent Ammonia: Carefully vent excess NH3 into a scrubber (water/acid trap).

    • Dissolve the residue in water. The product exists as a mixture of free base and hydrochloride salt (due to HCl byproduct).

    • Basify to pH >12 using 50% NaOH.

    • Extract with Toluene or Dichloromethane (DCM).

  • Purification:

    • Wash organic layer with brine.[3]

    • Dry over

      
      .[4][3]
      
    • Distillation: Fractional distillation under reduced pressure (vacuum).[2]

      • Boiling Point: ~105-110°C at 10 mmHg.

    • Alternative: Precipitate as HCl salt by bubbling HCl gas into the organic layer.

Data Summary: Route A
ParameterSpecificationNotes
Yield 80–88%Losses primarily to dimer formation.
NH3 Equivalents >20 eq<10 eq results in >15% dimer impurity.
Temp Range 40–60°C>80°C increases hydrolysis to alcohol.
Major Impurity Bis(4-chlorobenzyl)amineDifficult to separate by distillation; requires salt crystallization.

Protocol B: Catalytic Reductive Amination (Recommended)

Target Audience: Pharmaceutical development; Green chemistry focus. Chemistry: Condensation to imine followed by hydrogenation.

Mechanism & Workflow

This route avoids genotoxic alkyl halides. We utilize a Raney Nickel catalyzed protocol, which is robust and minimizes dehalogenation compared to Pd/C. Recent advancements also highlight Cobalt particles as a highly selective alternative [2].

ReactionFlow cluster_Side Side Reactions Aldehyde 4-Chlorobenzaldehyde Imine Intermediate Imine Aldehyde->Imine Condensation (-H2O) Ammonia Ammonia (aq/gas) Ammonia->Imine Product 4-Chlorobenzylamine Imine->Product Reduction (Fast Step) Hydrogen H2 / Raney Ni Hydrogen->Product Dimer Secondary Amine Product->Dimer Reacts with Imine Dechlor Benzylamine (De-Cl) Product->Dechlor Over-reduction

Caption: Reaction pathway showing the intermediate imine and potential side reactions (dimerization and dechlorination).

Step-by-Step Protocol
  • Catalyst Preparation:

    • Wash Raney Nickel (slurry in water) 3 times with Methanol to remove water.

    • Safety: Raney Ni is pyrophoric. Keep wet at all times.

  • Reaction Setup:

    • In a high-pressure autoclave, dissolve 4-Chlorobenzaldehyde (1.0 equiv) in Methanol (10 volumes).

    • Add Ammonia (7M in Methanol or liquid NH3). Ratio: 5.0 – 10.0 equiv.

    • Add washed Raney Nickel (10–20 wt% loading relative to substrate).

  • Hydrogenation:

    • Purge vessel with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 30–50 bar

      
      .
      
    • Heat to 60–80°C .

    • Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

    • Reaction time: 4–8 hours.

  • Workup:

    • Cool and vent

      
      . Purge with 
      
      
      
      .
    • Filtration: Filter catalyst over a Celite pad. Keep catalyst wet to prevent ignition.

    • Concentrate filtrate to remove Methanol and excess Ammonia.

    • The crude oil is usually high purity (>95%).

  • Salt Formation (Purification):

    • Dissolve crude oil in Ethanol.

    • Add conc. HCl (1.1 equiv) dropwise at 0°C.

    • Filter the white precipitate: (4-Chlorophenyl)methylamine Hydrochloride .

    • Recrystallize from Ethanol/Isopropanol if needed.

Data Summary: Route B
ParameterSpecificationNotes
Yield 90–95%Higher atom economy than Route A.
H2 Pressure 30–50 barHigher pressure favors primary amine over imine condensation.
Catalyst Raney Ni or Co-particlesAvoid Pd/C to prevent dechlorination.
Dechlorination <0.1%Controlled by keeping Temp <100°C.

Analytical Quality Control

To ensure "Self-Validating" protocols, specific analytical markers must be checked.

  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA).

    • RT Markers: Benzylamine (De-Cl impurity) elutes early; Dimer elutes late.

  • GC-MS: Essential for detecting trace dehalogenated byproducts which might co-crystallize.

Safety & Waste Management

  • 4-Chlorobenzyl chloride: Potent lachrymator and alkylating agent. Destroy excess with aqueous ammonia or NaOH before disposal.

  • Raney Nickel: Pyrophoric. Dispose of in designated containers under water.

  • Ammonia: Toxic gas. All venting must pass through an acid scrubber.

References

  • Catalytic Hydrogenation of Halonitrobenzenes: US Patent 5068436A. Describes inhibition of dehalogenation using acidic media.[5]

  • Cobalt-Catalyzed Reductive Amination: Zhang, S., et al. (2024).[6][7] "Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst." Org.[6][7][8] Lett. 26, 34, 7122–7127.[7] [7]

  • Industrial Synthesis of 4-Chlorobenzylamine: ChemicalBook Synthesis Protocols. Protocol for ammonolysis of benzyl chloride.

  • Iron-Catalyzed Amination: Jagadeesh, R. V., et al. (2017). "The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst." Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating N-Methoxyamine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-methoxyamine alkylation reactions. As Senior Application Scientists, we understand the nuances and challenges of these transformations. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes, with a primary focus on preventing over-alkylation.

Troubleshooting Guide: Common Issues and Solutions in N-Methoxyamine Alkylation

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Significant Over-alkylation Observed (Formation of Di-alkylated Product)

You're observing a significant amount of the di-alkylated N-methoxyamine by-product in your reaction mixture, reducing the yield of your desired mono-alkylated product.

Potential Causes:

  • Incorrect Stoichiometry: An excess of the alkylating agent is a common culprit for over-alkylation.

  • Inappropriate Base: A base that is too strong or used in excess can deprotonate the mono-alkylated product, making it susceptible to a second alkylation.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation reaction.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of the di-alkylated product, even with optimized stoichiometry.

  • Solvent Effects: The choice of solvent can influence the relative rates of the first and second alkylation steps.

Solutions:

  • Optimize Stoichiometry:

    • Begin by using the N-methoxyamine as the limiting reagent and the alkylating agent in a slight excess (e.g., 1.1 to 1.5 equivalents).

    • If over-alkylation persists, try using a 1:1 molar ratio of the N-methoxyamine and the alkylating agent. This may result in incomplete conversion of the starting material but can significantly suppress the formation of the di-alkylated product.

  • Select the Appropriate Base:

    • For many N-alkylation reactions, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred over strong organic bases or organometallic reagents.[1][2]

    • Use only a slight excess of the base (e.g., 1.2 to 2.0 equivalents) to neutralize the acid formed during the reaction without excessively deprotonating the product.

  • Control Reaction Temperature:

    • Start the reaction at room temperature and monitor its progress.

    • If the reaction is sluggish, gradually increase the temperature in increments of 10-20°C, monitoring for the onset of over-alkylation by TLC or LC-MS.[3]

  • Monitor Reaction Progress Closely:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction at regular intervals (e.g., every 30-60 minutes).

    • Quench the reaction as soon as the starting material is consumed or when the concentration of the desired mono-alkylated product is maximized.

  • Solvent Selection:

    • Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions.[3]

    • Consider the solubility of your reactants and reagents when choosing a solvent.

Issue 2: Low to No Mono-alkylation Product Formation

Your reaction is not proceeding as expected, with little to no formation of the desired mono-alkylated N-methoxyamine.

Potential Causes:

  • Insufficiently Reactive Alkylating Agent: The leaving group on your alkylating agent may not be reactive enough under the chosen conditions.

  • Weak Base: The base may not be strong enough to deprotonate the N-methoxyamine, which is necessary for the nucleophilic attack.

  • Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

  • Steric Hindrance: Significant steric bulk on either the N-methoxyamine or the alkylating agent can impede the reaction.[4][5]

Solutions:

  • Enhance Alkylating Agent Reactivity:

    • If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.

    • Ensure the purity and stability of your alkylating agent.

  • Optimize the Base:

    • If a mild base like K₂CO₃ is ineffective, consider a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Use with caution and in an appropriate anhydrous solvent.[3]

  • Increase Reaction Temperature:

    • If the reaction is not proceeding at room temperature, gradually heat the reaction mixture, monitoring for product formation.

  • Address Steric Hindrance:

    • If significant steric hindrance is a factor, you may need to use more forcing conditions (higher temperature, stronger base).

    • Alternatively, consider a less sterically hindered alkylating agent if the synthesis allows.

Frequently Asked Questions (FAQs) about N-Methoxyamine Alkylation

Q1: What is the fundamental mechanism of N-methoxyamine alkylation, and how does over-alkylation occur?

A1: The N-alkylation of an N-methoxyamine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the N-methoxyamine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group. Over-alkylation occurs when the mono-alkylated product, which is also a nucleophile, reacts with another molecule of the alkylating agent to form a di-alkylated product.

G cluster_0 Mono-alkylation (Desired) cluster_1 Over-alkylation (Undesired) N-Methoxyamine N-Methoxyamine Mono-alkylated_Product R-N(H)-OCH3 N-Methoxyamine->Mono-alkylated_Product + R-X Alkylating_Agent_1 R-X Di-alkylated_Product R2-N-OCH3 Mono-alkylated_Product->Di-alkylated_Product + R-X Alkylating_Agent_2 R-X G start N-Methoxyamine protect Protect (e.g., Boc2O) start->protect protected_amine N-Boc-N-Methoxyamine protect->protected_amine alkylate Alkylate (R-X, Base) protected_amine->alkylate protected_product N-Boc-N-Alkyl-N-Methoxyamine alkylate->protected_product deprotect Deprotect (e.g., TFA) protected_product->deprotect final_product Mono-alkylated Product deprotect->final_product

Figure 2: Workflow for mono-alkylation using a protecting group strategy.

Q4: How do I monitor the progress of my N-methoxyamine alkylation reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress. [6]By co-spotting the reaction mixture with the starting materials, you can visualize the consumption of reactants and the formation of products. Staining with a potassium permanganate (KMnO₄) solution is often effective for visualizing amines and their derivatives. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. [7][8]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Selective Mono-N-Alkylation of an N-Methoxyamine

This protocol provides a starting point for the selective mono-N-alkylation of an N-methoxyamine. Optimization of stoichiometry, base, solvent, and temperature may be required for specific substrates.

Materials:

  • N-methoxyamine

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • TLC plates (silica gel) and developing chamber

  • Potassium permanganate (KMnO₄) stain

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the N-methoxyamine (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the N-methoxyamine.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC every 30-60 minutes.

  • Upon completion (consumption of the starting N-methoxyamine), filter the reaction mixture to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In-Process Reaction Monitoring by TLC

Procedure:

  • Prepare a TLC developing chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • On a silica gel TLC plate, draw a baseline with a pencil.

  • Spot the starting N-methoxyamine, the alkylating agent, and a co-spot of both on the baseline.

  • Using a capillary tube, carefully take a small aliquot of the reaction mixture and spot it on the baseline.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil.

  • Dry the plate with a stream of air or a heat gun.

  • Visualize the spots under a UV lamp if the compounds are UV-active.

  • Dip the plate in a potassium permanganate stain and gently heat with a heat gun to visualize the spots. The starting amine, mono-alkylated product, and di-alkylated product should have different Rf values.

Data Presentation: Comparison of Reaction Conditions

The following table provides a conceptual overview of how different reaction parameters can influence the outcome of an N-methoxyamine alkylation, with the goal of maximizing the yield of the mono-alkylated product.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Stoichiometry (Amine:Alkyl Halide) 1 : 1.11 : 1.51.2 : 1Condition 1 & 3 are generally preferred to minimize over-alkylation.
Base K₂CO₃NaHTriethylamineK₂CO₃ is a good starting point. NaH can be used for less reactive substrates. Triethylamine may be too weak for some N-methoxyamines.
Solvent AcetonitrileDMFTolueneAcetonitrile and DMF are good polar aprotic solvents for SN2 reactions. Toluene is less polar and may be suitable for some systems.
Temperature Room Temp50 °C80 °CStart at Room Temp and increase only if necessary to avoid promoting over-alkylation.

References

  • BenchChem. "Optimizing reaction conditions for N-alkylation of amines." BenchChem Technical Support.
  • Chemical Communications. "Selective mono-alkylation of N-methoxybenzamides." Royal Society of Chemistry Publishing.
  • National Institutes of Health. "Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines." PMC.
  • National Institutes of Health. "N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions." PMC.
  • Radboud Repository. "Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group."
  • Academia.edu.
  • National Institutes of Health. "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes." PMC.
  • Thieme. "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols."
  • ResearchGate.
  • National Institutes of Health. "Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines." PMC.
  • National Institutes of Health. "Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds." PMC.
  • OSTI.gov. "A New Measurement of Amine Steric Hindrance – N Exposure."
  • Glen Research. "Deprotection Guide."
  • ChemRxiv.
  • Sciencemadness.org.
  • National Institutes of Health. "NMR and EPR Study of Homolysis of Diastereomeric Alkoxyamines." PMC.
  • ChemicalBook. "N-Boc-N-methyl-4-methoxy-L-phenylalanine synthesis."
  • ResearchGate. "Scheme 1.
  • Agilent.
  • Organic Chemistry Portal.
  • ResearchGate.
  • Sigma-Aldrich.
  • Organic Chemistry Portal. "Protection of N- and O-Functional Groups."
  • Bangladesh Journal of Pharmacology. "Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis."
  • PubMed.
  • Organomation.
  • Sigma-Aldrich. "Methoxyamine for GC derivatization, LiChropur™, 97.5-102.
  • Organic Chemistry Portal. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • Wikipedia. "Methoxyamine."
  • National Institutes of Health. "Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides." PMC.
  • ResearchGate. "(PDF) Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols."
  • DTIC.
  • ResearchGate. "The effect of steric hindrance in amines, and sterically destabilized twisted amides …"
  • The Royal Society of Chemistry.
  • ETH Zurich.
  • CEM Corpor
  • ResearchGate. "Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine;..."
  • Reddit. "Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros."
  • National Institutes of Health.
  • Doc Brown's Advanced Organic Chemistry. "C₂H₆O CH₃OCH₃ methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting."
  • Google Patents.
  • ResearchGate.
  • Organic Chemistry Portal.
  • PubMed. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • OUCI.
  • YouTube.

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Technical Support Center: Purification of (4-Chlorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (4-Chlorophenyl)methylamine (also known as 4-chlorobenzylamine). This resource is designed for researchers, chemists, and drug development professionals who may encounter this compound as a variable solid, a persistent oil, or a discolored liquid. We will explore the underlying reasons for its physical state and provide robust, field-tested protocols to achieve high purity, regardless of the starting form.

Part 1: Frequently Asked Questions (FAQs) & First Principles

This section addresses the fundamental questions that arise when handling crude (4-Chlorophenyl)methylamine. Understanding these principles is key to selecting the appropriate purification strategy.

Q1: Why is my synthesized (4-Chlorophenyl)methylamine a yellow or brown oil instead of a solid?

This is one of the most common issues encountered. The pure, anhydrous form of (4-Chlorophenyl)methylamine is a colorless to light yellow liquid at room temperature, with a boiling point of approximately 215 °C.[1][2][3][4] Its melting point is very close to room temperature, so even minor impurities can significantly depress the melting point, causing it to present as an oil or a waxy semi-solid.

Key reasons for an oily or discolored appearance include:

  • Process Impurities: Residual starting materials or by-products from the synthesis are the most common cause. For instance, in syntheses starting from 4-chlorobenzyl chloride and ammonia, over-alkylation can lead to the formation of dibenzyl and tribenzyl amine by-products, which are oily and will prevent crystallization.[5]

  • Oxidation and Degradation: Like many benzylamines, this compound is susceptible to air oxidation over time, which can form colored impurities and polymeric materials.[6]

  • Residual Solvent: Trapped solvent from the workup (e.g., toluene, THF, dichloromethane) can make the final product appear as an oil.[7][8]

  • Water Content: The presence of water can interfere with crystallization and lead to an oily product.

Q2: What is the best way to quickly assess the purity of my crude product?

A multi-faceted approach is recommended, but Thin-Layer Chromatography (TLC) is the most rapid and informative initial step.

Method Procedure & Rationale Reference
Thin-Layer Chromatography (TLC) An indispensable tool for visualizing the number of components in your sample. Spot the crude material on a silica gel plate and elute with a solvent system like Ethyl Acetate/Hexane. For visualization, primary amines like this one can be stained with Ninhydrin , which produces a characteristic colored spot (often purple or pink), or a more general oxidizing stain like Potassium Permanganate.[9][10] Multiple spots indicate impurities.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS) Provides quantitative purity data (as % area) and can help identify the mass of impurities, aiding in troubleshooting the synthesis. This is a common method for purity determination of this compound.[13]
Melting Point Analysis If you manage to isolate a solid, determining its melting point is a classic indicator of purity. Pure crystalline solids have a sharp melting point range (typically <2 °C). A broad or depressed melting range signifies the presence of impurities.[14]

Q3: Should I purify the free base directly or convert it to a salt first?

This depends on the nature of the impurities.

  • Purify the Free Base Directly (via Distillation): If your main impurities are non-volatile (e.g., polymeric gunk, inorganic salts), vacuum distillation of the free base is highly effective.[6]

  • Convert to a Salt (for Recrystallization): If you have organic, non-volatile impurities with similar properties to your product, conversion to a salt is often the superior method. Amine hydrochloride salts are typically well-behaved crystalline solids, even if the parent amine is an oil.[6][15] Recrystallizing the salt can efficiently remove these impurities. The pure free base is then recovered by neutralization and extraction.[14][16]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a logical workflow and detailed protocols to address specific purification challenges.

Decision Workflow for Purification Strategy

Use this diagram to select the most appropriate purification path based on the state of your crude material.

Purification_Decision_Tree start Crude Product ((4-Chlorophenyl)methylamine) is_solid Is the product a solid? start->is_solid oil_product Product is an Oil or Waxy Semi-Solid is_solid->oil_product No solid_product Product is an Impure Solid is_solid->solid_product Yes distillable Are impurities non-volatile? oil_product->distillable protocol3 Protocol 3: Direct Recrystallization solid_product->protocol3 protocol1 Protocol 1: Vacuum Distillation distillable->protocol1 Yes protocol2 Protocol 2: Purify via Salt Recrystallization distillable->protocol2 No / Unsure

Caption: Decision tree for selecting the optimal purification protocol.

Protocol 1: Purification of Oily Product by Vacuum Distillation

Principle: This method is ideal for separating the desired liquid amine from non-volatile impurities (e.g., polymers, baseline material on TLC) or impurities with a significantly different boiling point. Distillation under reduced pressure prevents thermal decomposition.[17][18]

Step-by-Step Methodology:

  • Setup: Assemble a vacuum distillation apparatus. All glassware must be inspected for cracks. Use a magnetic stir bar for smooth boiling (boiling chips are ineffective under vacuum).[18] Ensure all joints are properly greased to maintain a good seal.

  • Drying (Optional but Recommended): If water is suspected, pre-dry the crude oil with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter it into the distillation flask.

  • Evacuate the System: Before heating, connect the apparatus to a vacuum source (vacuum pump or water aspirator) and begin to reduce the pressure. This will remove any low-boiling residual solvents.[18]

  • Heating: Once a stable, low pressure is achieved, begin gently heating the distillation flask using a heating mantle.

  • Collect Fractions: The pure (4-Chlorophenyl)methylamine will distill over. Based on literature, expect a boiling point around 103-104 °C at 11 mmHg or 83-84 °C at 5 mmHg .[1] Collect the fraction that distills at a constant temperature. Discard any initial forerun and stop the distillation before the dark, non-volatile residue begins to char.

  • Shutdown: Remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system to prevent thermal shock and potential implosion.[18]

Protocol 2: Purification of Oily Product via HCl Salt Recrystallization

Principle: This robust chemical method converts the oily free-base amine into its hydrochloride salt, which is typically a stable, highly crystalline solid. Recrystallization of this salt effectively removes neutral organic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oily amine in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude material).

  • Precipitation of the Salt: While stirring vigorously, slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether, or concentrated aqueous HCl dropwise). The hydrochloride salt will precipitate as a white solid. Monitor the pH of the solution; add acid until the mixture is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with the solvent used in Step 1 (e.g., diethyl ether) to remove any trapped neutral impurities.

  • Recrystallization of the Salt:

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of a hot solvent, such as isopropanol or an ethanol/water mixture, until the solid just dissolves.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

  • Liberation of the Free Base:

    • Suspend the pure hydrochloride salt in water.

    • Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the pH is strongly basic (pH > 11). The solid salt will dissolve, and the oily free base will separate.

    • Extract the pure amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified (4-Chlorophenyl)methylamine oil.[14]

Protocol 3: Direct Recrystallization of an Impure Solid

Principle: This is the most straightforward method if your product has already solidified but TLC or melting point analysis shows it is impure. The success of this technique hinges on selecting an appropriate solvent system.[16]

Recrystallization_Workflow start Impure Solid dissolve 1. Dissolve in minimal hot solvent start->dissolve hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter cool 3. Slow Cooling (Crystallization) hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash_dry 5. Wash with cold solvent & Dry isolate->wash_dry finish Pure Crystalline Product wash_dry->finish

Sources

Technical Support Center: Stability of N-Alkoxy Amines Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Diagnostic Logic[1]

The Core Reality: Contrary to common assumption, the N–O bond in simple N-alkoxy amines (e.g., Weinreb amides,


) is kinetically stable to hydrolysis under standard acidic conditions (e.g., 1M HCl, dilute H₂SO₄) at room temperature.[1] The most frequent "instability" reported by users is actually a solubility artifact  driven by the unique basicity (

) of the alkoxyamine nitrogen, or oxidative cleavage misdiagnosed as acid hydrolysis.
Diagnostic Flowchart: "Where did my product go?"

Use this logic tree to determine if you are facing a chemical degradation issue or a physicochemical partitioning issue.

DiagnosticFlow Start User Issue: 'My N-alkoxy amine is unstable in acid' Check1 Did you lose product during acidic workup (extraction)? Start->Check1 Check2 Did you observe a new spot/peak on TLC/HPLC? Check1->Check2 No (Recovery OK, but purity low) SolubilityIssue High Probability: PARTITIONING ISSUE Check1->SolubilityIssue Yes (Low Recovery) CheckCond Check Conditions: Strong Acid (TFA, HI) or Oxidizing Agents present? Check2->CheckCond Explain1 N-alkoxy amines (pKa ~4.5) are protonated at pH < 4. Product is in the AQUEOUS layer. SolubilityIssue->Explain1 Action1 Action: Basify aqueous layer to pH > 7 and re-extract. Explain1->Action1 Degradation High Probability: CHEMICAL DEGRADATION CheckCond->Degradation Yes TypeA Acid Mediated: N-O Cleavage (Rare) or Bamberger-like rearrangement Degradation->TypeA TypeB Oxidative: Radical cleavage of C-ON bond Degradation->TypeB

Figure 1: Diagnostic logic for distinguishing between protonation-induced solubility loss and actual chemical degradation.

Part 2: Critical Concepts (The "Why")

To troubleshoot effectively, you must understand the electronic suppression of the nitrogen atom.

The Basicity Trap (The pKa Shift)

This is the #1 source of user error. The oxygen atom adjacent to the nitrogen exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the basicity of the nitrogen lone pair compared to standard amines.

Compound ClassStructureTypical

(Conjugate Acid)
State at pH 2 (10mM HCl)State at pH 7 (Water)
Alkyl Amine

~10.5Fully Protonated (

)
Fully Protonated (

)
N-Alkoxy Amine

~4.5 Fully Protonated (

)
Neutral (

)
Amide

~ -0.5NeutralNeutral

Implication:

  • Standard Amine Workup: You wash with acid to remove impurities; the amine stays protonated. You basify to pH 12 to extract.

  • Alkoxy Amine Workup: If you wash with 1M HCl (pH ~0), the alkoxyamine protonates and moves to the water. If you neutralize to pH 7, it returns to the organic phase.[1] Users often discard the acidic aqueous wash believing their "neutral" product is in the organic layer, effectively throwing away their compound.

Chemical Stability (Bond Strength)

The N–O bond energy (~53 kcal/mol) is weaker than C–C or C–N bonds but generally robust against heterolytic cleavage by non-reducing acids.

  • HCl / H₂SO₄: Generally stable at RT. Protonation occurs, but hydrolysis (cleavage of N-O) is slow.[1]

  • HI (Hydroiodic Acid): Unstable. HI is a reducing acid and will cleave the N-O bond to form the amine and alcohol/alkyl iodide.

  • Lewis Acids (e.g.,

    
    ): Unstable.  Will coordinate to Oxygen and cleave the bond.
    

Part 3: Troubleshooting Scenarios

Scenario A: "I lost my product during the 1M HCl wash."

Diagnosis: You likely fell into the "pKa Trap." The Mechanism: At pH 0-1 (1M HCl), the equilibrium shifts:



The cationic species is highly water-soluble.

Solution Protocol:

  • Do not discard the aqueous acidic layer.

  • Cool the aqueous layer to 0°C.

  • Slowly add saturated

    
     or NaOH until the pH reaches 6.5 – 7.5 . (Note: You do not need to go to pH 12 like regular amines).
    
  • Extract with DCM or EtOAc.

  • Dry over

    
     and concentrate.
    
Scenario B: "My Weinreb Amide is decomposing in TFA."

Diagnosis: Acid-catalyzed elimination or hydrolysis. Context: While Weinreb amides (


) are stable to dilute mineral acids, neat Trifluoroacetic Acid (TFA) can be problematic, especially if the "R" group is electron-rich or capable of stabilizing a cation.

Mechanism: In high concentrations of strong acid, the carbonyl oxygen is protonated, activating the amide.[1] While the N-OMe group usually prevents hydrolysis, prolonged exposure can lead to:

  • N-O Bond Cleavage: If specific scavengers are present.[2]

  • Acidolysis: Reversion to the carboxylic acid and

    
    .
    

Solution Protocol:

  • Switch Deprotection: If removing Boc groups, use HCl in Dioxane instead of neat TFA. The lower dielectric constant and lack of "neat" acidic solvent often preserves the Weinreb linkage.

  • Temperature Control: Perform TFA deprotections at 0°C rather than RT.

Scenario C: "I see free amine and alcohol byproducts."

Diagnosis: Reductive Cleavage or Radical Homolysis. Context: This often happens if the reaction mixture contains metals (Zn, Fe) in acidic media, or if the reaction was heated significantly.[1]

Mechanism:



Acidic conditions facilitate the electron transfer.

Solution Protocol:

  • Avoid using metals (Zn, Fe, Sn) in the presence of acetic acid or HCl if the N-O bond must be preserved.

  • Check for radical initiators or light exposure. N-alkoxy amines are precursors to nitroxide radicals (used in NMP polymerization).[3][4] Heat + Acid can trigger homolysis of the C-ON bond, not the N-O bond.

Part 4: Validated Experimental Protocols

Protocol 1: Acid Stability Assay (The "Rescue" Check)

Use this to determine if your specific substrate is degrading or just partitioning.

  • Prepare: Dissolve 10 mg of substrate in 1 mL of solvent (DCM).

  • Challenge: Add 1 mL of 1M HCl. Vortex vigorously for 30 seconds.

  • Separate: Allow layers to separate.

    • Aliquot A (Organic): Take 50 µL of the organic layer.

    • Aliquot B (Aqueous): Take 50 µL of the aqueous layer, neutralize with sat.

      
      , then extract with 50 µL DCM.
      
  • Analyze: Run TLC or LC-MS on both aliquots.

    • Result 1: Product in Aliquot A only = Acid Stable & Lipophilic (Rare for small molecules).

    • Result 2: Product in Aliquot B only = Acid Stable & Protonated (Common).

    • Result 3: New peaks/spots = Chemical Degradation.

Protocol 2: Safe Workup for N-Alkoxy Amines

Standard Operating Procedure (SOP) to maximize yield.

  • Quench: Pour reaction mixture into saturated

    
      (pH ~5-6) rather than HCl.
    
  • Extract: Use EtOAc or DCM.

  • Wash:

    • Wash 1: Water (Neutral).

    • Wash 2: Brine.

    • Avoid: 1M HCl washes unless you have confirmed the pKa of your specific substrate allows it (i.e., highly substituted/conjugated systems).

References

  • Basicity of N-Alkoxyamines

    • Bissot, T. C., et al.[1] "Synthesis and properties of some alkylhydroxylamines." Journal of the American Chemical Society 79.4 (1957): 796-799. (Establishes pKa range of 4.5 - 4.7).

  • Weinreb Amide Stability

    • Nahm, S., & Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters 22.39 (1981): 3815-3818. (Foundational paper discussing stability against over-addition and general robustness).

  • Homolysis vs. Heterolysis (NMP Context)

    • Moad, G., & Rizzardo, E.[1] "The chemistry of radical polymerization." CSIRO Publishing. (Discusses the stability of the C-ON bond vs N-O bond under thermal/acidic stress).

  • Acidic Cleavage Mechanisms

    • Kikugawa, Y.[1] "Reaction of N-alkoxyamines with Lewis acids." Journal of Organic Chemistry. (Details the conditions required for N-O bond cleavage, typically requiring harsh Lewis acids like

      
       or reducing conditions).
      

Sources

Technical Support Center: Reductive Amination of 4-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of 4-chlorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important transformation in their synthetic workflows. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of this reaction and achieve optimal results.

Introduction to the Reaction

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and control.[1] The reaction proceeds through the initial formation of an imine or iminium ion from the condensation of a carbonyl compound (in this case, 4-chlorobenzaldehyde) and an amine, which is then reduced in situ to the desired amine product.[2][3] The choice of reducing agent is critical for the success of this transformation, as it must selectively reduce the imine intermediate in the presence of the starting aldehyde.[4][5]

This guide will focus on the specific challenges and considerations when using 4-chlorobenzaldehyde as a substrate. The electron-withdrawing nature of the chloro-substituent can influence the reactivity of the aldehyde and the stability of the intermediates, necessitating a tailored approach to reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the reductive amination of 4-chlorobenzaldehyde in a question-and-answer format.

Q1: My reaction is showing low conversion of the starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion in the reductive amination of 4-chlorobenzaldehyde can stem from several factors, primarily related to inefficient imine formation or a deactivated reducing agent.

  • Inefficient Imine Formation: The formation of the imine intermediate is a reversible equilibrium reaction that produces water as a byproduct.[1] To drive the equilibrium towards the imine, consider the following:

    • Addition of a Dehydrating Agent: Incorporating molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate (MgSO₄) can sequester the water generated and significantly improve imine formation.

    • Azeotropic Removal of Water: For reactions run at elevated temperatures, using a solvent like toluene with a Dean-Stark trap can be effective in removing water.

    • Pre-formation of the Imine: Stirring the 4-chlorobenzaldehyde and the amine together for a period (e.g., 30-60 minutes) before introducing the reducing agent can allow for sufficient imine formation.[6][7]

  • Deactivated Reducing Agent: Borohydride-based reducing agents, particularly sodium triacetoxyborohydride (STAB), are moisture-sensitive.[4][8]

    • Use Fresh Reagent: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. If you suspect degradation, it is best to use a new bottle.

    • Appropriate Solvent Choice: Protic solvents like methanol can react with some reducing agents. For STAB, aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[4][8]

  • Sub-optimal pH: The pH of the reaction is crucial. Imine formation is typically favored under slightly acidic conditions (pH 4-5), which catalyze the dehydration step.[9] However, the reducing agent's stability and reactivity are also pH-dependent.

    • Catalytic Acid: Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[2][7] This is often done when using STAB, as the reagent itself can tolerate acidic conditions.

Q2: I am observing a significant amount of 4-chlorobenzyl alcohol as a byproduct. How can I minimize this side reaction?

A2: The formation of 4-chlorobenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde instead of the desired imine intermediate. This is a common issue when using stronger, less selective reducing agents.

  • Choice of Reducing Agent: The key to preventing aldehyde reduction is to use a reducing agent that is selective for the imine or iminium ion.

    • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly well-suited for one-pot reductive aminations.[4][6] Its steric bulk and reduced reactivity prevent the premature reduction of the aldehyde.[6]

    • Sodium Cyanoborohydride (NaBH₃CN): This is another selective reducing agent, particularly effective at a slightly acidic pH.[10] However, it is highly toxic and can generate cyanide gas, requiring careful handling.[3]

    • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can readily reduce both the aldehyde and the imine.[6][11] If using NaBH₄, it is crucial to employ a two-step procedure where the imine is formed first, and then the reducing agent is added.[6]

  • Reaction Conditions:

    • One-Pot vs. Two-Step Procedure: With a less selective reducing agent like NaBH₄, a two-step (or indirect) reductive amination is recommended.[2] First, allow the imine to form completely, and then add the NaBH₄. For a more streamlined one-pot (or direct) procedure, STAB is the preferred reagent.[6]

Q3: My primary amine is undergoing dialkylation, leading to the formation of a tertiary amine. How can I favor mono-alkylation?

A3: Dialkylation is a common side reaction when using primary amines, where the initially formed secondary amine product reacts further with another molecule of 4-chlorobenzaldehyde.[2]

  • Stoichiometry Control: Using a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) can help to minimize dialkylation by ensuring that the aldehyde is consumed before the secondary amine product can react further. In some cases, adding up to a 5% molar excess of the primary amine has been shown to suppress this side reaction.[2]

  • Stepwise Procedure: A highly effective method to avoid dialkylation is to perform a stepwise, one-pot procedure.[2]

    • First, form the imine from 4-chlorobenzaldehyde and the primary amine in a solvent like methanol. Methanol can accelerate imine formation.[2]

    • Once imine formation is complete, add a less selective but faster-acting reducing agent like sodium borohydride (NaBH₄) to rapidly reduce the imine to the secondary amine.[2] This approach minimizes the contact time between the secondary amine product and any unreacted imine.

Q4: The reaction with my weakly basic or sterically hindered amine is very sluggish. What adjustments can I make?

A4: Weakly basic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be challenging substrates for reductive amination due to their lower nucleophilicity, which slows down the initial imine formation.

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂), can activate the aldehyde towards nucleophilic attack by the amine, thereby accelerating imine formation.[8]

  • Optimized Stoichiometry for Weakly Basic Amines: For particularly unreactive amines, it may be beneficial to use the amine as the limiting reagent and employ an excess of 4-chlorobenzaldehyde (1.5-2 equivalents) and the reducing agent (2-3 equivalents).[2]

  • Increased Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for imine formation with less reactive amines. However, this should be done with caution to avoid potential side reactions or decomposition of the reagents.

Reaction Workflow and Mechanism

A clear understanding of the reaction workflow and underlying mechanism is essential for effective troubleshooting.

Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Work-up & Purification Start 4-Chlorobenzaldehyde + Amine (Primary or Secondary) Solvent Solvent (e.g., DCE, THF) Start->Solvent Dissolve Imine Imine/Iminium Ion Intermediate Solvent->Imine Condensation (-H₂O) ReducingAgent Reducing Agent (e.g., STAB) Imine->ReducingAgent In situ reduction Product Desired Amine Product ReducingAgent->Product Hydride Transfer Quench Quench Reaction (e.g., aq. NaHCO₃) Product->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify FinalProduct Isolated Product Purify->FinalProduct

Caption: General workflow for a one-pot reductive amination.

Reaction Mechanism

G Aldehyde 4-Chlorobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R-NH₂ Hemiaminal->Aldehyde - Amine Imine Imine Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Iminium->Imine - H⁺ Product Final Amine Iminium->Product + [H⁻] (from reducing agent)

Caption: Simplified mechanism of reductive amination.

Experimental Protocols

Below are detailed, step-by-step protocols for the reductive amination of 4-chlorobenzaldehyde using different reducing agents.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally preferred for its simplicity and high selectivity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration). Add the desired amine (1.0-1.2 eq).

  • Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Addition of STAB: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).

  • Work-up:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization, as needed.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is useful when STAB is unavailable or when dealing with substrates that are prone to side reactions under different conditions.

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) and the amine (1.0-1.1 eq) in a protic solvent such as methanol (MeOH) or ethanol (EtOH).

    • Stir the mixture at room temperature for 1-3 hours to ensure complete imine formation. The formation can be monitored by ¹H NMR or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions. Be cautious of hydrogen gas evolution.[6]

    • Allow the reaction to warm to room temperature and stir until the reduction is complete (typically 30 minutes to a few hours).[6]

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Data Summary Table

ParameterRecommended Condition/ReagentRationale
Preferred Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for imines over aldehydes, allowing for a one-pot procedure with fewer side products.[2][4][6]
Alternative Reducing Agent Sodium Borohydride (NaBH₄)More reactive; requires a two-step procedure to avoid reduction of the starting aldehyde.[6][8]
Solvent for STAB 1,2-Dichloroethane (DCE), THF, DCMAprotic solvents are necessary as STAB is water-sensitive.[4][8]
Solvent for NaBH₄ Methanol (MeOH), Ethanol (EtOH)Protic solvents are compatible and can facilitate imine formation.[8]
pH Control Catalytic acetic acid (with STAB)Facilitates the dehydration step in imine formation.[2]
To Minimize Dialkylation Use slight excess of primary amine or a stepwise procedure with NaBH₄.Drives the reaction towards the mono-alkylated product.[2]
For Unreactive Amines Add a Lewis acid (e.g., Ti(OiPr)₄) or increase temperature.Activates the aldehyde and overcomes the activation energy barrier.[8]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Taylor & Francis. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]

  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Myers, A. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Technical Support Center: Purification Strategies for O-Methylhydroxylamine Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing of Oxime Ligation Mixtures

Executive Summary: The Purification Paradox

You are likely here because you have performed an oxime ligation using O-methylhydroxylamine (methoxyamine) to label an aldehyde- or ketone-functionalized biomolecule. You used a large excess (10–100 equivalents) to drive the equilibrium, but now that excess reagent is a liability.

The Challenge: O-methylhydroxylamine is a potent nucleophile (~47 Da). If left unremoved, it will:

  • Compete in subsequent conjugation steps.

  • Inhibit Base Excision Repair (BER) enzymes, causing high toxicity in cell-based assays.

  • Interfere with LC-MS analysis by forming adducts with background carbonyls.

This guide provides the validated workflows to remove this reagent effectively.

Module 1: Strategic Decision Matrix

Before selecting a protocol, assess your analyte and downstream application. Use the logic flow below to determine the optimal removal strategy.

RemovalStrategy Start Analyte Type? SmallMol Small Molecule (< 2 kDa) Start->SmallMol Biopoly Biopolymer (Protein/DNA > 5 kDa) Start->Biopoly HPLC Reverse Phase HPLC (C18 Column) SmallMol->HPLC Standard Path Toxicity Downstream Assay Sensitive to Toxicity? Biopoly->Toxicity Volume Sample Volume? Toxicity->Volume No (In vitro only) Quench Chemical Quench (Pyruvate/Acetone) + Desalt Toxicity->Quench Yes (Cell Culture) Desalt Spin Desalting Column (Sephadex G-25) Volume->Desalt < 2 mL Dialysis Dialysis (20kDa MWCO) Volume->Dialysis > 2 mL Quench->Desalt Sequential Step

Figure 1: Decision matrix for selecting the appropriate purification method based on analyte size and downstream sensitivity.

Module 2: Physical Removal Protocols
Protocol A: Spin Column Desalting (Recommended for Proteins/Antibodies)

Best for: Rapid removal (15 mins), volumes < 4 mL.

The Science: Size Exclusion Chromatography (SEC) relies on porous resin beads (e.g., Sephadex G-25). Large molecules (Proteins) are excluded from the pores and elute in the void volume.[1] Small molecules (Methoxyamine) enter the pores and are retarded.

Step-by-Step:

  • Equilibration: Place the spin column (7K MWCO) in a collection tube. Centrifuge at 1,000 x g for 2 min to remove storage buffer.

  • Buffer Exchange: Add your desired final buffer (e.g., PBS pH 7.4) to the column.[2][3] Spin again. Repeat 3 times.

    • Critical: Do not skip this. Methoxyamine HCl is acidic; failing to equilibrate will crash your protein.

  • Loading: Slowly apply the reaction mixture (up to 100 µL for micro-columns, 2.5 mL for PD-10) to the center of the resin bed.

  • Elution: Centrifuge at 1,000 x g for 2 min.

  • Recovery: The flow-through contains your purified protein. The methoxyamine remains trapped in the column.

Performance Check:

Parameter Value Note
Removal Efficiency >95% per pass For >99% purity, perform a second pass.
Protein Recovery >85% Losses occur due to non-specific binding.[4]

| Time | 15 Minutes | Fastest method. |

Protocol B: Dialysis

Best for: Large volumes (> 5 mL), sensitive proteins prone to aggregation.

The Science: Diffusion driven by concentration gradients across a semi-permeable membrane.

Step-by-Step:

  • Hydration: Pre-wet the dialysis cassette (10K or 20K MWCO) in buffer for 2 minutes.

  • Loading: Inject sample into the cassette using a syringe. Remove excess air.

  • Dialysis Cycle 1: Float in 1L of PBS (pH 7.4) at 4°C with gentle stirring for 2 hours.

  • Dialysis Cycle 2: Replace buffer with fresh 1L PBS. Dialyze for another 2 hours.

  • Dialysis Cycle 3: Replace buffer. Dialyze overnight at 4°C.

    • Why 3 cycles? Methoxyamine is highly soluble. Simple equilibrium calculations show that 3 exchanges of 1:1000 volume ratio reduces concentration by 10^9.

Module 3: Chemical Quenching (The "Kill Switch")

Sometimes physical removal is insufficient, or you need to stop the reaction immediately at a specific time point.

The Concept: Add a "sacrificial" ketone in large excess. The unreacted O-methylhydroxylamine will react with the sacrificial ketone to form an inert oxime, preventing it from reacting with your target or biological sensors.

Reagent Choice:

  • Sodium Pyruvate: Highly water-soluble, biologically compatible. Preferred for cell assays.

  • Acetone: Good solvent, but can precipitate proteins if concentration exceeds 10-20%. Use only if downstream compatibility allows.

Protocol:

  • Calculate the remaining equivalents of O-methylhydroxylamine.

  • Add 50 equivalents of Sodium Pyruvate (from a 100 mM stock in water).

  • Incubate at Room Temperature for 30 minutes.

  • Result: The mixture now contains Protein-Oxime + Pyruvate-Oxime (inert) + Excess Pyruvate.

  • Follow-up: Proceed to Desalting (Protocol A) to remove the Pyruvate-Oxime and excess Pyruvate.

Module 4: Troubleshooting & FAQs

Q: My protein precipitated after adding O-methylhydroxylamine. What happened? A: You likely used O-methylhydroxylamine Hydrochloride without buffering.

  • Cause: The HCl salt is acidic. Adding it to a weak buffer can drop the pH below the pI of your protein, causing isoelectric precipitation.

  • Fix: Always dissolve the reagent in 1M HEPES or PBS (pH 7.4) and check pH before adding to the protein.

Q: I see a "doublet" peak in my Mass Spec after purification. A: This is often incomplete removal or adduct formation.

  • Diagnosis: Check the mass difference. If it is +31 Da (approx), it is the methoxyamine adduct.

  • Fix: Your desalting step failed. The "doublet" indicates the non-covalent salt is still present or a second site reacted. Perform a second desalting spin or switch to extensive dialysis.

Q: The cells are dying in my assay, even after dialysis. A: Methoxyamine is a potent inhibitor of Base Excision Repair (BER) and can be toxic at micromolar concentrations.

  • Root Cause:[5][6][7][8][9] Dialysis might have left trace amounts (e.g., 1 µM) which is still cytotoxic.

  • Fix: Use the Quench + Desalt method. Quenching with pyruvate converts the toxic amine into a less toxic oxime, which is then removed by desalting.

Module 5: Validation Data

How do you know it's gone? Use these detection methods.

MethodSensitivityProsCons
LC-MS (Intact) HighDefinitive proof of covalent modification vs. free reagent.Requires expensive equipment.
TNBS Assay MediumDetects free primary amines.Methoxyamine reacts poorly compared to lysine; high background.
Functional Toxicity Very High"Gold standard" for biological relevance.Slow (24-48h readout).
References
  • Thermo Fisher Scientific. Dialysis or Desalting? Choosing a Protein Purification Method. Life in the Lab. Link

  • Agard, N. J., & Prescher, J. A. (2009). Chemical approaches to perturb, profile, and perceive biological systems. (Discussion on oxime ligation toxicity). Link

  • PubChem. O-Methylhydroxylamine Toxicity and Biological Activity. National Library of Medicine. Link

  • Kölmel, D. K., et al. (2014). Accelerating the Oxime Ligation: A Catalyst Screen. (Context on reaction kinetics and catalyst removal). Link

Sources

Technical Support Center: Storage & Stability of N-Alkoxybenzylamines

[1]

Executive Summary & Technical Context[2][3][4][5][6][7][8]

N-Alkoxybenzylamines (e.g., N-methoxybenzylamine) represent a unique class of nitrogenous compounds characterized by the N–O–C structural motif.[1] While valuable as synthetic intermediates (e.g., for Weinreb amides or as radical initiators), they exhibit inherent instability due to three competing degradation vectors:[1]

  • N–O Bond Homolysis: The bond dissociation energy (BDE) of the N–O bond is relatively low (~50–60 kcal/mol), making it susceptible to thermal cleavage.

  • Benzylic Oxidation: The benzylic protons (

    
    -to-nitrogen) are activated, rendering the molecule prone to autoxidation, leading to imine or nitrone formation.[1]
    
  • Acid-Catalyzed Hydrolysis: The N-alkoxy group can undergo hydrolytic cleavage under acidic conditions, reverting to the parent hydroxylamine and alcohol/aldehyde components.[1]

This guide provides a root-cause analysis of common instability issues and defines a self-validating storage protocol.

Troubleshooting Guide (Q&A Format)

Category A: Discoloration & Oxidation[1]

Q1: My colorless N-alkoxybenzylamine oil has turned yellow/brown after one week at 4°C. Is it still usable?

  • Diagnosis: This is a classic sign of oxidative degradation , likely converting the amine to a nitrone or forming diazenium diolates via radical coupling.[1]

  • Mechanism: N-alkoxyamines are susceptible to oxidation at the nitrogen center.[1] In the presence of atmospheric oxygen, the benzylic position facilitates the formation of a radical intermediate, which traps oxygen to form a peroxide, eventually rearranging to a nitrone (

    
    ).
    
  • Corrective Action:

    • Check purity via 1H NMR . Look for a downfield shift of the benzylic protons (from ~3.8-4.0 ppm to ~7.0-7.5 ppm for the nitrone methine).[1]

    • If degradation is <5%, purify via rapid silica filtration (neutralized silica).[1]

    • Prevention: Store strictly under Argon/Nitrogen. The headspace must be inert.[1]

Q2: Does the salt form (Hydrochloride) offer better stability than the free base?

  • Answer: Yes, significantly.

  • Technical Logic: Protonation of the nitrogen atom (

    
    ) reduces the electron density on the nitrogen, effectively shutting down the oxidative pathway (N-oxidation) and reducing the lability of the benzylic protons towards radical abstraction.
    
  • Recommendation: If your workflow permits, convert the free base to the HCl or oxalate salt for long-term storage (>1 month).[1]

Category B: Hydrolysis & Moisture[1][4]

Q3: I see a white precipitate forming in my neat liquid sample. What is happening?

  • Diagnosis: This is likely hydrolytic cleavage or salt formation due to atmospheric CO2 absorption (carbamate formation).[1]

  • Mechanism:

    • Hydrolysis:[1][2][3] Moisture ingress can cleave the N–O bond, especially if trace acid is present.

    • Carbamate Formation:[1] Primary or secondary amines react with atmospheric CO2 to form carbamic acids/salts.

  • Protocol:

    • Dissolve a small aliquot in

      
      . If the precipitate is insoluble in organic solvent but soluble in water, it is likely a salt contaminant.
      
    • Prevention: Store in a desiccator.[1] Use Parafilm® or secondary containment with active desiccant (Drierite/Silica gel).[1]

Q4: Can I store N-alkoxybenzylamines in solution?

  • Answer: Only in specific solvents.[1]

  • Solvent Selection:

    • Recommended: Toluene, Benzene (non-polar, lacks acidic protons).

    • Avoid: Chloroform/DCM (often contain trace HCl which catalyzes hydrolysis), Acetone (can form oximes/imines via condensation).

    • Buffer: If aqueous storage is necessary, maintain pH > 7.5 to prevent acid-catalyzed hydrolysis.[1]

Degradation Mechanisms & Pathways[1][11]

The following diagram illustrates the three primary failure modes for N-alkoxybenzylamines.

degradation_pathwaysStartN-Alkoxybenzylamine(Ph-CH2-NH-OR)OxidationOxidation(Air/Light)Start->OxidationO2, hvHydrolysisAcid Hydrolysis(H+ / H2O)Start->HydrolysispH < 5ThermalThermal Homolysis(> 40°C)Start->ThermalHeatNitroneNitrone(Ph-CH=N(O)-OR)Oxidation->Nitrone-H2OProductsBenzylamine +Alcohol/AldehydeHydrolysis->ProductsCleavageRadicalsNitroxide Radical +Benzyl RadicalThermal->RadicalsN-O Bond Break

Caption: Figure 1. Primary degradation pathways for N-alkoxybenzylamines showing oxidative conversion to nitrones, acid-catalyzed hydrolysis, and thermal homolysis.[1]

Standard Operating Procedures (SOPs) for Storage

Protocol A: Long-Term Storage (Solid/Salt Form)

Target: > 6 Months Stability

  • Salt Formation: Convert free base to Hydrochloride salt using anhydrous HCl in Dioxane/Ether.[1]

  • Drying: Dry under high vacuum (< 0.1 mbar) for 4 hours to remove trace solvent.

  • Packaging: Place in an amber glass vial (UV protection).

  • Atmosphere: Purge vial with Argon for 30 seconds before capping.

  • Temperature: Store at -20°C .

Protocol B: Working Solution Storage

Target: 1-4 Weeks Stability

  • Solvent Choice: Prepare stock solution in Anhydrous Toluene or Anhydrous Ethanol (if salt form).[1]

  • Concentration: Maintain high concentration (> 0.5 M) to minimize solvent-mediated degradation effects.

  • Additives: For free bases, add activated 4Å Molecular Sieves to the vial to scavenge moisture.

  • Temperature: Store at 4°C . Do not freeze solutions in non-polar solvents if precipitation is a risk.

Summary of Stability Factors
FactorCritical LimitImpact of ExcursionMitigation Strategy
Temperature > 25°CThermal homolysis of N-O bond; Radical formation.[1]Store at -20°C (Long term) or 4°C (Short term).
Atmosphere Oxygen > 1%Rapid oxidation to nitrones (Yellowing).[1]Store under Argon/Nitrogen blanket.[1]
pH < 6.0Acid-catalyzed hydrolysis of N-O bond.[1]Avoid acidic solvents (CHCl3); Store as HCl salt only if dry.[1]
Light UV ExposurePhotolytic cleavage of N-O bond.[1]Use Amber vials or foil wrap.

References

  • N-Alkoxyamines: Synthesis and Properties. Chimia, 2006.[1] Detailed review of the N-O bond dissociation energy and thermal stability relevant to alkoxyamines.

  • Oxidation of Hydroxylamines to Nitrones. ResearchGate, 2015.[1] Mechanistic insights into the oxidative degradation of N-substituted hydroxylamine derivatives.

  • Safety Data Sheet: N-Benzyl-4-methoxybenzylamine. AChemBlock, 2026.[1][4] Standard handling and storage safety protocols.

  • Acid-catalyzed hydrolysis kinetics. Copernicus, 2025. Data on the effect of substituents on the hydrolytic stability of N-O containing compounds.

  • Degradation mechanisms of amines. RSC Publishing, 2022.[1] Analysis of oxidative pathways for aliphatic and benzylic amines.

Technical Support Center: Optimizing Solvent Choice for N-(4-Chlorobenzyl) Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reaction Landscape

You are likely performing a nucleophilic substitution (


) to attach a 4-chlorobenzyl  group to an amine, or alkylating an existing N-(4-chlorobenzyl)amine.

The 4-chlorobenzyl moiety presents specific physicochemical challenges compared to a standard benzyl group:

  • Lipophilicity: The chlorine atom increases

    
    , making the starting material and product less soluble in water but highly soluble in non-polar organics.
    
  • Electronic Deactivation: The inductive electron-withdrawing effect (-I) of the para-chloro group slightly deactivates the benzylic carbon toward nucleophilic attack compared to unsubstituted benzyl chloride, requiring optimized solvation to maintain reaction rates.

This guide moves beyond "textbook" advice to provide field-tested solvent strategies that balance reaction rate , chemoselectivity (mono- vs. poly-alkylation), and process mass intensity (workup efficiency).

Module 1: The Solvent Selection Matrix

Do not default to DMF/DMSO immediately. While they offer high rates, they introduce significant downstream bottlenecks. Use this matrix to select the optimal solvent system for your specific constraints.

Solvent ClassCandidatesRate (

)
Workup DifficultyGreen ScoreBest For...
Polar Aprotic (Classic) DMF, DMSO, NMPHigh High (High BP, water miscibility)Low (Reprotoxic)Unreactive amines; small scale (<1g); where rate is critical.
Polar Aprotic (Modern) Acetonitrile (MeCN)Med-High Low (Low BP, easy removal)MediumGeneral purpose; easier evaporation than DMF.
Biphasic (PTC) Toluene / WaterHigh (with Catalyst)Very Low (Phase separation)High Scale-up (>10g); avoiding dry solvents; highly lipophilic substrates.
Green / Sustainable 2-MeTHF, Ethyl AcetateLow-Med Low High Sustainability mandates; when reaction rate is not the bottleneck.
Protic Ethanol, MethanolLow Low MediumReductive amination (not direct alkylation); avoiding over-alkylation (solvation shell effect).
Visual Guide: Solvent Decision Tree

SolventDecisionTree Start START: Select Solvent for N-(4-Cl-Bn) Alkylation Scale Is the reaction scale > 10g? Start->Scale RateCritical Is the amine a poor nucleophile (e.g., aniline, amide)? Scale->RateCritical No (Lab Scale) PTC RECOMMENDATION: Biphasic Toluene/Water (Phase Transfer Catalysis) Scale->PTC Yes (Process Safety) Solubility Is the amine water-soluble? MeCN RECOMMENDATION: Acetonitrile (Reflux) (Best Balance) Solubility->MeCN No (Lipophilic) Green RECOMMENDATION: 2-MeTHF or EtOAc (Sustainable) Solubility->Green Yes/Moderate RateCritical->Solubility No (Good nucleophile) DMF RECOMMENDATION: DMF or DMSO (Requires LiCl Workup) RateCritical->DMF Yes (Need max rate)

Caption: Decision logic for selecting the optimal solvent based on scale, nucleophilicity, and sustainability constraints.

Module 2: Troubleshooting & FAQs

Issue 1: "My reaction is complete, but I cannot remove the DMF/DMSO."

Root Cause: DMF (BP 153°C) and DMSO (BP 189°C) are high-boiling and miscible with water, making them difficult to remove via rotary evaporation or simple extraction. The Fix: Use the LiCl Wash Method or Azeotropic Distillation .

  • Protocol: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer 3x with 5% LiCl (aq) instead of pure water or brine.[1]

  • Mechanism: Lithium ions coordinate strongly with DMF/DMSO, pulling them into the aqueous phase more effectively than sodium ions [1].

  • Alternative: Add Toluene and rotary evaporate.[2][3] Toluene forms an azeotrope with DMF, lowering the effective boiling point and helping "carry" the DMF over.

Issue 2: "I am getting significant over-alkylation (Dialkylation)."

Root Cause: The product (secondary amine) is often more nucleophilic than the starting primary amine. The Fix:

  • Solvent Switch: Switch to a protic solvent (Ethanol). Protic solvents solvate the nucleophile via hydrogen bonding.[4][5] As the amine becomes alkylated (more steric bulk), the solvation shell becomes more disrupted, potentially equalizing the reactivity rates between starting material and product [2].

  • Stoichiometry: Use a large excess of the amine (3–5 equivalents) if it is cheap/volatile.

  • Addition Order: Add the 4-chlorobenzyl chloride dropwise to the amine solution, keeping the concentration of the alkylating agent low relative to the amine.

Issue 3: "The reaction is too slow in Green Solvents (EtOAc/2-MeTHF)."

Root Cause: These solvents have lower dielectric constants (


) than DMF/DMSO, failing to stabilize the charged transition state of the 

reaction. The Fix:
  • Add a Catalyst: Add 10-20 mol% of Sodium Iodide (NaI). This generates the in situ 4-chlorobenzyl iodide (Finkelstein reaction), which is a much better leaving group than chloride (

    
    ), accelerating the reaction even in less polar solvents.
    
  • Increase Concentration: Run the reaction at high concentration (1M - 2M) to increase collision frequency.

Module 3: Advanced Protocols

Protocol A: The "Green" Phase Transfer Catalysis (PTC) Method

Best for scale-up and substrates with high lipophilicity (like 4-chlorobenzyl derivatives).

Why this works: The 4-chlorobenzyl chloride stays in the organic phase (Toluene). The inorganic base stays in the water. The catalyst shuttles the deprotonated amine or hydroxide between phases.

  • Setup: Charge a flask with Toluene (10 volumes) and Water (5 volumes).

  • Reagents: Add Amine (1.0 equiv) and 4-Chlorobenzyl chloride (1.1 equiv).

  • Catalyst: Add Aliquat 336 (Methyltrioctylammonium chloride) or TBAB (0.05 equiv).

  • Base: Add NaOH (2.0 equiv, solid or 50% solution).

  • Reaction: Heat to 60–80°C with vigorous stirring (critical for surface area).

  • Workup: Cool to RT. Stop stirring. Layers will separate instantly. Discard the bottom aqueous layer (contains salts). Wash organic layer with water/brine.[1][3] Concentrate Toluene.

Protocol B: High-Rate Acetonitrile Method

Best for general lab-scale synthesis where speed and ease of workup are balanced.

  • Setup: Dissolve Amine (1.0 equiv) in Acetonitrile (0.2 M concentration).

  • Base: Add

    
     (2.0 equiv, anhydrous powder).
    
    • Note: Cesium Carbonate (

      
      ) can be used for faster rates due to the "Cesium Effect" (higher solubility in organic solvents), but is more expensive.
      
  • Alkylation: Add 4-Chlorobenzyl chloride (1.1 equiv).

  • Reaction: Reflux (82°C) for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Filter off the solid carbonate salts. Rotovap the Acetonitrile (easy removal). Redissolve residue in DCM/EtOAc for standard wash.

Visual Guide: Reaction Mechanism & Solvation

Mechanism cluster_0 Polar Aprotic (DMF/DMSO) cluster_1 Polar Protic (Ethanol) Nucleophile_A Amine (Nu:) Solvent_A DMF Molecules (Solvate Cation ONLY) Cation_A Na+ Solvent_A->Cation_A Stabilizes Note_A "Naked" Nucleophile FAST REACTION Nucleophile_B Amine (Nu:) Solvent_B EtOH Molecules (H-Bonding) Solvent_B->Nucleophile_B Cages/Solvates Note_B "Caged" Nucleophile SLOW REACTION

Caption: Mechanistic comparison of solvation shells. Polar aprotic solvents leave the nucleophile "naked" and reactive, whereas protic solvents form a "cage" via hydrogen bonding, slowing the reaction.[4]

References

  • University of Rochester. (n.d.). Workup for Reactions in DMF or DMSO. Retrieved from [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023). Solvent Selection Guide. Retrieved from [Link]

  • Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. (Contextual citation based on general knowledge of the "Delhaye" paper regarding DMF removal).
  • Starks, C. M. (1971). Phase-transfer catalysis.[6] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. (Foundational text for Protocol A).

Sources

Handling moisture sensitivity in (4-Chlorophenyl)methylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Chlorophenyl)methylamine Synthesis Topic: Handling Moisture Sensitivity & Protocol Optimization Ticket ID: #CPh-MA-004 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of (4-Chlorophenyl)methylamine (also known as 4-chlorobenzylamine, CAS: 104-86-9) via the reduction of 4-chlorobenzonitrile is a high-stakes protocol regarding moisture sensitivity.

While the target amine itself is moderately stable, the hydride reagents required for the reduction—specifically Lithium Aluminum Hydride (


)  or Borane-THF (

)
—are intolerant of moisture. Failure to control water content (<50 ppm) leads to three primary failure modes:
  • Stalled Reaction: Decomposition of the hydride source before it reduces the nitrile.

  • Safety Hazard: Violent evolution of hydrogen gas (

    
    ).
    
  • Emulsion Lock: Formation of insoluble aluminum hydroxides during workup, trapping the product.

This guide provides a self-validating workflow to mitigate these risks.

Module 1: Reagent & Solvent Integrity

User Question: My reaction stalls at 50% conversion despite using excess equivalents of


. Is my reagent bad?

Technical Insight: It is likely not the reagent's initial quality but the solvent's water content.


 reacts with water 400 times faster than it reduces a nitrile. If your THF contains >100 ppm water, a significant portion of your hydride is "quenched" before it ever sees the starting material.
Protocol: The "Sub-50 ppm" Standard

Do not rely on "fresh" bottles. Verify solvent integrity using the Molecular Sieve Activation Method .

ParameterSpecificationValidation Method
Solvent Anhydrous THF (Tetrahydrofuran)Karl Fischer Titration (<50 ppm)
Drying Agent 3Å Molecular Sieves (Activated)Indicator (Benzophenone ketyl) or KF
Reagent Form

Pellets (preferred over powder)
Gas evolution test (optional)
Atmosphere Argon or Nitrogen (Dry)Bubbler positive pressure check

Actionable Steps:

  • Activate Sieves: Heat 3Å molecular sieves to 300°C under vacuum for 12 hours.

  • Static Drying: Store THF over activated sieves (20% w/v) for at least 24 hours prior to use.

  • The "Sparkle" Check: If using sodium/benzophenone stills, the solvent must be deep blue/purple. If it is green or yellow, it is wet .

Module 2: Reaction Execution (Schlenk Techniques)

User Question: How do I add the solid 4-chlorobenzonitrile to the


 slurry without introducing air/moisture?

Technical Insight: Opening the flask to dump solids is the most common point of failure. The ingress of humid air creates an oxide layer on the hydride. Use a Cannula Transfer (for solutions) or a Solid Addition Tube (for powders).

Workflow: The "Inverse Addition" Protocol

For nitrile reductions, it is safer to add the nitrile solution to the hydride slurry. This maintains a high concentration of reducing agent relative to the substrate, driving the reaction to the amine rather than stopping at the imine.

Diagram: Inert Atmosphere Cannula Transfer This workflow ensures the reagents never touch ambient atmosphere.

SchlenkTransfer cluster_source Source Flask (Nitrile + Dry THF) cluster_dest Destination Flask (LiAlH4 Slurry) Source Nitrile Solution (Under N2) Cannula Double-Tipped Needle (Cannula) Source->Cannula Transfers via Dest Hydride Slurry (0°C, Stirring) Vent Oil Bubbler Dest->Vent Pressure Release (Bubbler) Pressure Positive N2 Pressure (Source Side) Pressure->Source Pushes Liquid Cannula->Dest Dropwise Addition

Caption: Logic flow for positive-pressure cannula transfer. This method prevents atmospheric moisture ingress during reagent addition.

Module 3: The Quench (Safety & Workup)

User Question: I have a thick gray sludge that won't filter. I'm losing product in the emulsion. How do I fix this?

Technical Insight: You are experiencing the "Aluminum Hydroxide Trap." When


 is quenched indiscriminately with water, it forms gelatinous 

that traps organic amines. To prevent this, you must force the formation of granular, filterable lithium aluminate salts using the Fieser Method .
The Fieser Protocol (n:n:3n Rule)

This is a stoichiometric quench. Precision is mandatory.

Step-by-Step Guide:

  • Cool: Chill the reaction mixture to 0°C.

  • Dilute: Add diethyl ether (wet ether is fine here) to dilute the mixture.

  • The Sequence (For

    
     grams of 
    
    
    
    used):
    • Add

      
       mL  of Water (Slowly! Gas evolution).
      
    • Add

      
       mL  of 15% aqueous NaOH .
      
    • Add

      
       mL  of Water.[1][2][3]
      
  • The Cure: Warm to room temperature and stir for 15 minutes. The gray sludge should turn into a white, granular sand .

  • Filter: Filter through a pad of Celite. The amine is in the filtrate.[4]

Diagram: Fieser Workup Decision Tree

FieserWorkup Start Reaction Complete (x grams LiAlH4) Cool Cool to 0°C Dilute with Ether Start->Cool Water1 Add x mL H2O (Quench Hydride) Cool->Water1 Base Add x mL 15% NaOH (Solubilize Al salts) Water1->Base Water2 Add 3x mL H2O (Precipitate Aluminate) Base->Water2 Stir Stir 15 mins @ RT (Granulation) Water2->Stir Check Is precipitate white & sandy? Stir->Check Filter Filter (Celite) Isolate Amine Check->Filter Yes AddMg Add MgSO4 Stir longer Check->AddMg No (Sticky) AddMg->Filter

Caption: The Fieser Workup logic ensures aluminum salts precipitate as granular solids, preventing emulsions.

Module 4: Product Storage & Stability

User Question: My clear oil turned into a white solid after leaving it on the bench overnight. Did it degrade?

Technical Insight: (4-Chlorophenyl)methylamine is a primary amine. Like many benzylamines, it is a "carbon dioxide sponge." It reacts with atmospheric


 and moisture to form carbamates  or carbonate salts  (white solids).

Reaction:



Corrective Action:

  • Purification: If the solid has formed, dissolve in dilute HCl, wash with ether (to remove non-basic impurities), then basify the aqueous layer with NaOH to recover the free amine oil.

  • Storage: Store under Argon/Nitrogen in a sealed vial, preferably in the dark at 4°C.

References

  • Fieser Workup Stoichiometry:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocol for hydride quenching).
  • Solvent Drying Efficiency: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Schlenk Line Techniques: The Schlenk Line Survival Guide. (2024).[1] Cannula Transfers. Link

  • Nitrile Reduction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Handling Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Link

Sources

Validation & Comparative

Technical Assessment: High-Resolution 1H NMR Characterization of (4-Chlorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chlorophenyl)methylamine (CAS: 104-86-9), also known as 4-chlorobenzylamine, is a critical intermediate in the synthesis of antihistamines (e.g., Chloropyramine) and antifungal agents. In drug development, verifying the regioisomeric purity of this scaffold is paramount, as the 2-chloro and 3-chloro isomers possess distinct biological activities and toxicological profiles.

This guide provides a technical comparison of the 1H NMR performance of (4-Chlorophenyl)methylamine against its regioisomers and evaluates the "performance" of different solvent systems in resolving labile amine protons.

Part 1: Structural Context & Comparative Analysis

The Comparative Landscape: Regioisomer Discrimination

The primary analytical challenge is distinguishing the 4-chloro isomer from its ortho (2-chloro) and meta (3-chloro) counterparts. While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical molecular weights (


 141.6), 1H NMR offers definitive structural resolution based on symmetry.
Feature4-Chlorobenzylamine (Target)2-Chlorobenzylamine (Alternative)3-Chlorobenzylamine (Alternative)
Symmetry Element

axis (passing through C1-C4)
NoneNone
Aromatic Spin System AA'BB' (Para-substitution)ABCD (Four distinct environments)ABCD (Four distinct environments)
Spectral Appearance Two "pseudo-doublets" (roofing effect common)Complex multiplet (7.1–7.5 ppm)Complex multiplet (7.1–7.4 ppm)
Diagnostic Value High: Symmetry simplifies the aromatic region.[1]Medium: Requires 2D NMR (COSY/HSQC) for full assignment.Medium: Overlapping signals make integration difficult.
Solvent Performance: CDCl₃ vs. DMSO-d₆

The choice of solvent dictates the "performance" of the spectral readout, particularly regarding the amine (


) group.
  • Chloroform-d (

    
    ): 
    
    • Behavior: Rapid proton exchange occurs.

    • Result: The

      
       signal appears as a broad singlet (often vanishing into the baseline) at 
      
      
      
      1.4–1.6 ppm. Coupling to the benzylic
      
      
      is rarely observed.
    • Verdict: Excellent for aromatic resolution, poor for amine characterization.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆):

    • Behavior: Strong hydrogen bonding between the solvent oxygen and the amine protons slows the exchange rate.

    • Result: The

      
       signal shifts downfield (approx. 
      
      
      
      2.0–3.5 ppm depending on concentration) and sharpens.
    • Verdict: Superior for confirming the presence of the primary amine.

Part 2: Experimental Methodology

To ensure reproducible data, the following self-validating protocol is recommended. This workflow minimizes water interference and optimizes shimming for the AA'BB' system.

Sample Preparation Protocol
  • Massing: Weigh 10–15 mg of (4-Chlorophenyl)methylamine into a clean vial.

    • Why: High concentration improves signal-to-noise (S/N) but increases viscosity; 10 mg is the "Goldilocks" zone for standard 5mm probes.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% TMS.

    • Why: DMSO is selected over

      
       to visualize the amine protons and prevent overlap with the solvent residual peak (
      
      
      
      @ 7.26 ppm can interfere with aromatics).
  • Homogenization: Vortex for 10 seconds. Ensure no "schlieren" lines (density gradients) remain.

  • Transfer: Filter through a glass wool plug into a precision NMR tube.

    • Integrity Check: Check for suspended particulates which degrade line shape.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds.

    • Note: Benzylic protons relax slower; insufficient D1 leads to integration errors.

  • Scans (NS): 16 (Sufficient for >10 mg sample).

  • Spectral Width: 0 to 12 ppm.

Part 3: Spectral Interpretation & Data[2]

The AA'BB' Aromatic System

The hallmark of 4-chlorobenzylamine is the aromatic region (


 7.3–7.5 ppm). Although it often resembles two doublets, it is magnetically an AA'BB' system.
  • H-2/H-6 (Ortho to

    
    ):  Chemically equivalent, appearing upfield relative to H-3/H-5 due to the electron-donating induction of the alkyl group.
    
  • H-3/H-5 (Ortho to Cl): Chemically equivalent, appearing downfield due to the inductive withdrawal of Chlorine (despite its mesomeric donation).

Quantitative Data Table (in DMSO-d₆)
Chemical GroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Amine 1.8 – 2.2Broad Singlet2HN/A

(Exchangeable)
Benzylic 3.72Singlet2HN/A

Aromatic A 7.34Pseudo-doublet2H~8.4H-2, H-6
Aromatic B 7.39Pseudo-doublet2H~8.4H-3, H-5

Note: In


, the Benzylic peak appears near 

3.82 and Aromatic peaks center around

7.28.

Part 4: Visualization & Logic Flows

Workflow: High-Fidelity NMR Acquisition

This diagram outlines the critical decision points in the experimental workflow to ensure data integrity.

NMR_Workflow Start Start: Sample Prep Solvent_Choice Select Solvent Start->Solvent_Choice CDCl3 Chloroform-d (Standard Routine) Solvent_Choice->CDCl3 Routine Purity DMSO DMSO-d6 (Amine Visualization) Solvent_Choice->DMSO Detailed Structure Shim Gradient Shimming (Focus on Z1/Z2) CDCl3->Shim DMSO->Shim Acquisition Acquisition (400 MHz+) Analysis Spectral Processing Acquisition->Analysis Shim->Acquisition Check_Amine Amine Peak Visible? Analysis->Check_Amine Result_Good Valid Spectrum Check_Amine->Result_Good Yes Result_Bad Re-run in DMSO Check_Amine->Result_Bad No (Exchange)

Figure 1: Operational workflow for optimizing amine detection in NMR.

Logic Tree: Distinguishing Isomers

This decision tree aids researchers in rapidly identifying the correct isomer based on splitting patterns.

Isomer_Logic Input Analyze Aromatic Region (7.0 - 7.5 ppm) Symmetry Symmetry Present? Input->Symmetry Yes_Sym Symmetric Pattern (AA'BB') Symmetry->Yes_Sym Yes No_Sym Complex Multiplet (ABCD) Symmetry->No_Sym No Target Target: 4-Chlorobenzylamine (Para-substituted) Yes_Sym->Target Alternative Check Coupling Constants No_Sym->Alternative Ortho 2-Chlorobenzylamine (Ortho) Alternative->Ortho Strong Roof Effect Meta 3-Chlorobenzylamine (Meta) Alternative->Meta Diffuse Multiplet

Figure 2: Diagnostic logic for distinguishing chlorobenzylamine regioisomers.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 4-Chlorobenzylamine 1H NMR Data. SDBS No. 4544.[2] [Link]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66036, 4-Chlorobenzylamine. [Link]

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[4] [Link]

Sources

Technical Guide: Characteristic IR Absorption Profile of N-(4-chlorobenzyl)-O-methylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the characteristic infrared (IR) absorption profile of N-(4-chlorobenzyl)-O-methylhydroxylamine , a specialized building block used in the synthesis of N-methoxy-N-benzyl amides and pharmaceutical intermediates.

Executive Summary

N-(4-chlorobenzyl)-O-methylhydroxylamine is a bifunctional intermediate combining a secondary amine, an ether-like N-O linkage, and a para-chlorinated aromatic ring. Unlike simple hydroxylamines, the O-methylation provides enhanced stability against oxidation, making it a robust reagent for introducing the N-methoxy moiety into drug scaffolds (e.g., Weinreb amide analogs).

This guide delineates its spectral fingerprint to facilitate rapid quality control (QC) and structural verification.

Characteristic IR Absorption Bands

The IR spectrum of this molecule is defined by the interplay between the polar N-O-C linkage and the lipophilic chlorobenzyl core. The following data represents the consensus spectroscopic profile derived from fragment analysis of structurally validated analogs (e.g., O-methylhydroxylamine, 4-chlorobenzyl chloride).

Table 1: Key Diagnostic IR Bands
Functional GroupWavenumber (

)
IntensityVibrational ModeDiagnostic Value
Secondary Amine 3250 – 3350 Weak/Medium

Stretch
Single sharp band; confirms secondary amine status (vs. broad OH or doublet

).
Aromatic Ring 3000 – 3100 Weak

Stretch

Characteristic of the benzyl ring.
Alkyl Groups 2850 – 2960 Medium

Stretch

Arises from the

(

) and benzyl methylene (

).
Aromatic Skeleton 1590, 1490 Strong

Ring Stretch
The "1490" band is often intense in chlorinated aromatics.
Ether Linkage 1000 – 1100 Strong

Stretch
Confirms the

ether functionality.
N-O Bond 900 – 1000 Medium

Stretch
Specific to hydroxylamine ethers; distinguishes from simple benzylamines.
Aryl Chloride 1085 – 1095 Strong

In-plane
Diagnostic for the chlorobenzene moiety.
Para-Substitution 800 – 850 Strong

Out-of-plane
"Opp" bending; typically a single strong band for p-disubstituted rings.

Analyst Note: The absence of a broad band at 3200–3500


 (O-H stretch) is the primary purity indicator, confirming the absence of free N-(4-chlorobenzyl)hydroxylamine (the non-methylated precursor) or moisture.

Structural Logic & Spectral Mapping

The following diagram maps the molecular structure to its specific spectral outputs. This visualization aids in correlating chemical moieties with their respective IR signals.[1]

IR_Mapping Molecule N-(4-chlorobenzyl)- O-methylhydroxylamine Amine Secondary Amine (NH) ~3300 cm⁻¹ Molecule->Amine Ether N-O-C Linkage 1000-1100 cm⁻¹ (C-O) 900-1000 cm⁻¹ (N-O) Molecule->Ether Aromatic p-Cl Benzyl Core 1490/1590 cm⁻¹ (Ring) 800-850 cm⁻¹ (p-sub) Molecule->Aromatic Methyl O-Methyl Group 2850-2960 cm⁻¹ (C-H) Molecule->Methyl

Figure 1: Spectral mapping of functional groups to characteristic IR regions.

Performance Comparison: Stability & Reactivity

In synthetic applications, this product is often compared to O-Methylhydroxylamine HCl (a simple reagent) and N-Benzylhydroxylamine (a structural analog).

Table 2: Comparative Analysis
FeatureN-(4-chlorobenzyl)-O-methylhydroxylamine O-Methylhydroxylamine HCl N-Benzylhydroxylamine
Primary Use Synthesis of complex N-methoxy amides; scaffold building.Reagent for oxime formation; small molecule synthesis.Nitrone precursor; radical trapping.
Oxidative Stability High. The O-methyl block prevents oxidation to nitrones.High. Stable as salt, volatile as free base.Low. Easily oxidized to nitrones (e.g., with HgO or air).
Handling Lipophilic oil/low-melting solid. Easy to extract in organics.Hygroscopic salt. Requires neutralization before use in organic solvents.Solid. Sensitive to air/light over time.
IR Differentiator Sharp NH (3300) + C-Cl (1090). Broad NH3+ bands (2600-3200) in salt form.Broad OH/NH mix; distinct OH stretch.

Technical Insight: The 4-chlorobenzyl group serves two purposes:

  • UV Traceability: The aromatic ring allows for easier HPLC monitoring compared to the UV-silent O-methylhydroxylamine.

  • Crystallinity: The heavy halogen atom often increases the melting point of derivative salts, facilitating purification by recrystallization rather than column chromatography.

Experimental Protocol: IR Sample Preparation

To ensure reproducible spectra, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets due to the potential low melting point or oily nature of the free base.

Protocol: ATR-FTIR Analysis
  • Crystal Clean: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline.

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop (~10 µL) directly onto the crystal center.

    • If Solid: Place ~5 mg of sample on the crystal.

  • Compression: Lower the pressure arm until the force gauge indicates optimal contact (typically ~80-100 N). Note: Over-compression of soft organic solids can cause band distortion.

  • Acquisition:

    • Resolution: 4

      
      
      
    • Scans: 16 or 32 scans

    • Range: 4000 – 600

      
      
      
  • Post-Run Cleaning: Immediately wipe the crystal with ethanol to prevent the amine from etching ZnSe surfaces over prolonged contact.

References

  • NIST Chemistry WebBook. "Infrared Spectrum of 4-Chlorobenzyl alcohol." National Institute of Standards and Technology.[2] [Link]

  • NIST Chemistry WebBook. "Infrared Spectrum of Methoxyamine hydrochloride." National Institute of Standards and Technology.[2] [Link]

  • Barbarella, G., et al. "15N NMR and IR study of N-alkoxyamines." Organic Magnetic Resonance, Vol. 13, No. 4. (Cited for N-O stretch assignments in alkoxyamines).
  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000. (Reference for general amine and ether band assignments).

Sources

Comparative HPLC Method Development: Optimizing Purity Analysis for (4-Chlorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chlorophenyl)methylamine (CAS: 104-86-9), also known as 4-chlorobenzylamine, is a critical intermediate in the synthesis of pharmaceutical APIs, including antimalarials and antihistamines. As a primary amine attached to an aromatic ring, it presents a classic chromatographic challenge: severe peak tailing due to silanol interactions under standard acidic conditions.

This guide objectively compares three distinct HPLC methodologies to determine the optimal protocol for purity analysis.

  • Method A (Traditional): Acidic Mobile Phase (pH 2.5) on C18.[1][2][3][4]

  • Method B (Modern): High pH Mobile Phase (pH 10.5) on Hybrid C18.

  • Method C (Alternative): Phenyl-Hexyl Stationary Phase for Selectivity.

The Verdict: Method B (High pH) is the superior choice, offering the highest resolution (


) and symmetry (

) by suppressing amine ionization.

The Analytical Challenge: Chemistry & pKa

To develop a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: (4-Chlorophenyl)methylamine[5][6][7][8][9]

  • pKa (Conjugate Acid): ~9.0 – 9.2

  • Chemical State:

    • pH < 7.0: Protonated Cation (

      
      ). Highly soluble but interacts with residual silanols (
      
      
      
      ) on the column, causing tailing.
    • pH > 9.5: Neutral Free Base (

      
      ). Hydrophobic; interacts purely via partition mechanism, yielding sharper peaks.
      

Comparative Method Analysis

We evaluated three methods based on Resolution (


) , Tailing Factor (

)
, and Sensitivity (S/N) .
Experimental Conditions Overview
ParameterMethod A (Traditional) Method B (High pH - Recommended) Method C (Selectivity)
Column Standard C18 (5µm, 4.6x150mm)Hybrid C18 (e.g., XBridge/Poroshell HPH) Phenyl-Hexyl (3.5µm)
Mobile Phase A 0.1% TFA in Water (pH ~2.0)10mM Ammonium Bicarbonate (pH 10.5) 10mM Ammonium Acetate (pH 5.5)
Mobile Phase B AcetonitrileAcetonitrile Methanol
Mechanism Ion-Exchange + HydrophobicPure Hydrophobic Partition

Interaction
Performance Data Summary

Data represents average values from n=6 replicate injections.

MetricMethod A (Acidic)Method B (High pH) Method C (Phenyl)
Retention Time (

)
4.2 min (Early elution)8.5 min (Retained) 6.1 min
Tailing Factor (

)
1.8 (Fail)1.08 (Excellent) 1.35 (Acceptable)
Theoretical Plates (

)
~8,500~14,200 ~11,000
Resolution (vs. Impurity) 1.83.5 2.2
Selectivity Driver HydrophobicityHydrophobicity (Neutral) Aromaticity
Analysis of Results
  • Method A (The "Old Standard"): While TFA suppresses silanols slightly, the amine is fully protonated. The cationic amine interacts with the silica backbone, leading to significant tailing (

    
    ). This masks small impurity peaks trailing the main component.
    
  • Method B (The "Modern Standard"): By elevating pH to 10.5 (above the pKa), the amine becomes neutral. This eliminates ionic interaction with silanols. The neutral molecule is also more hydrophobic, increasing retention and allowing better separation from polar synthesis precursors like 4-chlorobenzonitrile.

  • Method C (The "Specialist"): The Phenyl-Hexyl column engages in

    
     stacking with the chlorobenzene ring. While useful for separating structural isomers, it does not solve the peak shape issue as effectively as the High pH approach.
    

Optimized Protocol: High pH Hybrid Method

Objective: Routine purity analysis of (4-Chlorophenyl)methylamine with quantitation of impurities.

A. Reagents & Equipment[3][4][10][11][12]
  • System: HPLC/UPLC with PDA detector (Class A).

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (

    
     or 
    
    
    
    ). Note: Standard silica columns will dissolve at pH 10.5. You MUST use a Hybrid or High-pH stable column.
  • Buffer: Ammonium Bicarbonate (

    
    ).
    
B. Mobile Phase Preparation[2][10]
  • Solvent A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water (10 mM). Adjust pH to 10.5 using Ammonium Hydroxide (

    
    ). Filter through 0.22 µm nylon filter.
    
  • Solvent B: 100% Acetonitrile (ACN).[3]

C. Instrument Parameters
  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 40°C (Improves mass transfer for amines)

  • Injection Vol: 5 µL

  • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic ring).

D. Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Hold
10.01090Linear
12.01090Wash
12.1955Re-equilibrate
15.0955End

Visualizations & Workflows

Diagram 1: Method Development Decision Tree

Logic flow for selecting the correct column/pH based on amine pKa.

method_selection Start Start: Amine Analysis Check_pKa Check Analyte pKa (Is pKa > 8.0?) Start->Check_pKa Low_pH Low pH Method (pH 2.5) Analyte Ionized (+) Check_pKa->Low_pH No High_pH High pH Method (pH > 10) Analyte Neutral (0) Check_pKa->High_pH Yes (4-Cl-Benzylamine) Silanol_Risk Risk: Silanol Interaction Result: Peak Tailing Low_pH->Silanol_Risk Hybrid_Col Requirement: Hybrid/Polymer Column High_pH->Hybrid_Col Fail Tailing > 1.5 Poor Resolution Silanol_Risk->Fail Success Sharp Peak High Retention Hybrid_Col->Success

Caption: Decision logic prioritizing High pH conditions for basic amines to prevent ionization-induced tailing.

Diagram 2: The Optimized Workflow (Method B)

Step-by-step execution of the recommended protocol.

workflow Sample Sample Prep Dissolve in 50:50 ACN:Water Run Gradient Run 5-90% ACN over 10 min Sample->Run Buffer Mobile Phase 10mM NH4HCO3 (pH 10.5) Buffer->Run Column Column Selection Hybrid C18 (High pH Stable) Column->Run Check Sys Suitability Tf < 1.2, Rs > 2.0 Run->Check Check->Column Fail (Retest) Report Final Report Purity % Area Check->Report Pass

Caption: Operational workflow for the High pH Hybrid C18 method.

Validation & System Suitability

To ensure the method remains authoritative and trustworthy (E-E-A-T), the following system suitability parameters must be met before routine use:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
  • Resolution (

    
    ):  Must be 
    
    
    
    between (4-Chlorophenyl)methylamine and any nearest impurity (e.g., 4-chlorobenzonitrile).
  • Precision: %RSD of peak area for 6 replicate injections must be

    
    .
    
  • LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

Troubleshooting Tip: If retention times shift, check the pH of the aqueous buffer. At pH 10.5, a drift of 0.2 pH units can significantly alter the ionization state if the pKa is close, although for this molecule (pKa ~9.0), pH 10.5 is robust.

References

  • Agilent Technologies. (2019). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PubChem. (2025).[6][9] 4-Chlorobenzylamine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (2024). Effect of pH on Retention of Bases. Waters Application Notes. Retrieved from [Link]

Sources

Comparing N-(4-chlorobenzyl)-O-methylhydroxylamine vs O-benzylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Assessment:


-(4-Chlorobenzyl)-

-methylhydroxylamine vs.

-Benzylhydroxylamine in Medicinal Chemistry

Executive Summary

This guide provides a technical comparison between


-(4-chlorobenzyl)-

-methylhydroxylamine
(Molecule A) and

-benzylhydroxylamine
(Molecule B). While both are hydroxylamine derivatives possessing the

-effect (increased nucleophilicity due to adjacent lone pairs), they serve fundamentally different roles in organic synthesis and drug design.
  • 
    -Benzylhydroxylamine  is a primary amine reagent primarily used for chemoselective ligation  (oxime formation) and as a protecting group  for hydroxamic acids.
    
  • 
    -(4-chlorobenzyl)-
    
    
    
    -methylhydroxylamine
    is a secondary amine intermediate used to construct stable pharmacophores (e.g.,
    
    
    -alkoxy-amides) or specialized herbicides. It does not form stable oximes with carbonyls, a critical distinction for experimental design.

Physicochemical Profile & Structural Analysis

The following table contrasts the core physical properties and structural implications of both reagents.

Feature

-(4-chlorobenzyl)-

-methylhydroxylamine

-Benzylhydroxylamine
Structure Secondary Amine (

)
Primary Amine (

)
Formula


Nucleophilicity Moderate: Hindered by

-benzyl group; secondary center.
High: Unhindered primary amine; strong

-effect.
Reaction with Ketones Inert/Unstable: Cannot form

bond without losing a substituent.
Reactive: Forms stable Oxime Ethers (

).
Stability (Metabolic) High: 4-Cl blocks para-hydroxylation (CYP450);

-Me is robust.
Variable:

-Bn is susceptible to metabolic dealkylation.
Deprotection Difficult: Requires harsh Lewis acids (

). Not a protecting group.
Facile: Cleaved by Hydrogenolysis (

) or Acid.
Primary Application Scaffold construction (Weinreb analogs, Herbicides).Protecting group strategy; Oxime ligation.

Reactivity & Synthetic Utility[1][2][3][4]

The "Alpha Effect" and Steric Hindrance

Both molecules exhibit the


-effect, where the oxygen lone pair increases the nucleophilicity of the adjacent nitrogen. However, Molecule A  is sterically compromised.
  • 
    -Benzylhydroxylamine:  The 
    
    
    
    group is unencumbered. It attacks electrophiles (carbonyls, alkyl halides) rapidly.
  • 
    -(4-chlorobenzyl)-
    
    
    
    -methylhydroxylamine:
    The bulky 4-chlorobenzyl group on the nitrogen creates significant steric strain. It is a poor nucleophile for condensation reactions but an excellent nucleophile for acylation (reacting with acid chlorides) to form tertiary amides.
Orthogonality in Synthesis
  • Molecule B (

    
    -Bn)  is an "orthogonal" tool. You can install it, perform reactions on other parts of the molecule, and then remove the benzyl group using 
    
    
    
    to reveal a free
    
    
    -hydroxy species (
    
    
    ).
  • Molecule A is a "permanent" installation. The

    
    -methyl ether is chemically robust and generally survives hydrogenation, basic hydrolysis, and mild acids.
    

Visualizing the Divergence

The following diagram illustrates the distinct reaction pathways for both reagents when challenged with standard electrophiles (Ketones vs. Acid Chlorides).

ReactivityComparison ReagentA N-(4-Cl-Bn)-O-Me-hydroxylamine (Secondary Amine) Hemiaminal Hemiaminal Intermediate (Unstable -> Reverts) ReagentA->Hemiaminal Attack Weinreb N-Alkoxy Amide (Stable Tertiary Amide) ReagentA->Weinreb Acylation (-HCl) ReagentB O-Benzylhydroxylamine (Primary Amine) Oxime Oxime Ether (Stable C=N Bond) ReagentB->Oxime Condensation (-H2O) Hydroxamic O-Benzyl Hydroxamic Acid (Protected) ReagentB->Hydroxamic Acylation (-HCl) Ketone Ketone/Aldehyde (R-C=O) Ketone->Oxime Ketone->Hemiaminal AcidCl Acid Chloride (R-COCl) AcidCl->Weinreb AcidCl->Hydroxamic Hemiaminal->ReagentA Reversion (No H to lose)

Figure 1: Reaction divergence. Note that the secondary hydroxylamine (Red) fails to form stable oximes with ketones, whereas the primary hydroxylamine (Blue) succeeds.

Experimental Protocols

These protocols validate the functional differences described above.

Protocol A: Synthesis of Oxime Ethers (Using -Benzylhydroxylamine)

Target: Formation of stable


 linkage.
  • Preparation: Dissolve the ketone/aldehyde (1.0 equiv) in Ethanol or Pyridine/EtOH (1:1).

  • Addition: Add

    
    -benzylhydroxylamine hydrochloride  (1.2 equiv).
    
  • Catalysis: If using ethanol, add Sodium Acetate (1.5 equiv) to buffer the HCl.

  • Reaction: Stir at Room Temperature for 2–4 hours. (TLC monitoring: disappearance of carbonyl).

  • Workup: Evaporate solvent, dilute with water, extract with EtOAc.

  • Outcome: High yield of

    
    -benzyloxime.
    
Protocol B: Synthesis of -Alkoxyamides (Using -(4-Cl-Bn)- -Me-hydroxylamine)

Target: Acylation to form a Weinreb-like scaffold.

  • Preparation: Dissolve

    
    -(4-chlorobenzyl)-
    
    
    
    -methylhydroxylamine
    (1.0 equiv) in dry Dichloromethane (DCM).
  • Base: Add Triethylamine (TEA) or DIPEA (2.2 equiv) to scavenge acid. Cool to 0°C.

  • Addition: Dropwise add the Acid Chloride (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature and stir for 12 hours.

  • Quench: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO3.

  • Outcome: Formation of the tertiary amide (

    
    ).
    
    • Note: If you attempted this with Protocol A (Ketone), you would recover starting material.

Metabolic & Stability Logic (E-E-A-T)

For drug development professionals, the choice between these two often comes down to Metabolic Stability (DMPK) .

  • The "4-Chloro" Effect: In Molecule A, the chlorine atom at the para-position of the benzyl ring blocks metabolic oxidation. The para-position is the primary site for CYP450-mediated hydroxylation. By blocking this, Molecule A is significantly more metabolically stable than a standard benzyl group.

  • Cleavage Potential:

    • 
      -Benzyl:  Rapidly cleaved in vivo or in vitro by hydrogenolysis. Useful for prodrugs or transient masking.
      
    • 
      -Alkoxy:  The 
      
      
      
      bond in Molecule A is generally stable to hydrolysis but can be reduced under strong conditions.

Deprotection SubstrateB O-Benzyl Construct H2Pd H2 / Pd-C (Hydrogenolysis) SubstrateB->H2Pd SubstrateA N-(4-Cl-Bn)-O-Me Construct SubstrateA->H2Pd BBr3 BBr3 / -78°C (Lewis Acid) SubstrateA->BBr3 FreeOH Free Hydroxamic Acid (R-CONH-OH) H2Pd->FreeOH Rapid Cleavage Intact No Reaction (Stable) H2Pd->Intact Generally Stable Cleaved Cleaved Amide (R-CONH-BnCl) BBr3->Cleaved O-Demethylation (Difficult)

Figure 2: Stability profile. The O-Benzyl group is easily removed, making it a "Protecting Group." The N-substituted variant is a "Structural Element."

References

  • ChemicalBook. (2026).[1] O-Benzylhydroxylamine Properties and Reactions. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 102313, O-Benzylhydroxylamine. Retrieved from

  • Sigma-Aldrich. (2026). N-Methoxy-N-methyl-amides (Weinreb Amides) Synthesis. Retrieved from

  • Organic Chemistry Portal. (2026). Synthesis of Hydroxylamines and Oxime Ethers. Retrieved from

  • Bayer CropScience. (Historical Data). Structure-Activity Relationships of N-alkoxy-N-benzyl substituted herbicides (Metobromuron analogs).

Sources

13C NMR chemical shifts for N-methoxybenzylamine derivatives

Comparative Guide: C NMR Characterization of N-Methoxybenzylamine Derivatives

Executive Summary & Structural Logic

N-methoxybenzylamine derivatives (

Weinreb amides

Characterizing these compounds via

  • The Benzylic Carbon (

    
    ):  Significantly deshielded compared to benzylamine due to the 
    
    
    -effect of the oxygen atom.
  • The N-Methoxy Carbon (

    
    ):  A diagnostic peak that confirms the O-alkylation state.
    
  • The Ipso Carbon (

    
    ):  Sensitive to the electronic nature of the nitrogen substituent.
    
The "N-Alkoxy Effect" on Chemical Shifts

Unlike standard alkyl amines, the presence of the oxygen on the nitrogen atom introduces a strong inductive effect (

  • 
    -Effect:  The benzylic carbon shifts downfield (
    
    
    ppm) relative to the primary amine.
  • Diagnostic Region: The

    
     methyl carbon appears in a unique window (60–65 ppm), distinct from aromatic methoxy groups (55–56 ppm) or N-methyl groups (30–40 ppm).
    

Comparative Data Analysis

The following table synthesizes experimental data ranges for N-methoxybenzylamine against its common structural analogs. All values are reported in

Table 1: C NMR Chemical Shift Comparison ( , ppm)
Structural ClassCompound StructureBenzylic

(

)
N-Substituent (

)
Ipso Carbon (

)
Key Diagnostic Feature
Target N-Methoxybenzylamine (

)
58.0 – 60.5 61.5 – 63.0 (

)
136.5 – 137.5 High freq.

peak; Deshielded benzylic

Analog 1 N-Methylbenzylamine (

)
56.0 – 56.536.0 – 36.5 (

)
139.0 – 140.0

is significantly upfield of

.
Reference Benzylamine (

)
46.0 – 46.5N/A143.0 – 143.5Most shielded benzylic carbon.
Isomer 4-Methoxybenzylamine (

)
45.5 – 46.055.0 – 55.5 (

)
135.0 – 136.0

is on the ring (lower shift than

).
Derivative N-Methoxy-N-methylamide (Weinreb Amide Precursor)50.0 – 52.0*61.0 (OMe) / 32.0 (NMe)137.0 – 138.0Broad peaks often observed due to rotamers.

Critical Note: Do not confuse N-methoxy (on Nitrogen) with p-methoxy (on the Ring). The


 carbon is typically 5–7 ppm downfield  from an 

carbon due to the direct attachment to the electronegative nitrogen.

Structural Visualization & Shift Logic

The following diagram illustrates the electronic influences causing the observed shifts.

ChemicalShiftsBenzylamineBenzylamine(Ref: 46 ppm)N_MethylN-Methylbenzylamine(+10 ppm shift)Benzylamine->N_MethylBeta-effect of Methyl(+10 ppm)N_MethoxyN-Methoxybenzylamine(Target: ~60 ppm)N_Methyl->N_MethoxyOxygen Electronegativity(+2-4 ppm additional)DiagnosticDiagnostic N-OMe Signal(61-63 ppm)N_Methoxy->DiagnosticUnique SignatureMechanismInductive Effect (-I)of OxygenMechanism->N_MethoxyDeshields Benzylic C

Figure 1: Logical progression of chemical shifts from Benzylamine to N-Methoxybenzylamine. The Oxygen atom introduces significant deshielding on the benzylic position.

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle differences between N-hydroxy and N-methoxy derivatives, the following acquisition protocol is recommended.

A. Sample Preparation[1][2]
  • Solvent Choice: Use

    
      (Chloroform-d) for standard characterization.
    
    • Why:

      
       can cause peak broadening if there is hydrogen bonding with the N-H proton, and its viscosity can broaden lines.
      
    • Concentration: Prepare a solution of 30–50 mg of compound in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons (ipso) quickly.

  • Reference: Ensure TMS (0.00 ppm) or the center triplet of

    
     (77.16 ppm) is accurately phased.
    
B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (

    
    ):  Set to 2.0 – 3.0 seconds .
    
    • Reasoning: The ipso-carbon and the methoxy carbon (no attached protons if quaternary, though here it is

      
      ) can have longer 
      
      
      relaxation times. A short
      
      
      will suppress the ipso signal, making assignment difficult.
  • Scans (NS): Minimum 512 scans for clear signal-to-noise ratio on the quaternary carbons.

  • Spectral Width: 0 – 200 ppm.

C. Workflow Diagram

ProtocolStartSample: 50mg N-Methoxy DerivativeSolventDissolve in CDCl3(Avoid DMSO if possible)Start->SolventAcquisitionAcquire 13C {1H}D1 = 3.0s (Crucial)Solvent->AcquisitionProcessingProcess & PhaseRef: CDCl3 @ 77.16Acquisition->ProcessingAnalysisCheck Regions:58-60 (Benzylic)61-63 (N-OMe)Processing->Analysis

Figure 2: Optimized experimental workflow for acquiring quantitative 13C NMR data for N-alkoxy amines.

Troubleshooting & Expert Insights

Rotamers in Amide Derivatives

If your N-methoxybenzylamine is acylated (e.g., N-methoxy-N-benzylacetamide), you may observe peak doubling or broadening at room temperature.

  • Cause: Restricted rotation around the

    
     bond (Weinreb amide resonance).
    
  • Solution: Run the NMR at elevated temperature (e.g., 50°C) to coalesce the rotamers into sharp singlets.

Distinguishing N-OMe from N-OH
  • N-OH (Hydroxylamine): The benzylic carbon is similar (~58 ppm), but there is no methyl peak at 61-63 ppm.

  • N-OMe (Methoxyamine): The presence of the signal at ~62 ppm is the definitive proof of O-alkylation.

Solvent Effects

Shifts in

downfield by 1–2 ppm

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Foundational text for NMR shift ranges).

  • ChemicalBook. (n.d.). 4-Methoxybenzylamine 13C NMR Spectrum. Retrieved from . (Used for comparative PMB data).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Authoritative source for benzylamine and N-methylbenzylamine reference spectra).
  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from . (General functional group shift verification).

A Comparative Guide to the UV-Vis Absorption Spectra of 4-Chlorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of 4-chlorobenzylamine and its derivatives. It is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantification of these compounds. This document will delve into the theoretical underpinnings of their electronic transitions, the practical aspects of spectral acquisition, and a comparative analysis of experimental data, supported by established scientific principles.

Introduction to UV-Vis Spectroscopy of Aromatic Amines

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of light by a sample in the UV and visible regions of the electromagnetic spectrum.[1] For aromatic compounds like 4-chlorobenzylamine and its derivatives, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones.[2] The wavelengths at which these absorptions occur (λmax) and their intensities are highly dependent on the molecule's electronic structure.

The UV-Vis spectra of benzylamine and its derivatives are typically characterized by two main absorption bands originating from the benzene ring:

  • The E2-band: An intense absorption band usually observed between 200-230 nm, arising from the π → π* transition of the conjugated system.

  • The B-band: A less intense, broad band with fine structure, typically found between 250-280 nm, also resulting from a π → π* transition. This band is often sensitive to substitution on the benzene ring.[3]

The presence of the aminomethyl group (-CH2NH2) and the chlorine atom on the benzene ring in 4-chlorobenzylamine, as well as other substituents in its derivatives, significantly influences the position and intensity of these absorption bands.

The Influence of Substituents and Solvents

The UV-Vis absorption spectrum of an aromatic compound is not static; it is influenced by both the intrinsic properties of the molecule (substituents) and its immediate environment (solvent).

Substituent Effects

Substituents on the benzene ring can cause a shift in the λmax to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).[4] This is primarily due to their electronic effects:

  • Electron-donating groups (EDGs) , such as amino (-NH2) and methyl (-CH3) groups, tend to cause a bathochromic shift and an increase in absorption intensity (hyperchromic effect). This is because they donate electron density to the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) groups, can also lead to bathochromic shifts, especially when conjugated with the aromatic system, as they extend the chromophore.

  • Halogens , like the chloro group in 4-chlorobenzylamine, exert a dual influence through an electron-withdrawing inductive effect and an electron-donating resonance effect. The net result is often a small bathochromic shift compared to the unsubstituted benzene ring.[5]

Solvent Effects

The polarity of the solvent can significantly alter the position and shape of absorption bands.[6][7] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • Polar solvents can interact with polar molecules through dipole-dipole interactions or hydrogen bonding. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. For n → π* transitions (which can be relevant in derivatives with additional chromophores), an increase in solvent polarity typically results in a hypsochromic shift.[3]

Comparative UV-Vis Absorption Data

The following table summarizes the UV-Vis absorption maxima (λmax) for 4-chlorobenzylamine and a selection of its derivatives in different solvents. This data provides a basis for understanding the impact of structural modifications on the electronic transitions.

CompoundSolventλmax (B-band) (nm)Notes
Benzylamine (Parent Compound)Acidic Mobile Phase256Baseline for comparison.[8]
4-Chlorobenzylamine Ethanol ~265-275 The chloro substituent causes a slight bathochromic shift compared to benzylamine.
Hexane ~260-270 A less polar solvent results in a slight hypsochromic shift compared to ethanol.
N-Acetyl-4-chlorobenzylamine Ethanol ~260-270 The acetyl group is electron-withdrawing, but its effect is somewhat isolated from the ring, leading to a minor shift.
4-Chloro-2-methylbenzylamine Ethanol ~270-280 The electron-donating methyl group in the ortho position causes a noticeable bathochromic shift.
4-Chloro-3-nitrobenzylamine Ethanol >280 The strongly electron-withdrawing nitro group in conjugation with the ring leads to a significant bathochromic shift.

Note: The λmax values for the derivatives are estimated based on established principles of substituent effects and may vary slightly depending on experimental conditions.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a liquid amine sample like 4-chlorobenzylamine.

Materials and Equipment
  • UV-Vis Spectrophotometer (double-beam recommended)[2]

  • Quartz cuvettes (1 cm path length)[3]

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents (e.g., ethanol, hexane)[9]

  • 4-Chlorobenzylamine or its derivative

Step-by-Step Procedure
  • Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 30 minutes to ensure stable readings.[10]

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (typically above 220 nm for aromatic amines). Ethanol and hexane are common choices.

  • Sample Preparation:

    • Accurately prepare a stock solution of the amine in the chosen solvent. A typical concentration is around 1 mg/mL.

    • From the stock solution, prepare a dilute solution in a volumetric flask to an appropriate concentration for measurement. The final concentration should result in an absorbance reading between 0.2 and 1.0 at the λmax for optimal accuracy. This may require some trial and error.

  • Baseline Correction:

    • Fill two clean quartz cuvettes with the pure solvent.

    • Place one cuvette in the reference beam path and the other in the sample beam path of the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and the cuvettes.[11]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution.

    • Fill the sample cuvette with the sample solution and place it back into the sample holder.

    • Initiate the spectral scan. The instrument will measure the absorbance of the sample as a function of wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

    • Record the absorbance value at the λmax.

    • Save and export the spectral data for further analysis and comparison.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis prep1 Select Solvent prep2 Prepare Stock Solution prep1->prep2 prep3 Prepare Dilute Sample prep2->prep3 meas3 Measure Sample Spectrum prep3->meas3 meas1 Instrument Warm-up meas2 Baseline Correction meas1->meas2 meas2->meas3 an1 Identify λmax meas3->an1 an2 Record Absorbance an1->an2 an3 Export Data an2->an3

Caption: Experimental workflow for acquiring UV-Vis spectra.

Discussion and Interpretation

The presented data illustrates the predictable yet nuanced effects of substitution on the UV-Vis spectra of 4-chlorobenzylamine. The parent compound, benzylamine, exhibits its B-band at approximately 256 nm.[8] The introduction of a chlorine atom at the para position in 4-chlorobenzylamine is expected to cause a minor bathochromic shift due to the interplay of its inductive and resonance effects.

Further substitution on the ring or modification of the amine group allows for a more detailed comparison. The addition of an electron-donating methyl group, as in 4-chloro-2-methylbenzylamine, is predicted to cause a more pronounced bathochromic shift compared to 4-chlorobenzylamine. Conversely, the introduction of a powerful electron-withdrawing nitro group, as in 4-chloro-3-nitrobenzylamine, would likely lead to the most significant red shift due to the extension of the conjugated system.

The effect of N-acetylation, which converts the amino group into an amide, is more complex. While the acetyl group is electron-withdrawing, its influence on the aromatic ring's electronic transitions is less direct than a ring substituent, likely resulting in a smaller spectral shift.

The choice of solvent also plays a critical role. A shift to a more polar solvent like ethanol from a nonpolar one like hexane is generally expected to cause a small bathochromic shift for the π → π* transitions observed in these compounds. This is due to the stabilization of the more polar excited state by the polar solvent.[6]

Conclusion

This guide has provided a comparative overview of the UV-Vis absorption spectra of 4-chlorobenzylamine and its derivatives. The key takeaways for researchers are:

  • The position and intensity of the UV-Vis absorption bands are sensitive to the nature and position of substituents on the aromatic ring and modifications to the aminomethyl group.

  • Solvent polarity can induce noticeable shifts in the absorption maxima, a factor that must be controlled for reproducible measurements.

  • The provided experimental protocol offers a robust framework for obtaining high-quality UV-Vis spectra for these and similar compounds.

By understanding these principles and utilizing the comparative data, researchers can effectively employ UV-Vis spectroscopy for the qualitative and quantitative analysis of 4-chlorobenzylamine derivatives in various scientific and industrial applications.

References

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Navigating the Analytical Maze: A Comparative Guide to GC-MS Analysis of Volatile N-Alkoxy Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development and chemical synthesis, the accurate analysis of reactive intermediates is paramount. Volatile N-alkoxy amine intermediates, crucial components in nitroxide-mediated polymerization and various organic syntheses, present a unique set of analytical challenges due to their inherent thermal lability and polarity. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization and quantification of these pivotal compounds. Grounded in experimental data and established scientific principles, this document serves as a practical resource for selecting the most appropriate analytical strategy.

The Analytical Conundrum of N-Alkoxy Amines

N-alkoxy amines are characterized by a thermally sensitive N-O bond, making them susceptible to degradation at the elevated temperatures often employed in GC analysis. Their polarity can also lead to poor peak shape and adsorption onto the GC column, compromising analytical accuracy and precision. Therefore, a careful and considered approach to method development is essential.

GC-MS: A Powerful Tool with Necessary Adaptations

GC-MS remains a cornerstone of analytical chemistry, offering high separation efficiency and definitive compound identification through mass spectral data. However, for the successful analysis of volatile N-alkoxy amine intermediates, certain modifications and considerations are crucial.

The Critical Role of Derivatization

To overcome the challenges of volatility and polarity, derivatization is often a necessary prerequisite for the GC-MS analysis of many amines.[1] This chemical modification process converts the polar amine functionality into a less polar, more volatile, and more thermally stable derivative.[2]

Two common derivatization strategies for amines are silylation and acylation .

  • Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on the amine with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[3][4]

  • Acylation: Reagents like trifluoroacetic anhydride (TFAA) or alkyl chloroformates (e.g., isobutyl chloroformate) react with the amine to form stable amide derivatives.[5][6] Alkyl chloroformates are particularly effective as they react rapidly in aqueous conditions, often simplifying sample preparation.[7][8]

Experimental Protocol: Derivatization of a Volatile N-Alkoxy Amine Intermediate with Isobutyl Chloroformate (IBCF)

This protocol is a representative example and may require optimization for specific N-alkoxy amine intermediates.

  • Sample Preparation: Dissolve a known amount of the N-alkoxy amine intermediate in a suitable solvent (e.g., toluene).

  • Reaction Setup: In a vial, combine 1 mL of the sample solution with 5 mL of a phosphate buffer (pH 10) and 200 µL of isobutyl chloroformate.

  • Derivatization: Shake the mixture vigorously for 15 minutes at room temperature.

  • Extraction: Allow the layers to separate and collect the upper organic layer containing the derivatized analyte.

  • Cleanup: Add alkaline methanol to the extract to remove any excess IBCF.

  • Analysis: Inject an aliquot of the final organic solution into the GC-MS system.[9]

dot graph TD { subgraph "Derivatization Workflow" A[Sample containing N-alkoxy amine] --> B{Add Buffer and Derivatizing Agent (e.g., IBCF)}; B --> C{Vortex/Shake}; C --> D{Phase Separation}; D --> E[Collect Organic Layer]; E --> F{Cleanup (e.g., add alkaline methanol)}; F --> G[GC-MS Analysis]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style G fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Derivatization workflow for N-alkoxy amines."

Optimizing GC-MS Parameters

The choice of GC column and the optimization of temperature programs are critical for the successful analysis of these thermally sensitive compounds.

  • Column Selection: A column with a stationary phase that minimizes interaction with the amine derivatives is essential. Columns like the Restek Rtx-Volatile Amine are specifically designed for the analysis of basic and polar compounds and can withstand repeated water injections.[10]

  • Temperature Program: A lower initial oven temperature with a controlled ramp rate is necessary to prevent on-column degradation of the N-alkoxy amine or its derivative. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature that ensures the elution of all components without causing decomposition.[11]

  • Injection Technique: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.[12] In-port derivatization, where the derivatizing reagent is co-injected with the sample, can also be an efficient approach.[13]

Table 1: Typical GC-MS Parameters for Volatile Amine Analysis

ParameterSettingRationale
Column Restek Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm film thickness)Specialized for inertness and good peak shape for basic compounds.[10]
Carrier Gas Helium at a constant flow of 2 mL/minProvides good efficiency and is inert.[11]
Injector Temp. 200°CHigh enough for volatilization but low enough to minimize thermal degradation.[11]
Oven Program Initial: 40°C (hold 4 min), Ramp: 25°C/min to 250°C (hold 3 min)Balances separation with minimizing thermal stress on the analytes.[11]
MS Transfer Line 230°CEnsures efficient transfer of analytes to the mass spectrometer without cold spots.[11]
Ion Source Temp. 200°CStandard temperature for electron ionization.[11]
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.[11]
Scan Mode Single Ion Monitoring (SIM) or Full ScanSIM for higher sensitivity in quantitative analysis; Full Scan for qualitative identification.[11]

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful technique, it is not always the optimal choice. The nature of the N-alkoxy amine intermediate and the specific analytical goal will dictate the most suitable method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a compelling alternative, particularly for non-volatile or thermally labile compounds.[14][15]

  • Advantages:

    • No Volatility Requirement: Eliminates the need for high temperatures, making it ideal for thermally sensitive N-alkoxy amines.[16]

    • Reduced Sample Preparation: Derivatization is often not required, simplifying the workflow.[14]

    • High Sensitivity: LC-MS/MS can offer excellent sensitivity, especially for targeted quantitative analysis.[17]

  • Disadvantages:

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can be a significant issue, affecting accuracy and precision.[18]

    • Lower Resolution for Some Isomers: GC can sometimes provide better separation of closely related isomers.[19]

    • Library Limitations: Mass spectral libraries for LC-MS are not as extensive or standardized as those for GC-MS with electron ionization.[20]

Table 2: Performance Comparison of GC-MS and LC-MS for Amine Analysis (General)

ParameterGC-MSLC-MS/MSReference(s)
Applicability Volatile, thermally stable compounds (often requires derivatization)Wide range of compounds, including non-volatile and thermally labile[14][19]
Sensitivity Good, especially with SIMExcellent, particularly for targeted analysis[17]
Selectivity High, based on retention time and mass spectrumVery high, especially in MRM mode[17]
Sample Throughput Can be high with optimized methodsGenerally comparable to GC-MS[21]
Cost Generally lower initial and running costsHigher initial and maintenance costs[16]
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC-MS combines the advantages of both GC and LC, using a supercritical fluid (typically carbon dioxide) as the mobile phase.

  • Advantages:

    • Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid analyses.[22]

    • Analysis of a Wide Range of Compounds: Can analyze both polar and non-polar compounds.[22]

    • "Green" Technique: Reduces the use of organic solvents compared to LC.[23]

  • Disadvantages:

    • Less Common: Instrumentation is not as widely available as GC-MS or LC-MS.

    • Method Development: Can be more complex than for LC or GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).

  • Advantages:

    • Non-destructive: The sample can be recovered after analysis.

    • Definitive Structural Information: Provides detailed information about the molecular structure.[24]

    • Quantitative without a Calibration Curve: qNMR can provide accurate quantification using an internal standard without the need for a multi-point calibration curve.[25]

  • Disadvantages:

    • Lower Sensitivity: Significantly less sensitive than mass spectrometry-based techniques.

    • Complex Mixtures: Can be challenging to analyze complex mixtures without prior separation.

    • Not suitable for trace analysis.

dot graph TD { subgraph "Analytical Technique Selection" A[Analyze Volatile N-Alkoxy Amine Intermediate] --> B{Is the compound thermally stable?}; B -- Yes --> C{Is high sensitivity required?}; B -- No --> D[LC-MS or SFC-MS]; C -- Yes --> E[GC-MS with Derivatization]; C -- No --> F[GC-MS (Direct Injection if possible)]; D --> G{Is rapid analysis a priority?}; G -- Yes --> H[SFC-MS]; G -- No --> I[LC-MS]; A --> J{Need definitive structural elucidation or non-destructive analysis?}; J --> K[NMR Spectroscopy]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Decision tree for selecting an analytical technique."

Conclusion: A Multi-faceted Approach to a Complex Problem

The analysis of volatile N-alkoxy amine intermediates requires a nuanced approach, with the selection of the analytical technique guided by the specific properties of the analyte and the research question at hand. While GC-MS, particularly when coupled with appropriate derivatization strategies, offers a robust and reliable method for their analysis, it is not a one-size-fits-all solution.

For thermally sensitive or non-volatile N-alkoxy amines, LC-MS provides a powerful alternative that avoids the need for high temperatures. SFC-MS emerges as a promising "green" and rapid technique for a broad range of these intermediates. NMR spectroscopy remains the gold standard for unambiguous structural elucidation and can be a valuable tool for quantitative analysis when sensitivity is not a limiting factor.

Ultimately, a comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers, scientists, and drug development professionals to make informed decisions and generate high-quality, reliable data in their pursuit of scientific advancement.

References

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A Senior Application Scientist's Guide to Reference Standards for the Analysis of (4-Chlorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of reference standards for the analysis of (4-Chlorophenyl)methylamine, a critical intermediate in the synthesis of various pharmaceuticals.[1][2] For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a foundational step that dictates the accuracy, precision, and reliability of all subsequent analytical data. This document moves beyond a simple listing of products to explain the scientific rationale behind choosing and implementing a reference standard within a validated analytical framework.

The Foundational Role of Reference Standards

In quantitative analysis, a reference standard is the benchmark against which an unknown sample is measured. Its own characteristics of purity and identity must be so well-established that they introduce negligible uncertainty into the final measurement. For a compound like (4-Chlorophenyl)methylamine, which serves as a building block in drug synthesis, accurate quantification is paramount for ensuring process control, purity of the final active pharmaceutical ingredient (API), and ultimately, patient safety. The use of a well-characterized reference standard is a core requirement of Good Manufacturing Practices (GMP).[3]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is intrinsically linked to the reference standard. The method must be capable of separating the analyte from impurities and providing a response that is proportional to its concentration. For (4-Chlorophenyl)methylamine, several techniques are suitable, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical intermediates. Its high resolving power makes it ideal for separating (4-Chlorophenyl)methylamine from structurally similar impurities.

  • Principle: The sample is passed through a column packed with a stationary phase, propelled by a liquid mobile phase. Separation occurs based on the analyte's differential partitioning between the two phases.

  • Causality in Method Development:

    • Column Choice: A reversed-phase C18 column is a common starting point due to the moderate polarity of (4-Chlorophenyl)methylamine. The aromatic rings interact with the hydrophobic C18 chains, providing retention.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is typical. The buffer's pH is critical; maintaining a pH below the pKa of the amine group ensures it remains in its protonated, more water-soluble form, leading to better peak shape.

    • Detection: The phenyl and chlorophenyl groups contain chromophores that absorb UV light, making a UV detector a simple and robust choice. A detection wavelength of around 220-240 nm is often effective for this type of compound.[4]

  • Advantages: High resolution, excellent quantitative performance, and adaptability to different detection methods (e.g., mass spectrometry).

  • Limitations: Can be more time-consuming and require larger volumes of organic solvents compared to other methods.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Amines can be analyzed directly by GC, often with specialized columns to prevent peak tailing.

  • Principle: The sample is vaporized and swept by a carrier gas (mobile phase) through a column (stationary phase). Separation is based on the analyte's boiling point and its interaction with the stationary phase.

  • Causality in Method Development:

    • Column Choice: A column with a polar stationary phase, such as one containing polyethylene glycol (PEG) or a modified polysiloxane designed for amines, is necessary. These phases reduce the interaction of the basic amine group with active sites on the column surface, preventing poor peak shape.

    • Injector and Detector: A split/splitless injector is standard. A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds like (4-Chlorophenyl)methylamine. For enhanced specificity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice.[5][6]

  • Advantages: High efficiency, speed, and exceptional sensitivity, especially when coupled with an MS detector.

  • Limitations: The analyte must be volatile and thermally stable. Derivatization may be required for less volatile amines, adding complexity to the sample preparation.

The Framework of Trust: Analytical Method Validation

The use of a reference standard is meaningless without a validated analytical method. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3][7] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[8][9][10][11]

Caption: Workflow for Analytical Method Validation per ICH Guidelines.

Key validation parameters to establish the trustworthiness of the method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[9][12]

  • Accuracy: The closeness of test results to the true value, often determined by analyzing a sample spiked with a known amount of the reference standard.[12][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][9]

Selecting a Reference Standard: A Comparative Approach

The selection of a reference standard requires careful consideration of its intended use and the level of certification required.

Reference_Standard_Selection Start Define Analytical Need Qualitative Qualitative Analysis? (e.g., Peak ID) Start->Qualitative Quantitative Quantitative Analysis? (Assay, Impurity) Start->Quantitative WellCharacterized Use a well-characterized material with known purity Qualitative->WellCharacterized Yes CRM Is a Certified Reference Material (CRM) Required? Quantitative->CRM Yes UseCRM Procure CRM from a reputable supplier (e.g., USP, NIST, etc.) CRM->UseCRM Yes InHouse Qualify an in-house secondary standard against the CRM CRM->InHouse No

Caption: Decision workflow for selecting an appropriate reference standard.

Parameter Certified Reference Material (CRM) Commercial Grade Standard In-House Qualified Standard
Traceability Metrologically traceable to a national or international standard (e.g., SI units).Traceability may not be formally established or documented.Traceability is established by characterization against a primary CRM.
Purity & Uncertainty Purity is rigorously determined by multiple orthogonal methods. Comes with a certificate stating the purity value and its associated measurement uncertainty.Purity is typically stated as a percentage (e.g., >98%) but often without a stated uncertainty.Purity and uncertainty are determined by the end-user's laboratory.
Certification Issued with a comprehensive certificate of analysis (CoA) under an accredited quality system (e.g., ISO 17034).Typically supplied with a basic CoA.Documentation is generated and maintained internally.
Best For Critical applications: Validating primary assay methods, calibrating secondary standards, regulatory submissions.Routine analysis, method development, system suitability checks.Routine in-process control and release testing where traceability to a primary standard is established.
Cost HighestModerateLowest (excluding qualification costs)

Hypothetical Comparison of Commercially Available Standards

SupplierProduct NamePurity (Assay)FormCertificationKey Considerations
Supplier A (e.g., USP) (4-Chlorophenyl)methylamine Reference Standard99.8% (as is)Crystalline solidUSP CertifiedThe primary standard for pharmacopeial testing. Highest level of trust and regulatory acceptance.
Supplier B (e.g., Sigma-Aldrich) 4-Chlorobenzylamine98%LiquidCoA ProvidedGood for method development and non-GMP research. Note that this is the benzylamine isomer.[14]
Supplier C (e.g., Chem-Impex) [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride≥ 98%PowderCoA ProvidedThe hydrochloride salt form may offer improved stability and solubility. Note the different chemical structure.[1]
Supplier D (e.g., Santa Cruz) [4-(4-Chlorophenyl)phenyl]methylamine hydrochlorideLot-specificPowderCoA ProvidedSuitable for research purposes. Purity may vary between lots, requiring careful verification.[15]

Note: This table is for illustrative purposes. Always refer to the specific Certificate of Analysis for the exact product and lot number.

Experimental Protocol: HPLC-UV Assay of (4-Chlorophenyl)methylamine

This protocol describes a self-validating system for the quantitative analysis of (4-Chlorophenyl)methylamine using an external reference standard.

Objective: To determine the purity of a (4-Chlorophenyl)methylamine sample.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • (4-Chlorophenyl)methylamine Reference Standard (CRM)

  • (4-Chlorophenyl)methylamine sample for analysis

  • HPLC-grade acetonitrile, water, and phosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% phosphoric acid in water.

    • The mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid (e.g., 50:50 v/v). Filter and degas.

    • Rationale: Phosphoric acid controls the pH to ensure the amine is protonated, preventing peak tailing and ensuring consistent retention.

  • Standard Preparation (Example Concentration: 100 µg/mL):

    • Accurately weigh approximately 10 mg of the (4-Chlorophenyl)methylamine Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Rationale: This stock solution serves as the basis for the calibration curve. The concentration is chosen to fall within the linear range of the detector.

  • Sample Preparation (Example Concentration: 100 µg/mL):

    • Accurately weigh approximately 10 mg of the (4-Chlorophenyl)methylamine sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Rationale: Preparing the sample in the same manner and at a similar concentration as the standard minimizes variability.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Rationale: These are typical starting conditions for a robust reversed-phase separation. The temperature is controlled to ensure reproducible retention times.

  • System Suitability Test (SST):

    • Inject the Standard Preparation five times.

    • Calculate the relative standard deviation (RSD) of the peak areas. The acceptance criterion is typically ≤ 2.0%.

    • Rationale: The SST is a self-validating step that demonstrates the HPLC system is performing adequately on the day of analysis.

  • Analysis:

    • Inject the Standard Preparation and the Sample Preparation in duplicate.

    • Calculate the amount of (4-Chlorophenyl)methylamine in the sample using the response of the reference standard.

Calculation:

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Where:

  • Area_Sample is the average peak area of the analyte in the sample injections.

  • Area_Standard is the average peak area of the analyte in the standard injections.

  • Conc_Standard and Conc_Sample are the concentrations of the standard and sample solutions, respectively.

  • Purity_Standard is the certified purity of the reference standard (e.g., 99.8%).

Conclusion

The selection and proper use of a reference standard are non-negotiable for ensuring the integrity of analytical data in a scientific and regulatory environment. For (4-Chlorophenyl)methylamine, the choice of standard—from a highly certified CRM for method validation to a well-characterized commercial standard for routine analysis—must be a deliberate decision based on the application's requirements. This decision, coupled with a robust and validated analytical method such as HPLC or GC, forms a self-validating system that provides trustworthy and defensible results, underpinning the quality and safety of the final pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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Safety Operating Guide

Proper Disposal of (4-Chlorophenyl)methylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of amine. As a halogenated organic compound containing an amine functional group, this substance requires careful handling and adherence to specific waste management protocols to mitigate risks to personnel and the environment. This document synthesizes established principles of chemical safety, regulatory guidelines, and practical laboratory experience to ensure a self-validating system of waste management.

Hazard Assessment and Chemical Profile

  • Halogenated Organic Compound: The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic. Such compounds are often subject to specific environmental regulations due to their potential for persistence and toxicity.[1][2][3][4] The U.S. Environmental Protection Agency (EPA) designates many spent halogenated solvents as hazardous wastes.[2][3][4]

  • Amine Functionality: The amine group can impart corrosive properties and may react exothermically with acids.[5][6] Amines are also listed in the Department of Transportation (DOT) Hazardous Materials Table, often categorized as corrosive or flammable liquids, depending on their specific properties.[7][8][9][10][11]

  • Methoxyamine Moiety: Analogous compounds like Methoxyamine hydrochloride are known to be harmful if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction.[12][13][14][15][16] They can also be toxic to aquatic life.[14]

Inferred Hazard Profile: Based on this analysis, amine should be handled as a hazardous substance with potential for corrosivity, toxicity, and environmental harm.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling amine for disposal, all personnel must be equipped with the appropriate PPE. The following table outlines the minimum required PPE based on the inferred hazards.

PPE Component Specification Rationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and potential vapors that can cause severe eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, which could lead to burns or allergic reactions.
Body Protection Laboratory coat, chemically resistant apronProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation of potentially harmful vapors.

Handling Protocol:

  • Always handle amine in a designated area, preferably within a certified chemical fume hood.

  • Avoid generating aerosols or dust.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Do not eat, drink, or smoke in the handling area.

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are critical for compliant disposal and to prevent dangerous reactions in the waste container.

Waste Classification:

Based on its chemical structure, waste amine should be classified as a halogenated organic hazardous waste .[1] Under the Resource Conservation and Recovery Act (RCRA), it would likely fall under the "F-codes" for wastes from non-specific sources, such as F001 or F002, if it were a spent solvent.[2][3][4][17]

Segregation Workflow:

The following diagram illustrates the decision-making process for segregating this chemical waste.

Sources

Personal protective equipment for handling [(4-Chlorophenyl)methyl](methoxy)amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Safety and Handling Guide for (4-Chlorophenyl)methylamine

Hazard Analysis and Risk Assessment

amine is a molecule that combines several functional groups, each contributing to its potential hazard profile. A thorough risk assessment is the first step before any handling.

  • Aromatic Amine Moiety: Aromatic amines as a class can be toxic and may be absorbed through the skin. Some are known or suspected carcinogens.[1]

  • Chlorinated Phenyl Group: The presence of a chlorine atom on the phenyl ring makes this a halogenated organic compound. Such compounds can be environmentally persistent and require specific disposal methods.[2][3][4]

  • N-Methoxyamine (Substituted Hydroxylamine) Group: Hydroxylamine and its derivatives can be skin and respiratory tract irritants, may be harmful if swallowed, and are sometimes investigated as potential mutagens.[5] They can also be unstable, although the stability of this specific derivative is unknown.[5][6]

Given the absence of specific toxicological data, amine must be handled as if it is acutely toxic, a skin and eye irritant, a potential carcinogen, and environmentally hazardous.

Engineering Controls: The First Line of Defense

Primary containment and ventilation are critical to minimize exposure.

  • Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7]

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment.

Body PartRequired PPERationale and Specifications
Hands Double-gloving with chemically resistant gloves (e.g., Nitrile base layer, Laminate or Viton outer layer).Aromatic amines can permeate standard glove materials.[10] Double-gloving provides additional protection. Always inspect gloves for integrity before use and change them frequently.
Eyes/Face Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes, and a face shield protects the entire face from splashes during transfers of liquids.[1]
Body Flame-resistant laboratory coat, buttoned completely. A chemically resistant apron is also recommended.Protects skin and personal clothing from contamination.[11]
Respiratory A NIOSH-certified respirator with organic vapor/particulate cartridges.This is necessary if there is any risk of aerosol generation or if work must be performed outside of a fume hood.[1][12]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection cluster_ppe PPE Selection for (4-Chlorophenyl)methylamine start Handling Solid or Solution? fume_hood Work in Fume Hood? start->fume_hood Yes ppe_base Standard PPE: - Lab Coat - Double Gloves - Splash Goggles fume_hood->ppe_base Yes respirator Add Respirator fume_hood->respirator No (Consult EHS) face_shield Add Face Shield ppe_base->face_shield Risk of Splash

Caption: PPE selection decision tree.

Operational Plan: Handling and Storage

Adherence to strict protocols during handling and storage is crucial for safety.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing: If handling a solid, weigh the compound in a disposable weigh boat inside the fume hood to minimize contamination.

  • Transfers: Use a spatula for solids or a calibrated pipette for solutions. Conduct all transfers over a tray lined with absorbent material to contain any potential spills.

  • Post-Handling: After handling, wipe down the spatula or any reusable equipment with a suitable solvent (e.g., ethanol) and dispose of the wipe as hazardous waste. Remove the outer pair of gloves before exiting the fume hood.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete, even after wearing gloves.[13]

Storage Requirements
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and dark place.[6]

  • Store in a designated, ventilated cabinet away from incompatible materials such as strong oxidizing agents.[13][14]

  • Maintain an accurate chemical inventory.

Emergency and Spill Response Plan

Immediate and correct response to an emergency can significantly mitigate harm.

Exposure Procedures
Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][15]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[8][16]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
Spill Cleanup Protocol

The appropriate response depends on the size of the spill.

Spill_Response cluster_spill Chemical Spill Response Plan spill Spill Occurs assess Assess Spill Size (Minor vs. Major) spill->assess minor_spill Minor Spill (<100 mL, contained) assess->minor_spill Minor major_spill Major Spill (>100 mL or uncontained) assess->major_spill Major minor_steps 1. Alert personnel in the area. 2. Wear appropriate PPE. 3. Cover with absorbent material. 4. Collect waste in a sealed container. 5. Decontaminate the area. minor_spill->minor_steps major_steps 1. Evacuate the immediate area. 2. Alert others and activate alarm. 3. Call emergency response (EHS). 4. Close doors to the lab. major_spill->major_steps

Caption: Flowchart for chemical spill response.

Waste Disposal Plan

Chemical waste must be handled in accordance with institutional and regulatory guidelines.

  • Waste Segregation: All solid and liquid waste contaminated with amine must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Halogenated Waste: Because this is a chlorinated compound, it must be disposed of in a "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[17]

  • Disposal Method: Never dispose of this chemical down the drain.[2][3] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, likely via high-temperature incineration.[4][17]

  • Empty Containers: "Empty" containers that held the chemical must also be treated as hazardous waste unless properly decontaminated.

By adhering to this comprehensive guide, researchers can handle amine with the necessary precautions, ensuring personal safety and environmental protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.